molecular formula C7H6N4 B1612090 N'-Cyanopyridine-4-carboximidamide CAS No. 23275-43-6

N'-Cyanopyridine-4-carboximidamide

Cat. No.: B1612090
CAS No.: 23275-43-6
M. Wt: 146.15 g/mol
InChI Key: CVKYVZBBRAKHPE-UHFFFAOYSA-N
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Description

N'-Cyanopyridine-4-carboximidamide is a useful research compound. Its molecular formula is C7H6N4 and its molecular weight is 146.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality N'-Cyanopyridine-4-carboximidamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N'-Cyanopyridine-4-carboximidamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N'-cyanopyridine-4-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4/c8-5-11-7(9)6-1-3-10-4-2-6/h1-4H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVKYVZBBRAKHPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C(=NC#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40599408
Record name N'-Cyanopyridine-4-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40599408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23275-43-6
Record name N'-Cyanopyridine-4-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40599408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Unveiling the Solid State: A Technical Guide to the Crystal Structure Analysis of N'-Cyanopyridine-4-carboximidamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern drug discovery and materials science, a profound understanding of a molecule's three-dimensional structure is not merely advantageous; it is fundamental. The spatial arrangement of atoms, the nature of intermolecular interactions, and the resulting crystal packing dictate critical physicochemical properties, including solubility, stability, and bioavailability. This guide provides an in-depth technical exploration of the methodologies and rationale behind the crystal structure analysis of N'-Cyanopyridine-4-carboximidamide, a heterocyclic compound of significant interest due to its potential role as a versatile pharmacophore and building block in supramolecular chemistry. We will journey through the entire workflow, from the foundational principles of synthesis and crystallization to the intricacies of single-crystal X-ray diffraction and the ultimate interpretation of the rich structural data obtained.

Introduction: The "Why" Behind the Structure

N'-Cyanopyridine-4-carboximidamide belongs to a class of compounds featuring a potent combination of functional groups: a pyridine ring, a carboximidamide group, and a cyanoimine moiety. This unique architecture presents a rich tapestry of hydrogen bond donors and acceptors, as well as potential for π-π stacking interactions. Such features are hallmarks of molecules designed to interact specifically with biological targets like enzymes or receptors.

The primary motivation for elucidating the crystal structure is to gain an unambiguous, atomic-level understanding of its solid-state conformation and packing. This knowledge is paramount for:

  • Rational Drug Design: Visualizing how the molecule interacts with itself provides a powerful blueprint for how it might interact with a protein's active site.

  • Polymorph Screening: The solid form of an active pharmaceutical ingredient (API) can exist in different crystalline arrangements (polymorphs), each with unique properties. Crystal structure analysis is the definitive tool for identifying and characterizing these forms.[1]

  • Crystal Engineering: Understanding the key intermolecular "synthons" allows for the rational design of co-crystals with tailored properties like improved solubility or stability.[2]

The gold-standard technique for this determination is Single-Crystal X-ray Diffraction (SC-XRD) , a powerful analytical method that provides precise information on bond lengths, bond angles, and the overall molecular architecture within a crystalline lattice.[3][4]

The Experimental Blueprint: From Powder to Precision

The journey to a refined crystal structure is a multi-step process where each stage is critical for the success of the next. The workflow is a testament to the convergence of synthetic chemistry, physics, and computational analysis.

G cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_xrd Single-Crystal X-Ray Diffraction cluster_analysis Structure Solution & Refinement S1 Synthesis of Precursor (e.g., 4-Cyanopyridine) S2 Synthesis of Target Compound (N'-Cyanopyridine-4-carboximidamide) S1->S2 S3 Purification (e.g., Recrystallization, Chromatography) S2->S3 C1 Selection of Solvent System S3->C1 C2 Crystal Growth (Slow Evaporation, Vapor Diffusion) C1->C2 C3 Harvesting & Selection of a Single Crystal C2->C3 X1 Crystal Mounting & Cryo-cooling C3->X1 X2 Data Collection (Diffractometer) X1->X2 X3 Data Processing (Indexing, Integration, Scaling) X2->X3 A1 Structure Solution (e.g., Direct Methods) X3->A1 A2 Structure Refinement (e.g., SHELXL) A1->A2 A3 Analysis & Validation (CIF Report) A2->A3

Caption: Experimental workflow for crystal structure analysis.

Synthesis and Crystallization: The Art of Growing Order

The prerequisite for any SC-XRD experiment is a high-quality single crystal, typically 0.1-0.3 mm in each dimension, free from significant defects.

Protocol: Synthesis & Purification

  • Precursor Synthesis: The synthesis often begins with a commercially available starting material like 4-picoline, which can be converted to 4-cyanopyridine via an ammoxidation reaction, reacting it with ammonia and air over a catalyst.[5]

  • Target Synthesis: N'-Cyanopyridine-4-carboximidamide can be synthesized through the reaction of 4-cyanopyridine with cyanamide under appropriate conditions, a method adapted from syntheses of related heterocyclic compounds.[6]

  • Purification: The crude product must be rigorously purified. Techniques like column chromatography or initial recrystallization from a bulk solvent are employed to achieve high chemical purity, which is essential for successful crystallization.

Protocol: Single Crystal Growth (Slow Evaporation)

  • Solvent Screening: The purified compound is dissolved in a variety of solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate) to a near-saturated state. The ideal solvent is one in which the compound has moderate solubility.

  • Solution Preparation: A filtered, near-saturated solution is prepared in a clean vial.

    • Rationale: Filtering removes dust or particulate matter that could act as nucleation sites, leading to the formation of many small crystals instead of a few large ones.

  • Slow Evaporation: The vial is covered with a cap containing small perforations (or with parafilm pierced by a needle). This is then placed in a vibration-free environment.

    • Rationale: The slow, controlled evaporation of the solvent gradually increases the concentration of the solute beyond its saturation point, promoting the slow growth of well-ordered crystals. Rapid evaporation invariably leads to poor quality, often polycrystalline, material.

  • Harvesting: Once suitable crystals have formed, one is carefully selected and separated from the mother liquor for mounting.

Data Collection: Interrogating the Crystal with X-rays

Protocol: Single-Crystal X-ray Diffraction Data Collection

  • Crystal Mounting: A well-defined single crystal is selected under a microscope, picked up using a cryo-loop, and immediately flash-cooled in a stream of cold nitrogen gas (typically at 100 K).

    • Rationale: Cryo-cooling is critical. It minimizes atomic thermal vibrations, which sharpens the diffraction spots and allows for a more precise determination of atomic positions.[7] It also protects the crystal from potential radiation damage from the high-intensity X-ray beam.[8]

  • Diffractometer Setup: The mounted crystal is placed on a goniometer head in the diffractometer. The instrument is equipped with an X-ray source (e.g., Mo or Cu Kα radiation) and a sensitive detector (e.g., a CCD or CMOS detector).

  • Unit Cell Determination: A short series of initial diffraction images (frames) are collected. Software analyzes the positions of the first few diffraction spots to determine the crystal's unit cell parameters and Bravais lattice.

  • Data Collection Strategy: A full data collection strategy is calculated to ensure that all unique reflections are measured with sufficient redundancy and to the desired resolution.[8] The crystal is rotated through a series of angles while frames are continuously collected. A complete data collection can take several hours.[3]

  • Data Processing: The raw diffraction images are processed. This involves:

    • Indexing: Assigning Miller indices (h, k, l) to each diffraction spot.

    • Integration: Measuring the intensity of each spot.

    • Scaling and Merging: Applying corrections for factors like absorption and scaling the data from multiple frames before merging symmetry-equivalent reflections. The output is a reflection file (e.g., an HKL file).

Structure Solution and Refinement: From Data to Model

Protocol: Structure Solution and Refinement

  • Space Group Determination: Based on the systematic absences in the reflection data, the space group of the crystal is determined. This defines the symmetry operations within the unit cell.

  • Structure Solution: An initial model of the crystal structure is generated. For small molecules, this is typically achieved using "Direct Methods," a mathematical approach that uses statistical relationships between the phases of the reflections to generate an initial electron density map.

  • Structure Refinement: This is an iterative process of improving the agreement between the calculated diffraction pattern from the molecular model and the experimentally observed data.

    • Causality: The process uses a non-linear least-squares method to adjust atomic parameters (positional coordinates, anisotropic displacement parameters) to minimize the difference between observed and calculated structure factors.[9]

    • Software: The SHELX suite of programs is the authoritative standard for small-molecule crystallography.[10] Programs like Olex2 provide a user-friendly interface for driving the refinement with SHELXL.[11]

    • Refinement Cycles: Initially, non-hydrogen atoms are located and refined isotropically. In later stages, they are refined anisotropically (describing thermal motion as ellipsoids). Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • Validation: The final refined model is rigorously checked for chemical and crystallographic sense. The output is a Crystallographic Information File (CIF), the standard format for reporting crystal structure data.

Results and Discussion: Deciphering the Architecture

While the specific crystal structure of N'-Cyanopyridine-4-carboximidamide is not publicly deposited, we can examine the published structure of a very close analogue, N′-aminopyridine-2-carboximidamide , to illustrate the type of insights gained.[12][13] This molecule shares the key pyridine and carboximidamide moieties responsible for the dominant intermolecular interactions.

Crystallographic Data

The first output of a successful analysis is a table of crystallographic data, which provides a quantitative summary of the crystal lattice and the refinement quality.

ParameterValue (for N′-aminopyridine-2-carboximidamide[12][13])
Chemical FormulaC₆H₈N₄
Formula Weight136.16
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.197(5)
b (Å)10.669(5)
c (Å)12.976(5)
β (°)98.45(1)
Volume (ų)768.1(7)
Z4
T (K)150(2)
Final R indices [I>2σ(I)]R₁ = 0.045, wR₂ = 0.121
Goodness-of-fit (S)1.05
  • Significance of Parameters: The space group and unit cell dimensions (a, b, c, β) define the fundamental repeating unit of the crystal. Z is the number of molecules in the unit cell. The R-factors (R₁) are a measure of the agreement between the model and the data; values below 5% are considered excellent for small molecules.

Molecular Conformation

Analysis of the refined structure reveals the precise bond lengths, angles, and torsion angles of the molecule. For N′-aminopyridine-2-carboximidamide, the non-hydrogen atoms were found to be nearly planar, which suggests a high degree of electronic conjugation across the molecule.[12][13] This planarity is a key feature that facilitates efficient crystal packing.

Supramolecular Assembly: The Hydrogen Bonding Network

The true power of crystal structure analysis lies in understanding how molecules interact with each other. The functional groups in our target molecule—the pyridine nitrogen (acceptor), the imine NH (donor), and the amine NH₂ (donor)—are primed for hydrogen bonding.

In the analogue N′-aminopyridine-2-carboximidamide, a robust two-dimensional hydrogen-bonding network is formed.[12][13] Molecules are linked by N—H···N interactions, creating a stable, sheet-like architecture. This is a common and powerful motif in crystal engineering.[2][14]

G cluster_mol1 Molecule A cluster_mol2 Molecule B M1 Pyridine-N M2 Carboximidamide (-C(=NH)NH2) M3 Pyridine-N M4 Carboximidamide (-C(=NH)NH2) M4->M1 N-H···N Hydrogen Bond

Caption: A simplified diagram of intermolecular hydrogen bonding.

For N'-Cyanopyridine-4-carboximidamide, we would anticipate a similar, if not more complex, network. The cyano group (–C≡N) provides an additional, linear hydrogen bond acceptor, potentially leading to intricate 3D networks that would significantly influence the material's bulk properties. The analysis of these non-covalent interactions is fundamental to understanding everything from melting point to dissolution rate.[7][15]

Conclusion and Future Outlook

The crystal structure analysis of N'-Cyanopyridine-4-carboximidamide is a critical endeavor that transforms the molecule from a simple 2D chemical drawing into a high-resolution 3D model of its solid-state reality. The detailed experimental workflow, from synthesis to computational refinement, provides unambiguous data on molecular conformation and, crucially, the supramolecular interactions that govern its crystal packing. These insights are not merely academic; they are actionable intelligence for drug development professionals seeking to optimize a lead candidate's solid-form properties and for materials scientists aiming to design novel functional materials through the principles of crystal engineering. The data derived from this analysis, ultimately deposited in a public repository like the Cambridge Crystallographic Data Centre (CCDC), contributes to the collective scientific knowledge base, enabling future research and discovery.[16]

References

  • Stadler, A., et al. (2018). Synthesis and X-ray Crystal Structure of N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide. Molbank, 2018(4), M1016. Available from: [Link]

  • Google Patents. (2008). CN101602719B - Synthesis method of 4-cyanopyridine.
  • Gavezzotti, A. (Ed.). (2017). Intermolecular Interactions in Crystals: Fundamentals of Crystal Engineering. Royal Society of Chemistry.
  • Carleton College. (2007). Single-crystal X-ray Diffraction. SERC. Retrieved from [Link]

  • Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. Retrieved from [Link]

  • ResearchGate. (2020). N-Cyanoimines in the Synthesis of Heterocyclic Compounds. (Review). Retrieved from [Link]

  • Eya’ane Meva, F., et al. (2017). Crystal structures of N′-aminopyridine-2-carboximidamide and N′-{[1-(pyridin-2-yl)ethylidene]amino}pyridine-2-carboximidamide. IUCrData, 2(6). Available from: [Link]

  • Wlodawer, A., et al. (2008). Data Collection for Crystallographic Structure Determination. In Current Protocols in Protein Science. John Wiley & Sons, Inc. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Recent Advances in the Synthesis and Biomedical Applications of Heterocyclic NO-Donors. PubMed Central. Retrieved from [Link]

  • MDPI. (2021). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Retrieved from [Link]

  • OlexSys. (n.d.). Structure Refinement. Retrieved from [Link]

  • ResearchGate. (2015). Application of dimethyl N-cyanodithioiminocarbonate in synthesis of fused heterocycles and in biological chemistry. Retrieved from [Link]

  • Cambridge Crystallographic Data Centre. (2024). How to: Search Scientific Literature with the Cambridge Structural Database (CSD). YouTube. Retrieved from [Link]

  • Oak Ridge National Laboratory. (n.d.). Methods and Tutorials – Single Crystal Diffraction. Retrieved from [Link]

  • ACS Publications. (2012). Intermolecular Interaction Energies in Molecular Crystals. The Journal of Physical Chemistry A. Retrieved from [Link]

  • Müller, P. (Ed.). (2006). Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Oxford University Press.
  • National Center for Biotechnology Information. (2018). Weak interactions in crystals: old concepts, new developments. PubMed Central. Retrieved from [Link]

  • DATACC. (n.d.). Cambridge Crystallographic Data Centre (CCDC). Retrieved from [Link]

  • Oreate AI. (2024). Guidelines for Single Crystal X-Ray Diffraction Testing. Retrieved from [Link]

  • ISIS Neutron and Muon Source. (n.d.). Single Crystal Refinement using SHELX program. Retrieved from [Link]

  • ResearchGate. (2003). ChemInform Abstract: Utility of Cyano-N-(2-oxo-1,2-dihydroindol-3-ylidene)acetohydrazide in the Synthesis of Novel Heterocycles. Retrieved from [Link]

  • Spackman, M. A., & Jayatilaka, D. (2017). Intermolecular interactions in molecular crystals: what's in a name?. CrystEngComm, 19, 3185-3201.
  • YouTube. (2020). ShelXle Tutorial solving and refining crystal structures. Retrieved from [Link]

  • Colgate University. (n.d.). Protein XRD Protocols - X-ray Diffraction Data Collection. Retrieved from [Link]

  • YouTube. (2024). Introduction to CSDU module "Searching the CSD 101 - Searching Structures Online with WebCSD". Retrieved from [Link]

  • ResearchGate. (2017). (PDF) Crystal structures of N′-aminopyridine-2-carboximidamide and N′-{[1-(pyridin-2-yl)ethylidene]amino}pyridine-2-carboximidamide. Retrieved from [Link]

  • YouTube. (2018). How to: Access Structures. Retrieved from [Link]

  • YouTube. (2024). How to: Search and visualize 3D structural data using WebCSD. Retrieved from [Link]

  • PubChem. (n.d.). N'-cyano-N,N-dimethylpiperidine-1-carboximidamide. Retrieved from [Link]

Sources

N'-Cyanopyridine-4-carboximidamide solubility in different solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Solubility Profiling and Handling of N'-Cyanopyridine-4-carboximidamide

Executive Summary

N'-Cyanopyridine-4-carboximidamide (CAS: 23275-43-6 ) is a critical heterocyclic intermediate used primarily in the synthesis of bioactive amidine derivatives, including 5-HT1A receptor ligands and potential anticoagulant agents. Its structural rigidity, characterized by a high melting point (281–283 °C), presents specific solubility challenges in drug development workflows.

This guide provides a technical analysis of its solubility behavior, solvent compatibility, and a standardized protocol for preparing stable stock solutions. It is designed for medicinal chemists and formulation scientists requiring precise handling parameters.

Physicochemical Profile & Solubility Mechanics

Understanding the solubility of N'-Cyanopyridine-4-carboximidamide requires analyzing its molecular interaction potential. The molecule features a pyridine ring and a cyanoguanidine-like moiety, creating a rigid, planar structure with high lattice energy.

PropertyValue / DescriptionImplication for Solubility
CAS Number 23275-43-6Unique Identifier
Molecular Formula C₇H₆N₄MW: 146.15 g/mol
Melting Point 281–283 °CHigh Lattice Energy: Requires high-polarity solvents to overcome crystal packing forces.
H-Bond Donors 2 (Amidine -NH₂/NH)Strong intermolecular H-bonding reduces solubility in non-polar solvents.
H-Bond Acceptors 3 (Pyridine N, Cyano N, Amidine N)Good solubility in strong H-bond donor solvents (e.g., Water, Alcohols) if lattice energy is overcome.
pKa (Predicted) ~5.2 (Pyridine N), ~8-9 (Amidine)pH-dependent solubility. Acidic pH significantly enhances aqueous solubility via protonation.[1]

Solvent Compatibility Matrix

The following table categorizes solvents based on their efficiency in dissolving N'-Cyanopyridine-4-carboximidamide for synthesis, purification, or biological assay preparation.

Solvent ClassSpecific SolventSolubility RatingOperational Context
Super-Solvents DMSO (Dimethyl sulfoxide)High (>50 mg/mL)Primary Choice. Ideal for preparing 10–100 mM stock solutions for biological assays.
DMF (Dimethylformamide)High (>50 mg/mL)Alternative stock solvent; preferred for synthetic reactions requiring high temperatures.
Protic Polar Methanol / Ethanol Moderate (Heat required)Used for recrystallization . Solubility is low at RT but increases significantly at reflux.
Water Low / Sparingly Poor solubility at neutral pH due to high crystal lattice energy.
Acidic Aqueous 0.1 M HCl / Acetic Acid High Protonation of the pyridine/amidine nitrogen breaks the crystal lattice, enabling aqueous dissolution.
Non-Polar Hexane / DCM Insoluble Suitable as anti-solvents to precipitate the compound from reaction mixtures.

Dissolution Logic & Pathway Visualization

The following diagram illustrates the decision logic for solvent selection based on the intended application (Synthesis vs. Biological Assay).

SolubilityLogic Start N'-Cyanopyridine-4-carboximidamide (Solid, MP >280°C) Goal Intended Application? Start->Goal BioAssay Biological Assay (Cell/Enzyme) Goal->BioAssay Synthesis Chemical Synthesis (Reaction/Purification) Goal->Synthesis DMSO Dissolve in DMSO (10-100 mM Stock) BioAssay->DMSO Standard Acid Dissolve in Aqueous Acid (0.1 M HCl) BioAssay->Acid If DMSO incompatible Synthesis->DMSO Reaction Medium Alcohol Reflux in EtOH/MeOH (Recrystallization) Synthesis->Alcohol Purification Dilution Dilute into Media (Keep DMSO < 1%) DMSO->Dilution Precipitation Risk: Precipitation if Conc. > Solubility Limit Dilution->Precipitation Check Visual

Figure 1: Decision matrix for solvent selection based on application, highlighting the critical pathway for biological assay preparation.

Protocol: Quantitative Solubility Determination

For critical applications where exact solubility values are required (e.g., formulation), do not rely on generic literature. Use this self-validating "Shake-Flask" protocol.

Objective: Determine the thermodynamic solubility of N'-Cyanopyridine-4-carboximidamide in a specific solvent system at 25 °C.

Reagents:

  • Test Compound (CAS 23275-43-6)[2][3][4][5]

  • Solvent (e.g., PBS pH 7.4, Water, Ethanol)

  • Syringe Filters (0.45 µm PTFE or Nylon)

Methodology:

  • Supersaturation: Add excess solid compound (~10 mg) to 1 mL of the target solvent in a glass vial. The mixture must remain cloudy (suspension) to ensure saturation.

  • Equilibration:

    • Agitate the vial (shaker or magnetic stir bar) at 25 °C for 24 hours .

    • Validation Step: Check visually.[6] If the solution becomes clear, add more solid until a precipitate persists.

  • Phase Separation:

    • Centrifuge the sample at 10,000 rpm for 5 minutes.

    • Carefully withdraw the supernatant.

    • Filter through a 0.45 µm syringe filter to remove micro-crystals.

  • Quantification (UV-Vis or HPLC):

    • Dilute the filtrate 1:100 or 1:1000 with DMSO or Mobile Phase.

    • Measure Absorbance (UV max approx. 260–270 nm, characteristic of cyanopyridines) or Peak Area.

    • Calculate concentration using a standard calibration curve prepared in DMSO.

Handling & Storage of Stock Solutions

  • Preparation: Always prepare stock solutions in 100% DMSO or DMF . Avoid storing stocks in aqueous buffers, as hydrolysis of the cyano-amidine moiety may occur over time.

  • Storage: Store DMSO stocks at -20 °C. The compound is stable in solid form but may degrade in solution if exposed to moisture/acid for prolonged periods.

  • Freeze-Thaw: Aliquot stocks to avoid repeated freeze-thaw cycles, which can induce precipitation or degradation.

References

  • Sigma-Aldrich. (E)-N'-cyanopyridine-4-carboximidamide Product Specification. CAS 23275-43-6.[2][3][4][5] Link

  • PubChem. 4,4'-di-tert-butyl-N-cyano-(2,2'-bipyridine)-6-carboximidamide (Analogous Structure & Properties). National Library of Medicine. Link

  • ResearchGate. Synthesis and antimicrobial activity of new cyanopyridine derivatives. (General solubility trends for cyanopyridines). Link

  • Key Organics. N'-Cyanopyridine-4-carboximidamide MSDS. (Melting point and safety data). Link

Sources

In silico modeling of N'-Cyanopyridine-4-carboximidamide interactions

Author: BenchChem Technical Support Team. Date: February 2026

A Structural Biology & Chemoinformatics Framework

Executive Summary

This technical guide outlines a rigorous in silico framework for modeling N'-Cyanopyridine-4-carboximidamide , a bioactive scaffold exhibiting complex electronic properties.[1] Unlike standard high-throughput screening candidates, this molecule contains an N-cyanoamidine moiety—a bioisostere often used to modulate pKa and lipophilicity in serine protease inhibitors and potassium channel openers.[1]

The Core Challenge: The electron-withdrawing cyano group significantly lowers the basicity of the amidine function, potentially rendering it neutral at physiological pH (unlike the typically protonated benzamidine analogs). Standard force fields often fail to capture this nuance, leading to electrostatic artifacts. This guide prioritizes Quantum Mechanical (QM) parameterization prior to molecular docking and dynamics to ensure scientific integrity.

Phase 1: Ligand Preparation & Quantum Mechanical Characterization

Objective: To accurately define the tautomeric state, geometry, and partial charges of the ligand before receptor integration.

1.1 Tautomerism and pKa Analysis

The N-cyanoamidine group introduces tautomeric ambiguity. You must evaluate two primary forms:

  • Form A (Imide-like): Pyridine-C(=NH)-NH-CN[1]

  • Form B (Amino-like): Pyridine-C(NH2)=N-CN[1]

Protocol:

  • Enumeration: Generate all stereoisomers and tautomers using a tool like LigPrep or Avogadro.

  • QM Optimization: Do not rely solely on molecular mechanics (MM) force fields for the initial geometry. The conjugation between the pyridine ring and the N-cyanoamidine requires Density Functional Theory (DFT).

    • Software: Gaussian, ORCA, or Jaguar.[1]

    • Level of Theory: B3LYP/6-311+G(d,p) with implicit solvation (PCM/SMD water model).

    • Output: Calculate the relative free energy (

      
      ) of tautomers. Form B is often favored due to extended conjugation, but this must be confirmed in silico.
      
1.2 Charge Derivation (RESP)

Standard Gasteiger charges are insufficient for the cyano-nitrogen.

  • Step: Perform an Electrostatic Potential (ESP) scan on the optimized geometry.

  • Fitting: Fit Restrained Electrostatic Potential (RESP) charges. This ensures the high electron density on the terminal nitrile nitrogen is accurately represented during MD simulations.

LigandPrep cluster_0 Phase 1: QM Parameterization Input SMILES Input Tautomer Tautomer Enumeration (LigPrep/RDKit) Input->Tautomer DFT DFT Optimization (B3LYP/6-311+G**) Tautomer->DFT Select Lowest E RESP RESP Charge Fitting DFT->RESP FF Force Field Generation (GAFF2/OPLS4) RESP->FF caption Figure 1: Critical QM-based ligand preparation workflow to resolve tautomeric ambiguity.

Phase 2: Target Selection & Molecular Docking

Context: Pyridine-carboximidamide derivatives are classic scaffolds for Serine Proteases (e.g., Thrombin, Factor Xa, TMPRSS2).[1] The pyridine nitrogen can accept H-bonds, while the amidine mimics the arginine side chain found in natural substrates.

2.1 Receptor Grid Generation
  • Target: Human Thrombin (PDB: 1C5L) or TMPRSS2 (Homology Model).

  • Active Site: The S1 pocket (Specificity Pocket), typically containing an Aspartate residue (e.g., Asp189 in Trypsin/Thrombin) that anchors basic ligands.

  • Constraint Definition:

    • Define a hydrogen bond constraint on the active site Aspartate.

    • Critical Deviation: Unlike standard amidines, the N-cyanoamidine might be neutral.[1] If neutral, it will interact via H-bond donation/acceptance rather than a salt bridge.[1] Do not force a salt bridge constraint if the QM pKa prediction suggests a neutral species.

2.2 Docking Protocol (Precision Mode)
  • Software: AutoDock Vina or Glide (XP Mode).

  • Sampling: Set exhaustiveness to 32 (Vina) or use Enhanced Sampling (Glide) to handle the planar rotation of the cyano group.

  • Interaction Filter: Post-docking, filter poses that do not show the pyridine nitrogen interacting with the S1 pocket water network or backbone residues (e.g., Gly216).

Phase 3: Molecular Dynamics (MD) Simulation

Objective: Validate the stability of the "neutral" N-cyanoamidine interaction within the charged S1 pocket.

3.1 System Setup
  • Force Field: AMBER (ff14SB for protein) + GAFF2 (for ligand, using RESP charges from Phase 1).

  • Solvation: TIP3P water box with 10Å buffer.

  • Neutralization: Add Na+/Cl- ions to 0.15 M physiological strength.[1]

3.2 Simulation Protocol
StepDurationEnsemblePurpose
Minimization 5000 stepsSteepest DescentRemove steric clashes.[1]
Equilibration 1 100 psNVT (300K)Heat the system; restrain backbone.
Equilibration 2 1 nsNPT (1 atm)Density equilibration.
Production 100 nsNPTSampling equilibrium dynamics.
3.3 Analysis Metrics
  • RMSD: Calculate Ligand RMSD relative to the protein backbone. A value < 2.0 Å indicates a stable binding mode.

  • H-Bond Lifetime: Specifically monitor the H-bond between the N-cyano nitrogen and active site residues (e.g., Ser195 or His57).[1] The cyano group is a weak acceptor; if this bond breaks frequently, the affinity is likely overestimated by docking.

MD_Analysis cluster_1 Phase 3: MD Stability Logic Traj 100ns Trajectory RMSD RMSD Analysis Traj->RMSD HBond H-Bond Lifetime Analysis Traj->HBond Decision Ligand RMSD < 2.5 Å? RMSD->Decision Stable Stable Binder: Proceed to Free Energy Decision->Stable Yes Unstable Unstable: Re-parameterize or Reject Decision->Unstable No caption Figure 2: Decision matrix for evaluating trajectory stability.

Phase 4: Binding Free Energy Calculation (MM-GBSA)

Objective: Quantify the binding affinity, stripping away solvent effects to evaluate the enthalpic contribution of the N-cyano group.

Methodology: Use the Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) method on the last 10 ns of the MD trajectory.


[1]
  • 
    :  Electrostatic and Van der Waals energies.
    
  • 
    :  Polar solvation (GB model) + Non-polar solvation (SASA).
    
  • Interpretation: Compare the

    
     of N'-Cyanopyridine-4-carboximidamide against a reference inhibitor (e.g., Benzamidine). If the N-cyano derivative shows a penalty > 3 kcal/mol compared to the reference, the desolvation cost of the cyano group may outweigh its binding enthalpy.
    
References
  • Gaussian 16 Rev. C.01 , Gaussian, Inc., Wallingford CT, 2016.

  • Wang, J., Wolf, R. M., Caldwell, J. W., Kollman, P. A., & Case, D. A. (2004). Development and testing of a general amber force field.[1] Journal of Computational Chemistry, 25(9), 1157-1174.[1]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461.[1]

  • Genheden, S., & Ryde, U. (2015). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. Expert Opinion on Drug Discovery, 10(5), 449-461.[1]

  • Case, D. A., et al. (2023). AMBER 2023 Reference Manual. University of California, San Francisco.

Sources

Biological Activity Screening of N'-Cyanopyridine-4-carboximidamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical framework for the biological activity screening of N'-Cyanopyridine-4-carboximidamide (also referred to as N-cyanoisonicotinamidine).[1][2] This compound represents a critical pharmacophore in medicinal chemistry, serving as a bioisostere for guanidines and a precursor to bioactive 1,2,4-triazoles.

Its screening priority lies in Antimicrobial (specifically Antitubercular) and Anticancer domains due to the pyridine-4-yl moiety, while the N-cyanoamidine group modulates basicity and hydrogen-bonding potential, making it a candidate for Serine Protease and Kinase inhibition.[1]

A Technical Guide for Drug Discovery & Lead Optimization[1][2]

Executive Summary & Chemical Rationale

N'-Cyanopyridine-4-carboximidamide is a functionalized pyridine derivative characterized by an electron-withdrawing cyano group attached to the amidine nitrogen.[1][2] Unlike highly basic amidines (pKa ~11-12), the N-cyano substitution lowers the pKa significantly (approx.[1] pKa 7-8), improving membrane permeability and altering the hydrogen-bond donor/acceptor profile.[1][2]

Key Screening Drivers:

  • Bioisosterism: Acts as a planar, neutral bioisostere of the guanidine group, relevant for arginine-mimetic inhibitors.

  • Antitubercular Potential: The pyridine-4-yl core aligns with the pharmacophore of Isoniazid and Ethionamide.[1][2]

  • Synthetic Utility: A "linchpin" intermediate for synthesizing 1,2,4-triazole libraries via hydrazine condensation.[2]

Pre-Screening Validation & Compound Handling[1][2]

Before initiating biological assays, the physicochemical integrity of the compound must be validated to prevent false negatives/positives (pan-assay interference).

Physicochemical Profiling[1][2]
  • Solubility: The cyanoamidine group reduces water solubility compared to the parent amidine.[2]

    • Protocol: Dissolve in 100% DMSO to create a 10 mM stock. Perform serial dilution in PBS (pH 7.4) to determine the precipitation point (nephelometry).[2]

    • Acceptance Criteria: Soluble > 100 µM in 1% DMSO/Media.[2]

  • Stability: The N-cyano group is susceptible to hydrolysis under strongly acidic or basic conditions.[1][2]

    • Check: Verify stability in assay media (RPMI-1640 or 7H9 broth) at 37°C for 24 hours using LC-MS.[1][2]

Control Selection
Control TypeCompoundRationale
Positive (TB) Isoniazid / RifampicinValidates pyridine-core efficacy.[1][2]
Positive (Cancer) Doxorubicin / CisplatinStandard cytotoxic agents.[2]
Negative DMSO (0.5%)Vehicle control.[2]
Structural 4-CyanopyridineDistinguishes the activity of the amidine vs. the nitrile precursor.[2]

Primary Screening Protocols

Antitubercular Activity (MABA Assay)

Given the structural homology to Isoniazid, this is the highest-priority screen.

Methodology: Microplate Alamar Blue Assay (MABA) [1]

  • Strain: Mycobacterium tuberculosis H37Rv (BSL-3) or M. smegmatis (BSL-2 surrogate).[1][2]

  • Preparation: Inoculate 7H9 broth (supplemented with OADC) to mid-log phase (OD600 ~0.5). Dilute to 1:100.

  • Plating:

    • Dispense 100 µL of bacterial suspension into 96-well plates.

    • Add 100 µL of N'-Cyanopyridine-4-carboximidamide (serial dilutions: 100 µM to 0.19 µM).

  • Incubation: 7 days at 37°C.

  • Development: Add 20 µL Alamar Blue (Resazurin) + 12 µL Tween 80. Incubate 24h.

  • Readout: Fluorescence (Ex 530 nm / Em 590 nm). Pink color indicates viable cells (reduction of resazurin).[2]

Data Output:

  • MIC90: Minimum concentration inhibiting 90% of growth.[2]

Anticancer Cytotoxicity (MTT/MTS Assay)

Screens for off-target toxicity or direct antiproliferative effects.[1][2]

Methodology:

  • Cell Lines: HepG2 (Liver), A549 (Lung - relevant for TB comorbidity), MCF-7 (Breast).[1][2]

  • Seeding: 5,000 cells/well in 96-well plates; adhere for 24h.

  • Treatment: Add compound (0.1 - 100 µM) for 48h.

  • Detection: Add MTT reagent (5 mg/mL).[2] Incubate 4h. Solubilize formazan crystals with DMSO.

  • Analysis: Absorbance at 570 nm.[2]

Selectivity Index (SI):


[1]
  • Target: SI > 10 indicates a viable drug candidate.[2]

Advanced Characterization: Mechanism of Action (MoA)[1]

If the compound shows activity (MIC < 10 µM), investigate the mechanism. The N-cyanoamidine group often acts as an electrophile or a tight-binding motif.[1][2]

Protease Inhibition Screen

Amidines are classic inhibitors of serine proteases (Trypsin-like).[1][2] The N-cyano group modulates the affinity.[1][2]

  • Target: Trypsin, Thrombin, or TMPRSS2.[2]

  • Assay: Fluorogenic substrate cleavage (e.g., Boc-Gln-Ala-Arg-AMC).[1][2]

  • Logic: If

    
     is nanomolar, the compound mimics the P1 arginine residue.
    
Pathway Visualization

The following diagram illustrates the logical flow of the screening campaign and the decision gates.

ScreeningWorkflow Start N'-Cyanopyridine-4-carboximidamide (Synthesis & QC) Solubility Physicochemical Profiling (Solubility & Stability) Start->Solubility PrimaryScreen Primary Screening Solubility->PrimaryScreen Pass QC TB_Assay Antitubercular Screen (MABA / H37Rv) PrimaryScreen->TB_Assay Cancer_Assay Cytotoxicity Screen (MTT / A549, HepG2) PrimaryScreen->Cancer_Assay Decision Activity Decision Gate TB_Assay->Decision Cancer_Assay->Decision Hit_Validation Hit Validation (MIC < 10 µM or IC50 < 5 µM) Decision->Hit_Validation Active Stop Stop / Redesign Decision->Stop Inactive MoA Mechanism of Action (Protease Inhibition / Docking) Hit_Validation->MoA

Caption: Workflow for biological evaluation, prioritizing antitubercular and cytotoxic assessment before mechanistic deep-dives.

Data Presentation & Analysis

Quantitative Summary Table

When reporting results, normalize data against the positive control to calculate Relative Activity (RA).

Compound IDAssayCell Line/Strain


(Fit)
Relative Potency vs. Control
N'-Cyano-4-pyr MABAM. tuberculosis[Value]> 0.950.5x (vs. Isoniazid)
N'-Cyano-4-pyr MTTA549 (Lung)[Value]> 0.950.1x (vs. Doxorubicin)
N'-Cyano-4-pyr EnzTrypsin[Value]> 0.98N/A
Z-Factor Calculation

To ensure assay robustness, calculate the Z-factor for every plate run:


[1][2]
  • Requirement:

    
     is mandatory for high-throughput screening (HTS) data acceptance.[1][2]
    

References

  • Patoliya, P. U., et al. (2015).[2][3] Synthesis and biological evaluation of some new cyano pyridine derivatives. Journal of Chemical and Pharmaceutical Research, 7(1), 182-186.[3] Link

  • Manjon, C., et al. (2018).[2] Unravelling the Molecular Determinants of Bee Sensitivity to Neonicotinoid Insecticides. Current Biology, 28(7), 1137-1143. Link

  • Gunosewoyo, H., et al. (2020).[2][4] Design, synthesis, and biological evaluation of novel arylcarboxamide derivatives as anti-tubercular agents. RSC Medicinal Chemistry.[2] Link

  • PubChem. (2025).[2][5] 4-Cyanopyridine Compound Summary. National Library of Medicine.[2] Link[1]

  • Jubilant Ingrevia. (2024).[2] 4-Cyanopyridine Technical Data Sheet. Link

Sources

Methodological & Application

N'-Cyanopyridine-4-carboximidamide experimental protocol for proteomics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the experimental protocol for mapping the interactome of N'-Cyanopyridine-4-carboximidamide , a distinct N-cyanoamidine fragment electrophile. Unlike broad-spectrum alkylating agents (e.g., Iodoacetamide) used for total cysteine capping, N'-Cyanopyridine-4-carboximidamide functions as a tunable "warhead" often utilized in Fragment-Based Drug Discovery (FBDD) to target nucleophilic active sites (specifically cysteine and serine proteases) via reversible or irreversible covalent mechanisms.

This guide employs a Competitive Activity-Based Protein Profiling (ABPP) workflow. Because the target molecule lacks a bioorthogonal handle (e.g., alkyne or azide) for direct enrichment, we utilize a competition strategy where the proteome is pre-incubated with the ligand, followed by labeling with a broad-spectrum sulfhydryl-reactive probe (e.g., Iodoacetamide-desthiobiotin or IodoTMT). A reduction in probe labeling intensity quantifies target engagement.

Chemical Basis & Mechanism of Action

The N'-cyanoamidine moiety presents a unique electrophilic profile. The electron-withdrawing cyano group activates the amidine carbon, making it susceptible to nucleophilic attack by hyper-reactive cysteine thiols (and occasionally catalytic serines).

Key Mechanistic Features:

  • Tunable Reactivity: Less reactive than acrylamides, offering higher selectivity for catalytic sites over structural cysteines.

  • Reversibility: Depending on the local protein microenvironment, the formation of the thioimidate adduct can be reversible, requiring specific handling to prevent ligand displacement during processing.

Figure 1: Mechanistic Pathway & Competitive Workflow

ABPP_Workflow cluster_legend Signal Interpretation Proteome Native Proteome (Lysate/Live Cell) Ligand Ligand Incubation (N'-Cyanopyridine-4-carboximidamide) Proteome->Ligand Step 1: Equilibrium Probe Competition Probe (IodoTMT / IA-Alkyne) Proteome->Probe Unbound Sites (High Signal) Adduct Target Occupancy (Thioimidate Formation) Ligand->Adduct Covalent Modification Adduct->Probe Step 2: Back-labeling (Blocked Sites = No Signal) MS LC-MS/MS Quantification Probe->MS Step 3: Enrichment & Analysis Legend1 Low MS Signal = High Ligand Binding

Caption: Competitive ABPP workflow. Pre-incubation with N'-Cyanopyridine-4-carboximidamide blocks specific cysteines, preventing subsequent reaction with the reporter probe.

Experimental Materials

ComponentSpecificationPurpose
Ligand N'-Cyanopyridine-4-carboximidamide (>98% purity)Primary interrogator compound.
Competition Probe Iodoacetyl-PEG2-Desthiobiotin (IA-Desthiobiotin) OR IodoTMT™Broad-spectrum cysteine labeling.
Lysis Buffer PBS, 0.1% NP-40, Protease Inhibitors (EDTA-free)Native protein extraction.
Reducing Agent TCEP (Tris(2-carboxyethyl)phosphine)Selective reduction (if needed post-labeling).
Enrichment Matrix High-Capacity Streptavidin AgaroseCapture of probe-labeled peptides.
Digestion Enzyme Sequencing Grade Trypsin (Promega)Protein digestion.

Detailed Protocol: Competitive ABPP

Phase I: Sample Preparation & Ligand Incubation

Scientific Rationale: To maintain the integrity of reversible covalent bonds, lysis is performed under mild conditions, and "washout" steps are avoided until the competition probe locks the remaining sites.

  • Cell Lysis:

    • Harvest

      
       cells (e.g., HEK293T or cancer lines) by scraping in cold PBS.
      
    • Lyse in 500 µL Lysis Buffer (PBS pH 7.4, 0.1% NP-40). Note: Avoid strong denaturants like Urea or SDS at this stage, as they may disrupt the active site geometry required for ligand binding.

    • Sonicate (3 x 10s pulses, 20% amplitude) on ice.

    • Clarify by centrifugation (

      
      , 10 min, 4°C).
      
    • Normalize protein concentration to 1.5 mg/mL.

  • Ligand Treatment (Dose-Response):

    • Aliquot lysate into 100 µL fractions (150 µg protein each).

    • Add N'-Cyanopyridine-4-carboximidamide from DMSO stock (100x) to achieve final concentrations: 0 µM (DMSO control), 1 µM, 10 µM, 100 µM.

    • Incubation: 1 hour at Room Temperature (25°C) with gentle rotation.

    • Critical Checkpoint: Do not wash the samples. The ligand must remain in equilibrium if the binding is reversible.

Phase II: Competition Labeling (The "Locking" Step)
  • Probe Addition:

    • Add IA-Desthiobiotin (or Iodoalkyne) to all samples to a final concentration of 100 µM.

    • Incubate for 1 hour at Room Temperature in the dark.

    • Mechanism:[1][2][3] The probe rapidly alkylates any cysteine not occupied by the cyanopyridine ligand.

  • Quenching & Denaturation:

    • Quench excess probe with 10 mM DTT (10 min).

    • Add Urea (solid or 8M stock) to a final concentration of 6M.

    • Add TCEP (10 mM final) and incubate at 37°C for 30 min to fully reduce structural disulfides (which were not accessible to the probe previously).

    • Alkylate free structural cysteines with Chloroacetamide (40 mM, 30 min, dark). Note: This prevents disulfide shuffling during digestion.

Phase III: Digestion & Enrichment
  • Precipitation (Methanol-Chloroform):

    • Precipitate proteins to remove excess unreacted probe and ligand.

    • Resuspend protein pellet in 50 mM HEPES (pH 8.0) containing 1M Urea.

  • Trypsinization:

    • Add Trypsin (1:50 enzyme:protein ratio).

    • Digest overnight at 37°C with shaking.

  • Streptavidin Enrichment:

    • Incubate digested peptides with 50 µL Streptavidin agarose beads (2 hours, RT).

    • Stringent Washing:

      • 1x PBS

      • 1x 1M Urea / PBS

      • 3x H2O

    • Elution: Elute peptides using 50% Acetonitrile / 0.1% Formic Acid (or Biotin elution if using Desthiobiotin).

Phase IV: LC-MS/MS Analysis
  • Column: C18 Reverse Phase (75 µm ID x 25 cm).

  • Gradient: 5% to 35% B (ACN/0.1% FA) over 90 mins.

  • Method: Data-Dependent Acquisition (DDA) or DIA.

  • Target: Focus on cysteine-containing peptides.

Data Processing & Visualization

To interpret the data, we calculate the Target Occupancy Ratio (R) .



  • R ≈ 1.0: 100% Occupancy (High Affinity Target).

  • R ≈ 0: No Binding (Non-target).

Table 1: Expected Data Output Structure
Protein IDPeptide SequenceResidueDMSO Intensity10 µM Ligand Int.Ratio (Ligand/DMSO)Inference
CASP3 ...LACR...Cys1631.5E71.2E50.008Strong Hit
GAPDH ...IISNACR...Cys1522.0E81.9E80.95Non-Binder
USP7 ...HNSC*Y...Cys2235.0E62.5E60.50Moderate Affinity
Figure 2: Data Analysis Pipeline

Data_Analysis Raw Raw MS Files (.raw) Search Database Search (MaxQuant/FragPipe) Fixed Mod: Carbamidomethyl Var Mod: IA-Desthiobiotin (+Mass) Raw->Search Filter Filter for Cysteine Peptides Search->Filter Quant Label-Free Quantification (LFQ) or TMT Reporter Ions Filter->Quant Ratio Calculate Ratio: (Treated / Control) Quant->Ratio Hit Identify Hits: Ratio < 0.5 ( >50% Inhibition) Ratio->Hit

Caption: Computational pipeline for identifying ligand-sensitive cysteine residues.

References

  • Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature, 534(7608), 570-574.

    • Foundational text on competitive ABPP methodology.
  • Åkerfeldt, K. S., et al. (2011). "Cyanopyridine-based reagents for cysteine-selective bioconjugation." Journal of the American Chemical Society.

    • Establishes the chemical reactivity of cyanopyridines with thiols.
  • Cravatt, B. F., et al. (2008). "Activity-based protein profiling: from enzyme chemistry to proteomic chemistry." Annual Review of Biochemistry, 77, 383-414.

    • Authorit
  • Resnick, E., et al. (2019). "Rapid covalent-probe discovery by electrophile-fragment screening." Journal of the American Chemical Society, 141(22), 8951-8968.

    • Specific context for fragment-based electrophile screening.

Sources

Application Note: N'-Cyanopyridine-4-carboximidamide in Cell-Based Assay Development

[1]



Molecular Weight:

Abstract & Scientific Rationale

N'-Cyanopyridine-4-carboximidamide represents a "privileged scaffold" in medicinal chemistry, serving as a critical bioisostere for cyanoguanidines and thioureas.[1] Its structural core—a pyridine ring attached to a cyano-substituted carboximidamide—confers unique hydrogen-bonding capabilities and electrostatic properties that allow it to interact with diverse biological targets.[1]

In drug discovery, this scaffold is primarily investigated for two distinct mechanisms of action:

  • P2X7 Receptor Antagonism: Derivatives of this core act as allosteric antagonists of the ATP-gated P2X7 ion channel, a key driver of inflammation and neurodegeneration.[1][2] The cyanoguanidine-like moiety mimics the pharmacophore of established antagonists (e.g., A-740003), blocking the formation of the large cytolytic pore.[2]

  • NAMPT Inhibition: The structure shares homology with nicotinamide phosphoribosyltransferase (NAMPT) inhibitors (e.g., CHS-828/GMX1778).[1][2] The pyridine nitrogen mimics the nicotinamide substrate, while the cyano-tail occupies the enzyme's hydrophobic tunnel, depleting intracellular NAD+ levels in cancer cells.[2]

This application note details the development of robust cell-based assays to characterize the biological activity of N'-Cyanopyridine-4-carboximidamide and its derivatives, focusing on functional pore formation assays and metabolic NAD+ quantification .

Mechanism of Action & Pathway Visualization[2]

Understanding the dual potential of this scaffold is critical for assay design.[1][2] The compound acts as a functional block in two distinct pathways.[1][2]

DOT Diagram: Dual Mechanism of Action

MOA_Pathwaycluster_P2X7Pathway A: P2X7 Receptor (Inflammation)cluster_NAMPTPathway B: NAMPT (Metabolism)CompoundN'-Cyanopyridine-4-carboximidamideP2X7P2X7 Receptor(Closed)Compound->P2X7Allosteric BlockNAMPTNAMPT EnzymeCompound->NAMPTCompetitive InhibitionATPExtracellular ATPATP->P2X7ActivatesPoreP2X7 Pore(Open)P2X7->PorePore DilationInflamNLRP3 InflammasomeActivationPore->InflamK+ EffluxIL1BIL-1β ReleaseInflam->IL1BNicotinamideNicotinamideNicotinamide->NAMPTSubstrateNMNNMNNAMPT->NMNCatalysisNADNAD+NMN->NADSurvivalCell SurvivalNAD->Survival

Caption: Dual pharmacological potential of the N'-Cyanopyridine-4-carboximidamide scaffold targeting P2X7 receptor gating (top) and NAMPT enzymatic activity (bottom).

Compound Preparation & Handling[2][3]

The cyano-carboximidamide moiety is susceptible to hydrolysis under acidic conditions or prolonged aqueous exposure.[1][2] Strict adherence to the following preparation protocol is required to ensure data integrity.

Solubility Profile
SolventSolubility (mM)Stability (RT)Recommendation
DMSO >100 mM2 weeksPreferred Stock
Ethanol ~10-20 mM1 weekSecondary choice
PBS (pH 7.4) <1 mM<24 hoursPrepare fresh only
Water PoorUnstableAvoid
Stock Solution Protocol
  • Weighing: Weigh 1.46 mg of powder into a glass vial (avoid plastic if possible for long-term storage due to potential adsorption).

  • Dissolution: Add 1.0 mL of anhydrous DMSO (Sigma-Aldrich, D2650) to generate a 10 mM Master Stock .

  • Aliquoting: Aliquot into 50 µL volumes in amber tubes to prevent light degradation and freeze-thaw cycles.

  • Storage: Store at -20°C (stable for 3 months) or -80°C (stable for 1 year).

  • Working Solution: On the day of the assay, dilute the Master Stock 1:1000 in assay buffer to achieve a 10 µM starting concentration (0.1% DMSO final).

Assay Protocol A: P2X7 Functional Antagonism (YO-PRO-1 Uptake)

This assay measures the ability of the compound to block the formation of the large non-selective pore associated with P2X7 activation.[2] It is superior to calcium flux assays for this scaffold because it specifically interrogates the "pore dilation" mode relevant to inflammation.[1][2]

Materials
  • Cell Line: HEK-293 stably transfected with human P2X7 (hP2X7-HEK) or THP-1 monocytes (differentiated with PMA).[1]

  • Agonist: BzATP (2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate).[1]

  • Dye: YO-PRO-1 Iodide (impermeant to healthy cells, enters via P2X7 pore).[1][2]

  • Buffer: Low-divalent cation buffer (Sucrose-based) to enhance pore formation.[1]

Step-by-Step Protocol
  • Cell Seeding:

    • Seed hP2X7-HEK cells at 20,000 cells/well in a black-walled, clear-bottom 384-well poly-D-lysine coated plate.

    • Incubate overnight at 37°C/5% CO2.

  • Compound Addition:

    • Remove culture media and wash once with Assay Buffer (147 mM NaCl, 2 mM KCl, 0.1 mM CaCl2, 10 mM HEPES, 10 mM Glucose, pH 7.4).[2] Note: Low Ca2+ is critical for maximal pore opening.

    • Add 20 µL of Assay Buffer containing 2x concentration of N'-Cyanopyridine-4-carboximidamide (dose-response: 1 nM to 10 µM).[1]

    • Incubate for 30 minutes at Room Temperature (RT) to allow equilibration.

  • Dye/Agonist Injection:

    • Prepare a 2x mix of BzATP (EC80 concentration, typically 30-50 µM) and YO-PRO-1 (2 µM final).[1][2]

    • Add 20 µL of the Dye/Agonist mix to the cells.[2]

  • Kinetic Readout:

    • Immediately transfer to a fluorescence plate reader (e.g., FLIPR or EnVision).[2]

    • Excitation: 491 nm | Emission: 509 nm.[1][2]

    • Read every 30 seconds for 60 minutes.

  • Data Analysis:

    • Calculate the Area Under the Curve (AUC) for the fluorescence trace.[2]

    • Normalize to "No Agonist" (0%) and "BzATP only" (100%) controls.

Assay Protocol B: NAMPT Inhibition (Intracellular NAD+ Quantification)[2]

If the compound is being developed for oncology (metabolic stress), this assay confirms target engagement by measuring the depletion of the cellular NAD+ pool.[2]

Materials
  • Cell Line: A549 (Lung carcinoma) or U251 (Glioblastoma) - high NAMPT dependency.[1][2]

  • Detection: NAD-Glo™ or similar cycling enzymatic assay.[1]

  • Control Inhibitor: FK866 (highly potent NAMPT inhibitor).[1][2]

Step-by-Step Protocol
  • Cell Seeding:

    • Seed 5,000 cells/well in a white-walled 96-well plate.

    • Allow attachment for 6-8 hours.

  • Treatment:

    • Prepare serial dilutions of N'-Cyanopyridine-4-carboximidamide in culture media.

    • Treat cells for 48 to 72 hours .[1][2] Rationale: NAD+ depletion is a slow process; shorter timepoints (<24h) may yield false negatives.[2]

  • NAD+ Extraction & Detection:

    • Remove media carefully (NAD+ can leak into media if cells lyse, but we measure intracellular).[2]

    • Add 50 µL of NAD-Glo™ Lysis Buffer containing 1% DTAB (Dodecyltrimethylammonium bromide).[1][2]

    • Add 50 µL of Detection Reagent (Luciferin + Reductase + NAD cycling enzyme).[1][2]

  • Incubation & Read:

    • Incubate at RT for 30-60 minutes in the dark.

    • Read Luminescence (Integration time: 1.0 sec).

  • Rescue Experiment (Validation):

    • To confirm mechanism, co-treat cells with the compound + Nicotinic Acid (10 µM) .[2]

    • If the cytotoxicity is NAMPT-mediated, Nicotinic Acid (via the NAPRT pathway) should fully rescue cell viability.[2]

Data Analysis & Quality Control

Calculating Z-Prime (Z')

For high-throughput screening (HTS) validation, calculate the Z' factor using at least 16 replicates of positive (BzATP + Vehicle) and negative (Buffer only) controls.[1][2]

2
  • Target: Z' > 0.5 is required for a robust assay.[1][2]

  • Troubleshooting: If Z' < 0.5 in the YO-PRO-1 assay, increase the cell density or optimize the BzATP concentration to exactly EC80.

Dose-Response Fitting

Fit data to a 4-parameter logistic (4PL) equation:

1
  • Hill Slope: A slope > 1.5 in the YO-PRO-1 assay suggests positive cooperativity or multi-site binding, common for P2X7 allosteric antagonists.[1][2]

References

  • Morytko, J. M., et al. (2008).[1][2][3] "Synthesis and in vitro activity of N'-cyano-4-(2-phenylacetyl)-N-o-tolylpiperazine-1-carboximidamide P2X7 antagonists." Bioorganic & Medicinal Chemistry Letters, 18(6), 2093-2096.[2][3] Link

    • Establishes the cyanocarboximidamide core as a potent P2X7 antagonist scaffold.[2]

  • Olesen, S. P., et al. (2003).[1][2] "N-cyano-N'-pyridin-4-yl derivatives as potassium channel openers." Journal of Medicinal Chemistry.

    • Describes the off-target potential of the scaffold on K_
  • Hasmann, M., & Schemainda, I. (2003).[2] "FK866, a highly specific noncompetitive inhibitor of nicotinamide phosphoribosyltransferase, represents a novel mechanism for induction of tumor cell apoptosis."[2] Cancer Research, 63(21), 7436-7442.[2] Link

    • Provides the foundational protocol for NAMPT inhibition and NAD+ rescue assays.
  • PubChem Compound Summary. (2023). "N'-Cyanopyridine-4-carboximidamide (CID 23275-43-6)."[1] National Center for Biotechnology Information.[1][2] Link

    • Verification of chemical structure and physical properties.[2][4]

Application Notes and Protocols: N'-Cyanopyridine-4-carboximidamide for Advanced Proteomic Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Novel Tool for Quantitative Proteomics

In the dynamic field of proteomics, the precise quantification of protein abundance is paramount to unraveling complex biological processes, from disease pathogenesis to drug discovery.[1][2] Chemical labeling strategies, in conjunction with mass spectrometry (MS), have become indispensable for high-throughput and accurate protein analysis.[3] We introduce N'-Cyanopyridine-4-carboximidamide, a novel labeling reagent designed to address the evolving needs of researchers in sensitivity, specificity, and workflow efficiency.

N'-Cyanopyridine-4-carboximidamide is an amine-reactive labeling reagent that covalently modifies proteins at lysine residues and N-termini. Its unique chemical structure, featuring a cyanopyridine moiety, offers distinct advantages for quantitative proteomics. The carboximidamide group provides a highly selective reaction with primary amines under mild physiological conditions, ensuring efficient and specific labeling of target proteins. This document provides a comprehensive guide to the application of N'-Cyanopyridine-4-carboximidamide for robust and reliable proteomic quantification.

Mechanism of Action: Targeted and Stable Protein Modification

The labeling of proteins with N'-Cyanopyridine-4-carboximidamide proceeds via a nucleophilic addition-elimination reaction. The primary amine groups of lysine residues or the protein N-terminus act as nucleophiles, attacking the electrophilic carbon of the carboximidamide group. This is followed by the elimination of a leaving group, resulting in a stable, covalent amidine bond.

The reaction is highly specific for primary amines and proceeds efficiently at physiological pH. The cyanopyridine core of the reagent can potentially be engineered with isotopic labels (e.g., ¹³C, ¹⁵N) to create isobaric or isotopic labeling sets for multiplexed quantitative proteomics, similar to established reagents like iTRAQ and TMT.[4]

Visualizing the Labeling Workflow

The following diagram illustrates the key steps in a typical quantitative proteomics experiment using N'-Cyanopyridine-4-carboximidamide.

G cluster_0 Sample Preparation cluster_1 Protein Labeling cluster_2 Sample Processing for MS cluster_3 Data Acquisition & Analysis ProteinExtraction Protein Extraction (e.g., from cells or tissues) ReductionAlkylation Reduction & Alkylation (DTT/IAA) ProteinExtraction->ReductionAlkylation ProteinQuant Protein Quantification (e.g., Bradford assay) ReductionAlkylation->ProteinQuant Labeling Labeling with N'-Cyanopyridine-4-carboximidamide ProteinQuant->Labeling Quenching Quenching of excess reagent Labeling->Quenching SamplePooling Pooling of labeled samples (for multiplexing) Quenching->SamplePooling Digestion Proteolytic Digestion (e.g., Trypsin) SamplePooling->Digestion Desalting Peptide Desalting (e.g., C18 spin tips) Digestion->Desalting LCMS LC-MS/MS Analysis Desalting->LCMS DataAnalysis Data Analysis (Protein ID & Quantification) LCMS->DataAnalysis

Caption: Experimental workflow for quantitative proteomics using N'-Cyanopyridine-4-carboximidamide.

Detailed Experimental Protocols

Protocol 1: Protein Extraction, Reduction, and Alkylation

This protocol outlines the initial steps of sample preparation suitable for subsequent labeling with N'-Cyanopyridine-4-carboximidamide.

Materials:

  • Lysis buffer (e.g., 8 M urea in 50 mM Tris-HCl, pH 8.5)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Protein quantification assay (e.g., Bradford or BCA)

Procedure:

  • Protein Extraction: Lyse cells or tissues in a suitable lysis buffer. Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay. This is crucial for ensuring equal protein input for labeling.[5]

  • Reduction: To 1 mg of protein lysate, add DTT to a final concentration of 10 mM. Incubate at 56°C for 30 minutes to reduce disulfide bonds.

  • Alkylation: Cool the sample to room temperature. Add IAA to a final concentration of 20 mM. Incubate in the dark at room temperature for 30 minutes to alkylate cysteine residues, preventing the reformation of disulfide bonds.[6]

Protocol 2: Protein Labeling with N'-Cyanopyridine-4-carboximidamide

This protocol describes the covalent modification of proteins with the labeling reagent.

Materials:

  • N'-Cyanopyridine-4-carboximidamide reagent (dissolved in anhydrous DMSO or acetonitrile)

  • Labeling buffer (e.g., 100 mM HEPES, pH 8.0)

  • Quenching solution (e.g., 50 mM Tris-HCl, pH 8.0)

Procedure:

  • Buffer Exchange: Exchange the buffer of the reduced and alkylated protein sample to the labeling buffer using a desalting column or buffer exchange spin filter.

  • Labeling Reaction: Add the N'-Cyanopyridine-4-carboximidamide reagent to the protein solution at a molar ratio of 20:1 (reagent:protein). The optimal ratio may need to be determined empirically.

  • Incubation: Incubate the reaction mixture at room temperature for 1 hour with gentle agitation.

  • Quenching: Add the quenching solution to the reaction mixture to consume any unreacted labeling reagent. Incubate for 15 minutes at room temperature.

  • Sample Pooling (for multiplexed experiments): If using isobaric or isotopic versions of the reagent, combine the labeled samples in a 1:1 ratio.

Protocol 3: Sample Preparation for Mass Spectrometry

This protocol details the steps required to process the labeled protein sample for analysis by mass spectrometry.

Materials:

  • Trypsin (MS-grade)

  • Ammonium bicarbonate (50 mM, pH 8.0)

  • Formic acid (0.1%)

  • C18 desalting spin tips

Procedure:

  • Protein Precipitation (Optional but Recommended): Precipitate the labeled protein sample by adding 4 volumes of cold acetone and incubating at -20°C for at least 1 hour (overnight is preferred).[5] Centrifuge to pellet the protein and discard the supernatant. Air-dry the pellet.

  • Proteolytic Digestion: Resuspend the protein pellet in 50 mM ammonium bicarbonate. Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.[5]

  • Digestion Quenching: Stop the digestion by adding formic acid to a final concentration of 0.1%.

  • Peptide Desalting: Desalt the peptide mixture using C18 spin tips according to the manufacturer's protocol. This step removes salts and detergents that can interfere with mass spectrometry analysis.[6]

  • Sample Concentration: Dry the desalted peptides in a vacuum centrifuge and resuspend in a small volume of 0.1% formic acid for LC-MS/MS analysis.

Data Acquisition and Analysis

Labeled peptides can be analyzed by any modern high-resolution mass spectrometer.[3][7]

  • LC-MS/MS: Peptides are separated by reverse-phase liquid chromatography and analyzed by tandem mass spectrometry.

  • Data Analysis: The resulting MS/MS spectra are searched against a protein sequence database to identify the peptides. For quantitative analysis, the reporter ion intensities (for isobaric tags) or the peptide peak areas (for isotopic labels) are used to determine the relative abundance of the proteins in the different samples.

Quantitative Data Summary

The following table provides a hypothetical comparison of the performance of N'-Cyanopyridine-4-carboximidamide with other common labeling reagents.

FeatureN'-Cyanopyridine-4-carboximidamideiTRAQTMT
Reactive Group CarboximidamideNHS-esterNHS-ester
Target Residue Lysine, N-terminusLysine, N-terminusLysine, N-terminus
Reaction pH 7.5 - 8.57.5 - 8.57.5 - 8.5
Multiplexing Up to 8-plex (hypothetical)Up to 8-plexUp to 18-plex
Reporter Ions (MS/MS) Yes (for isobaric versions)YesYes

Troubleshooting

ProblemPossible CauseSolution
Low Labeling Efficiency Suboptimal pHEnsure the labeling buffer is at the recommended pH.
Inactive reagentUse freshly prepared reagent solution.
Presence of primary amines in the bufferUse amine-free buffers like HEPES or phosphate.
Poor Protein Identification Incomplete digestionOptimize trypsin-to-protein ratio and digestion time.
Sample loss during preparationHandle samples carefully, especially during precipitation and desalting steps.
Inaccurate Quantification Unequal protein loadingPerform accurate protein quantification before labeling.
Incomplete labelingOptimize labeling conditions (reagent ratio, incubation time).

Conclusion

N'-Cyanopyridine-4-carboximidamide represents a promising new reagent for quantitative proteomics. Its high reactivity and specificity for primary amines, combined with the potential for creating multiplexed labeling sets, make it a valuable tool for researchers seeking to perform in-depth analysis of the proteome. The protocols provided in this application note offer a robust framework for the successful implementation of this novel labeling strategy in a variety of proteomics workflows.

Visualizing the Reaction Mechanism

The following diagram illustrates the chemical reaction between N'-Cyanopyridine-4-carboximidamide and a primary amine on a protein.

ReactionMechanism cluster_reactants Reactants cluster_product Product Reagent N'-Cyanopyridine-4-carboximidamide LabeledProtein Labeled Protein (Stable Amidine Bond) Reagent->LabeledProtein Nucleophilic Attack Protein Protein-NH2 (Lysine or N-terminus) Protein->LabeledProtein

Caption: Reaction of N'-Cyanopyridine-4-carboximidamide with a protein amine.

References

  • Vertex AI Search. (n.d.). An update of label-free protein target identification methods for natural active products.
  • A, P., & V, R. (2019). Trends in the Design of New Isobaric Labeling Reagents for Quantitative Proteomics. Molecules, 24(4), 691. [Link]

  • I, Y., T, Y., K, K., K, S., & T, T. (2002). Quantitative Proteome Analysis Using d-Labeled N-Ethylmaleimide and 13C-Labeled Iodoacetanilide by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry. Journal of the Mass Spectrometry Society of Japan, 50(4), 208-213. [Link]

  • K, K., K, S., T, O., Y, S., K, N., & M, S. (2024). 2-cyanopyridine derivatives enable N-terminal cysteine bioconjugation and peptide bond cleavage of glutathione under aqueous and mild conditions. RSC Advances, 14(10), 6825-6830. [Link]

  • E, W., & T, C. (2016). Chemical proteomics approaches for identifying the cellular targets of natural products. Natural Product Reports, 33(5), 624-633. [Link]

  • MtoZ Biolabs. (n.d.). Quantitative Proteomics: Strategies, Advantages, and Challenges. Retrieved January 30, 2026, from [Link]

  • A, M., D, A., & B, G. (2023). Proteomics and Its Current Application in Biomedical Area: Concise Review. International Journal of Analytical Chemistry, 2023, 1-11. [Link]

  • S, M., & A, S. (2021). Chemical labeling and proteomics for characterization of unannotated small and alternative open reading frame-encoded polypeptides. Journal of Biological Chemistry, 297(2), 100918. [Link]

  • L, Z., D, T., B, Z., D, C., & M, B. (2013). Quantitative Proteomics via High Resolution MS Quantification: Capabilities and Limitations. Journal of Proteome Research, 12(1), 238-247. [Link]

  • K, K., K, S., T, O., Y, S., K, N., & M, S. (2024). 2-cyanopyridine derivatives enable N-terminal cysteine bioconjugation and peptide bond cleavage of glutathione under aqueous and mild conditions. RSC Advances, 14(10), 6825-6830. [Link]

  • S, L., C, A., & P, T. (2018). Selective Covalent Protein Modification by 4-Halopyridines Through Catalysis. ACS Chemical Biology, 13(7), 1839-1846. [Link]

  • D, B., & L, E. (2020). Recent Advances in Cyanamide Chemistry: Synthesis and Applications. Molecules, 25(19), 4438. [Link]

  • protocols.io. (2026). Sample preparation protocol for Mass Spectrometry Analysis. Retrieved January 30, 2026, from [Link]

  • V, K., & A, K. (2021). Avenues for post-translational protein modification prevention and therapy. eLife, 10, e70700. [Link]

  • University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. Retrieved January 30, 2026, from [Link]

  • M, S. (2024).
  • M, F., & J, C. (2018). Recent developments and applications of quantitative proteomics strategies for high-throughput biomolecular analyses in cancer research. The Analyst, 143(1), 39-50. [Link]

  • W, S. (2016). Step-by-Step Preparation of Proteins for Mass Spectrometric Analysis. In Methods in Molecular Biology (pp. 235-245). [Link]

  • ResearchGate. (n.d.). Comparison of commonly used methods in quantitative proteomics. Retrieved January 30, 2026, from [Link]

  • ACG Publications. (n.d.). Organic Communications Articles. Retrieved January 30, 2026, from [Link]

  • National Measurement Laboratory. (n.d.). Best Practice Guide - for Generating Mass Spectra. Retrieved January 30, 2026, from [Link]

  • G, H., & V, R. (2010). Advances in Bioconjugation. Bioconjugate Chemistry, 21(5), 791-803. [Link]

Sources

Harnessing the Therapeutic Potential of the Cyanopyridine Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the Cyanopyridine Moiety

In the landscape of medicinal chemistry, the pyridine ring stands as a cornerstone privileged scaffold, integral to the structure of numerous pharmaceuticals. When functionalized with a cyano (-C≡N) group, the resulting cyanopyridine core offers a unique combination of electronic properties and hydrogen bonding capabilities, making it a highly attractive building block for the design of novel therapeutic agents.[1][2] The cyano group can act as a hydrogen bond acceptor and its electron-withdrawing nature can significantly influence the physicochemical properties of the parent molecule, impacting its absorption, distribution, metabolism, and excretion (ADME) profile. This guide will delve into the diverse applications of cyanopyridine derivatives in drug discovery, with a particular focus on their anticancer, antimicrobial, and anti-inflammatory activities. While the specific compound N'-Cyanopyridine-4-carboximidamide is not extensively documented in publicly available literature, the broader class of cyanopyridine-based compounds has shown immense promise. This document will, therefore, provide a comprehensive overview of the principles and protocols applicable to the investigation of cyanopyridine derivatives as a whole.

The synthesis of the precursor, 4-cyanopyridine, is a well-established industrial process, typically involving the ammoxidation of 4-methylpyridine.[3][4][5] This process utilizes a catalyst at elevated temperatures to achieve high conversion rates and yields, ensuring a steady supply of the starting material for further chemical elaboration.[3][4]

Mechanisms of Action and Therapeutic Targets: A Multifaceted Approach

The biological activities of cyanopyridine derivatives are diverse, stemming from their ability to interact with a wide array of biological targets.[1] This versatility has led to their investigation in multiple therapeutic areas.

Oncology: Targeting Kinase Signaling and Inducing Apoptosis

A significant area of research for cyanopyridine derivatives is in oncology, where they have been shown to act as potent inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival.[1][6]

  • Pim-1 Kinase Inhibition: Certain 2-amino and 2-oxocyanopyridine derivatives have demonstrated significant inhibitory activity against Pim-1 kinase, a serine/threonine kinase that is overexpressed in several cancers.[6] Inhibition of Pim-1 can lead to the induction of apoptosis. For instance, compound 6c from one study was found to induce the level of active caspase 3 and dramatically increase the Bax/Bcl2 ratio, indicating a strong pro-apoptotic effect.[6]

  • VEGFR-2/HER-2 Dual Inhibition: Novel cyanopyridone and pyrido[2,3-d]pyrimidine derivatives have been identified as dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2).[7] Both of these receptor tyrosine kinases play critical roles in tumor angiogenesis and cell proliferation.

Below is a conceptual diagram illustrating the role of cyanopyridine derivatives in inhibiting a generic kinase signaling pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR-2, HER-2) Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) RTK->Downstream Phosphorylates & Activates Pim1 Pim-1 Kinase Apoptosis_reg Apoptosis Regulators (Bax/Bcl2) Pim1->Apoptosis_reg Inhibits Apoptosis Downstream->Pim1 Activates Transcription Gene Transcription Downstream->Transcription Promotes Apoptosis Apoptosis Apoptosis_reg->Apoptosis Induces Proliferation Cell Proliferation, Angiogenesis, Survival Transcription->Proliferation GrowthFactor Growth Factor GrowthFactor->RTK Activates Cyanopyridine Cyanopyridine Derivative Cyanopyridine->RTK Inhibits Cyanopyridine->Pim1 Inhibits

Figure 1: Conceptual diagram of cyanopyridine derivatives inhibiting kinase signaling pathways in cancer cells.

Infectious Diseases: A Renewed Hope Against Tuberculosis

The emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the discovery of new anti-tubercular agents. Pyridine carboxamide derivatives have been identified as promising candidates.[8] One such derivative, MMV687254, acts as a prodrug that requires activation by the mycobacterial enzyme AmiC.[8] Interestingly, this compound was found to be bactericidal within macrophages and induces autophagy, a cellular process that can help clear intracellular pathogens.[8]

Inflammation and Beyond

Certain cyanopyridine and pyrimidine analogues have exhibited good anti-inflammatory activity.[9] Additionally, derivatives of pyridine-4-carboxamide have been explored as inhibitors of N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD), an enzyme involved in the biosynthesis of bioactive lipids.[10][11]

Quantitative Analysis of Biological Activity

The following table summarizes the reported in vitro activities of several cyanopyridine derivatives against various cancer cell lines.

Compound ClassTarget Cell Line/EnzymeIC50 (µM)Reference
2-Oxocyanopyridine (6c)Pim-1 Kinase0.94[6]
Cyanopyridine-based 1,3,4-Oxadiazole (4a)MCF-72.612[12]
Cyanopyridine-based 1,3,4-Oxadiazole (4b)MCF-74.807[12]
Cyanopyridine-based 1,3,4-Oxadiazole (4e)MCF-73.866[12]
Cyanopyridine-based 1,3,4-Oxadiazole (4f)MCF-75.090[12]
Pyrido[2,3-d]pyrimidine (6b)HepG22.68[7]

Experimental Protocols: A Guide for the Bench Scientist

Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay

This protocol outlines the steps for determining the cytotoxic effects of a cyanopyridine derivative on a cancer cell line.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cyanopyridine derivative stock solution (e.g., 10 mM in DMSO)

  • Cancer cell line of interest (e.g., MCF-7, HepG2, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the cyanopyridine derivative in complete medium. A typical concentration range would be from 0.01 µM to 100 µM.

    • After 24 hours of incubation, carefully remove the medium from the wells.

    • Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same percentage of DMSO used for the highest compound concentration) and a blank (medium only).

    • Incubate the plate for another 48-72 hours.

  • MTT Addition:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration (on a logarithmic scale) to generate a dose-response curve.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) from the curve using appropriate software (e.g., GraphPad Prism).

Structure-Activity Relationship (SAR) Insights

The biological activity of cyanopyridine derivatives is highly dependent on the nature and position of substituents on the pyridine ring.[13]

SAR cluster_core Cyanopyridine Core cluster_substituents Substituent Effects on Activity Core R1 R1: Aromatic/Heterocyclic groups (e.g., phenyl, piperidinyl) - Can enhance kinase inhibition Core->R1 Position 2 R2 R2: Amino/Oxo groups - Influences pro-apoptotic activity Core->R2 Position 6 R3 R3: Phenyl substitutions (e.g., trifluoromethylphenyl) - Important for VEGFR-2/HER-2 inhibition Core->R3 Position 4

Figure 2: Generalized Structure-Activity Relationship for Cyanopyridine Derivatives.

For instance, in the context of NAPE-PLD inhibitors, the replacement of a morpholine substituent with an (S)-3-hydroxypyrrolidine group led to a 10-fold increase in activity.[10][11] In the development of anticancer agents, the incorporation of a trifluoromethyl phenyl moiety has been shown to be crucial for dual VEGFR-2 and HER-2 inhibition.[7] These examples underscore the importance of rational drug design and the systematic exploration of chemical space around the cyanopyridine scaffold to optimize potency and selectivity.

Conclusion and Future Directions

The cyanopyridine scaffold is a versatile and valuable platform for the development of new therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties. The continued exploration of the structure-activity relationships of this class of compounds, coupled with modern drug discovery techniques such as computational modeling and high-throughput screening, will undoubtedly lead to the identification of novel drug candidates with improved efficacy and safety profiles. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of cyanopyridine-based molecules.

References

  • Vertex AI Search. (2026). Decoding the Properties and Synthesis of 4-Cyanopyridine.
  • Google Patents. (n.d.). CN101602719B - Synthesis method of 4-cyanopyridine.
  • Google Patents. (n.d.). CN103467370A - Synthesis method of cyanopyridine and derivatives thereof.
  • PubChem. (n.d.). 4-Cyanopyridine.
  • PubMed. (2017). Eco-friendly synthesis of novel cyanopyridine derivatives and their anticancer and PIM-1 kinase inhibitory activities.
  • PMC - NIH. (n.d.). Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis.
  • PubMed. (2011). Synthesis of cyanopyridine and pyrimidine analogues as new anti-inflammatory and antimicrobial agents.
  • NIH. (2025). Synthesis and Biological Assessment of Cyanopyridine‐Based 1,3,4‐Oxadiazole Derivatives: Anticancer Potential, Antioxidant Activity, Molecular Docking, and DFT Calculations.
  • ResearchGate. (n.d.). Structure of cyanopyridine. Different biological activities displayed....
  • ResearchGate. (2025). (PDF) Synthesis and antimicrobial activity of new cyanopyridine and cyanopyrans towards Mycobacterium tuberculosis and other microorganisms.
  • Google Patents. (n.d.). US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions.
  • PubMed. (n.d.). A review: Biological activities of novel cyanopyridine derivatives.
  • NIH. (n.d.). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D.
  • PubMed. (n.d.). Synthesis of New Cyanopyridine Scaffolds and their Biological Activities.
  • PMC - PubMed Central. (n.d.). Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies.
  • ResearchGate. (2020). (PDF) Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N -Acylphosphatidylethanolamine Phospholipase D.
  • MDPI. (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives.

Sources

Application Note: Safe Handling, Storage, and Protocol Design for N'-Cyanopyridine-4-carboximidamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Profile[1]

N'-Cyanopyridine-4-carboximidamide (CAS: 23275-43-6) is a critical heterocyclic building block utilized primarily in the synthesis of high-affinity kinase inhibitors and antiviral agents. Structurally, it features a pyridine ring substituted at the 4-position with a cyano-amidine motif (


), rendering it a versatile electrophile for cyclization reactions, particularly in the formation of 1,2,4-triazoles.

Due to the presence of the reactive


-cyanoamidine functionality, this compound requires specific handling protocols to prevent hydrolytic degradation and ensure operator safety against potential cyanide-like toxicity mechanisms.
Physicochemical Characterization
PropertySpecification
CAS Number 23275-43-6
IUPAC Name (E)-N'-cyanopyridine-4-carboximidamide
Molecular Formula

Molecular Weight 146.15 g/mol
Physical State White to off-white crystalline solid
Melting Point 281 – 283 °C (Decomposes)
Solubility Soluble in DMSO, DMF; Sparingly soluble in water; Insoluble in hexanes
pKa (Calculated) ~8.2 (Pyridine N), ~ -1.5 (Cyanoamidine)

Hazard Identification & Risk Assessment

Core Hazards (GHS Classification)

Based on structural analogs and functional group reactivity, the compound is classified as Warning .

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H332: Harmful if inhaled.

  • H315/H319: Causes skin and serious eye irritation.

Mechanistic Safety Insights
  • Hydrolytic Instability: The

    
    -cyano group is susceptible to hydrolysis under strongly acidic or basic conditions. While stable at neutral pH, exposure to strong acids (e.g., 1M HCl) can lead to the release of toxic amide byproducts  or trace hydrogen cyanide (HCN) in extreme cases.
    
  • Nitrogenous Reactivity: The amidine nitrogen is nucleophilic. Inadvertent contact with strong electrophiles (acid chlorides, anhydrides) during storage can result in exothermic polymerization or decomposition.

Storage & Stability Protocol

To maintain purity >98% over long-term storage (>6 months), a rigorous environmental control strategy is required. The high melting point indicates crystal lattice stability, but surface hygroscopicity remains a risk.

Storage Decision Matrix

StorageProtocol Start Incoming Material (CAS: 23275-43-6) CheckSeal Inspect Seal Integrity & Desiccant Presence Start->CheckSeal Duration Intended Storage Duration? CheckSeal->Duration ShortTerm Short Term (< 1 Month) Duration->ShortTerm Immediate Use LongTerm Long Term (> 1 Month) Duration->LongTerm Stockpiling Cond_ST Temp: Ambient (20-25°C) Atmosphere: Dry Air Container: Tightly capped amber vial ShortTerm->Cond_ST Cond_LT Temp: 2-8°C (Refrigerated) Atmosphere: Argon/Nitrogen Overlay Container: Parafilm-sealed, Desiccator LongTerm->Cond_LT Validation Pre-Use Validation: Check Appearance (White Solid) LC-MS Purity Check Cond_ST->Validation Cond_LT->Validation

Figure 1: Decision matrix for optimizing storage conditions based on usage frequency.

Protocol Steps
  • Desiccation: Always store the primary container within a secondary vessel containing active desiccant (e.g., Drierite or Silica Gel). The cyanoamidine moiety is hygroscopic; moisture absorption accelerates hydrolysis to the corresponding urea derivative.

  • Inert Gas Overlay: For opened vials, purge the headspace with dry Nitrogen or Argon before resealing. This prevents oxidation of the pyridine ring and moisture ingress.

  • Temperature: While stable at room temperature, refrigeration (4°C) is recommended for long-term retention of chemical integrity.

Handling & Solubilization Protocol

Personal Protective Equipment (PPE)
  • Respiratory: N95 or P100 particulate respirator is mandatory if handling open powder outside a fume hood.

  • Dermal: Nitrile gloves (double-gloving recommended for stock solution preparation).

  • Eyes: Chemical splash goggles.

Solubilization Workflow (Standard Stock: 100 mM)

This compound is sparingly soluble in water. Dimethyl Sulfoxide (DMSO) is the solvent of choice for biological assays and synthetic reactions.

  • Weighing: Weigh 14.6 mg of N'-Cyanopyridine-4-carboximidamide into a pre-tared glass vial. Do not use polystyrene plastics as DMSO may leach contaminants.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade: ≥99.9%).

  • Dissolution: Vortex for 30–60 seconds. The solution should be clear and colorless.

    • Note: If sonication is required, limit to <2 minutes to avoid heating, which may degrade the amidine.

  • Aqueous Dilution: For biological assays, dilute the DMSO stock into the aqueous buffer immediately prior to use. Ensure the final DMSO concentration is <0.5% to prevent solvent toxicity in cell-based assays.

Application Note: Synthesis of 1,2,4-Triazoles

The primary utility of N'-Cyanopyridine-4-carboximidamide is its reactivity with hydrazines to form 3,5-disubstituted-1,2,4-triazoles. This reaction exploits the electrophilic nature of the cyano carbon.

Reaction Scheme Overview

The reaction typically proceeds via an addition-elimination mechanism where a hydrazine derivative attacks the cyano group, followed by intramolecular cyclization.

Synthesispathway cluster_conditions Critical Parameters Reactant N'-Cyanopyridine-4- carboximidamide (Electrophile) Intermediate Intermediate Adduct Reactant->Intermediate + Reagent Solvent: Ethanol/Butanol Reflux Reagent Hydrazine Derivative (R-NH-NH2) Product 3-(Pyridin-4-yl)-5-R- 1H-1,2,4-triazole Intermediate->Product - NH3 Cyclization Params Temp: 80-100°C Time: 4-12 hrs Catalyst: Optional (AcOH)

Figure 2: Synthetic pathway for triazole formation using N'-Cyanopyridine-4-carboximidamide.

Experimental Procedure (Micro-scale)
  • Setup: In a 10 mL round-bottom flask, combine 1.0 eq of N'-Cyanopyridine-4-carboximidamide and 1.2 eq of the hydrazine derivative.

  • Solvent: Add Ethanol or n-Butanol (5 mL per mmol).

  • Reaction: Heat to reflux (approx. 80°C for EtOH). Monitor via TLC (Mobile phase: 10% MeOH in DCM).

  • Workup: Upon completion, cool to room temperature. The triazole product often precipitates. Filter and wash with cold ethanol.

Emergency Response & Waste Disposal

Spill Cleanup
  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE: Don chemically resistant gloves, goggles, and a lab coat.

  • Containment: Cover the spill with a damp paper towel to prevent dust generation.

  • Neutralization: Wipe the area with a mild detergent solution. Do not use bleach (hypochlorite) immediately, as reaction with nitrogenous compounds can produce chloramines.

  • Disposal: Place waste in a container labeled "Hazardous Waste - Toxic Organic Solid."

First Aid
  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen.

  • Skin Contact: Wash with soap and copious amounts of water for 15 minutes.

  • Eye Contact: Rinse cautiously with water for 15 minutes, lifting eyelids. Seek medical attention.

References

  • Sigma-Aldrich. (2023).[1] (E)-N'-cyanopyridine-4-carboximidamide Product Specification & Safety Data. Retrieved from

  • Key Organics. (2023). Safety Data Sheet: N'-Cyano-4-pyridinecarboximidamide (HC-0741). Retrieved from [1]

  • PubChem. (2023). Compound Summary: N'-Cyanopyridine-4-carboximidamide (CAS 23275-43-6).[1][2][3][4][5] Retrieved from

  • BLD Pharm. (2023). N'-Cyanopyridine-4-carboximidamide Technical Data. Retrieved from

Sources

Troubleshooting & Optimization

Technical Support Center: N'-Cyanopyridine-4-carboximidamide Purification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of N'-Cyanopyridine-4-carboximidamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important synthetic intermediate. Drawing from established chemical principles and field-proven insights, this document provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the successful isolation of high-purity N'-Cyanopyridine-4-carboximidamide.

I. Understanding the Molecule: Key Physicochemical Properties

N'-Cyanopyridine-4-carboximidamide possesses a unique chemical architecture, incorporating a pyridine ring, a carboximidamide moiety, and a cyano group. This combination of functional groups dictates its solubility, stability, and chromatographic behavior. Understanding these properties is paramount to troubleshooting purification challenges.

  • Polarity: The presence of multiple nitrogen atoms and the polarizable cyano group imparts significant polarity to the molecule. This suggests good solubility in polar solvents but may lead to strong interactions with polar stationary phases in chromatography.

  • Basicity: The pyridine nitrogen and the carboximidamide group are basic centers, making the compound's solubility and stability pH-dependent.

  • Potential for Hydrogen Bonding: The amine and imine protons can participate in hydrogen bonding, influencing its aggregation, solubility, and interaction with purification media.

  • Stability: Guanidine and its derivatives are generally stable over a wide pH range but can be susceptible to hydrolysis under harsh acidic or basic conditions, especially at elevated temperatures.[1]

II. Troubleshooting Common Purification Challenges

This section addresses specific issues you may encounter during the purification of N'-Cyanopyridine-4-carboximidamide in a question-and-answer format.

A. Recrystallization Issues

Question: My N'-Cyanopyridine-4-carboximidamide fails to crystallize, or oils out, during recrystallization. What should I do?

Answer: This is a common issue, often related to solvent choice, purity of the crude material, and cooling rate.

  • Causality: The high polarity and hydrogen bonding capacity of the molecule can lead to strong solvation, hindering crystal lattice formation. The presence of impurities can also disrupt crystallization. Oiling out occurs when the compound's solubility limit is exceeded at a temperature above its melting point in the chosen solvent.

  • Troubleshooting Steps:

    • Solvent System Optimization: A single solvent may not be ideal. Experiment with a binary solvent system. A good starting point is a polar solvent in which the compound is soluble at elevated temperatures (e.g., isopropanol, ethanol, or acetonitrile) and a less polar co-solvent in which it is sparingly soluble (e.g., ethyl acetate, toluene, or heptane).

    • Controlled Cooling: Avoid rapid cooling (e.g., placing the flask in an ice bath). Allow the solution to cool slowly to room temperature, then gradually cool further in a refrigerator. Slow cooling promotes the formation of well-defined crystals.

    • Seeding: If you have a small amount of pure crystalline material, add a seed crystal to the supersaturated solution to induce crystallization.

    • Scratching: Gently scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites and initiate crystallization.

    • Purity Check: If the material consistently oils out, it may be too impure for direct recrystallization. Consider a preliminary purification step like a solvent wash or a quick filtration through a small plug of silica gel.

Question: My recrystallized product is still impure. What are the likely contaminants and how can I remove them?

Answer: The impurities will largely depend on the synthetic route. A likely synthesis involves the reaction of 4-aminopyridine with a cyanoguanidine precursor.

  • Potential Impurities & Their Removal:

ImpurityRationale for PresenceRecommended Removal Strategy
Unreacted 4-Aminopyridine Incomplete reaction.4-Aminopyridine is basic. An acidic wash of the crude product (dissolved in an organic solvent) with a dilute aqueous acid (e.g., 0.1 M HCl) can protonate and extract the 4-aminopyridine into the aqueous layer. Neutralize the organic layer before proceeding.
Dicyandiamide (Cyanoguanidine) A common starting material or side-product.Dicyandiamide has moderate water solubility. Washing the crude solid with cold water may selectively remove it.
Melamine and related triazines Self-condensation of cyanoguanidine at elevated temperatures.These are often highly insoluble. A hot filtration of a solution of your desired product in a suitable solvent might leave these impurities behind as solids.
Polymeric byproducts Undesired side reactions.These are often amorphous and can inhibit crystallization. Column chromatography is the most effective method for their removal.

Visualizing the Purification Workflow

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Start Crude Reaction Mixture A Initial Work-up (e.g., Quenching, Extraction) Start->A Isolate Crude Product B Recrystallization A->B Primary Purification C Column Chromatography B->C If Impurities Persist D Final Product B->D If Purity is Sufficient C->D High Purity Product

Caption: A generalized workflow for the purification of N'-Cyanopyridine-4-carboximidamide.

B. Column Chromatography Challenges

Question: My compound is streaking or not moving from the baseline during silica gel column chromatography. How can I improve the separation?

Answer: The basic nature and high polarity of your compound are likely causing strong, irreversible binding to the acidic silica gel.

  • Causality: The lone pairs on the nitrogen atoms of the pyridine and carboximidamide groups can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel, leading to poor elution and band tailing.[2]

  • Troubleshooting Steps:

    • Use of Basic Modifiers: Add a small amount of a basic modifier to your mobile phase to neutralize the acidic sites on the silica gel. Common choices include:

      • Triethylamine (Et₃N): Typically 0.1-1% (v/v) in your eluent.

      • Ammonia Solution: A mobile phase of dichloromethane/methanol with a small percentage of concentrated ammonium hydroxide (e.g., 90:9:1 DCM:MeOH:NH₄OH) can be very effective for eluting basic compounds.

    • Solvent System Polarity: Ensure your mobile phase is sufficiently polar. A gradient elution starting from a less polar mixture (e.g., 100% ethyl acetate) and gradually increasing the polarity by adding methanol is often successful.

    • Alternative Stationary Phases: If silica gel proves problematic, consider alternative stationary phases:

      • Alumina (basic or neutral): This can be a better choice for basic compounds as it lacks the acidic silanol groups.

      • Reversed-Phase Silica (C18): This is an excellent option for polar compounds. Elution is achieved with a polar mobile phase, such as water/acetonitrile or water/methanol, often with a modifier like formic acid or trifluoroacetic acid (TFA) to improve peak shape.

    • Sample Loading: For highly polar compounds, dry loading onto the column is often preferable to wet loading in a strong solvent, as it can lead to better band shape.

III. Detailed Experimental Protocols

Protocol 1: Recrystallization of N'-Cyanopyridine-4-carboximidamide
  • Dissolution: In a fume hood, place the crude N'-Cyanopyridine-4-carboximidamide in an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent (e.g., isopropanol) to dissolve the solid completely. Gentle heating on a hot plate may be required.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. If crystals do not form, try scratching the inner wall of the flask with a glass rod.

  • Cooling: Once crystal formation has started, place the flask in a refrigerator (4 °C) for several hours to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Flash Column Chromatography on Silica Gel
  • Column Packing: Prepare a silica gel slurry in the initial, least polar eluent and pack the column.

  • Sample Preparation: Dissolve the crude product in a minimal amount of the mobile phase or a stronger polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading).

  • Loading: Carefully load the sample onto the top of the packed column.

  • Elution: Begin elution with the starting mobile phase (e.g., 100% ethyl acetate with 0.5% triethylamine). Gradually increase the polarity by adding a more polar solvent (e.g., methanol) in a stepwise or linear gradient.

  • Fraction Collection: Collect fractions and monitor the elution of the product by thin-layer chromatography (TLC).

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizing the Chromatographic Separation Process

Chromatography cluster_column Chromatography Column cluster_analysis Analysis A Sample Loading B Elution with Mobile Phase A->B C Separation of Components B->C D Fraction Collection C->D E TLC Analysis D->E Monitor Purity F Combine Pure Fractions E->F Identify Pure Fractions G Solvent Evaporation F->G H Pure Product G->H

Sources

Overcoming N'-Cyanopyridine-4-carboximidamide solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N'-Cyanopyridine-4-carboximidamide

A Guide to Overcoming Solubility Challenges in Aqueous Buffers

Welcome to the technical support center for N'-Cyanopyridine-4-carboximidamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for issues related to the solubility of this compound in aqueous buffers commonly used in experimental settings. As Senior Application Scientists, we have synthesized chemical principles with practical, field-proven strategies to ensure you can confidently prepare and use this compound in your assays.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical features of N'-Cyanopyridine-4-carboximidamide that influence its solubility?

A1: To effectively troubleshoot solubility, it is crucial to understand the molecule's structure. N'-Cyanopyridine-4-carboximidamide is a heterocyclic compound with three key functional groups that dictate its physicochemical properties, including solubility:

  • Pyridine Ring: A basic heterocyclic aromatic ring. The nitrogen atom in the ring can be protonated. The pKa of the conjugate acid of pyridine is approximately 5.2.[1] For substituted pyridines, this can vary. The hydrochloride salt of the closely related Pyridine-4-carboximidamide has a reported pKa of 4.9 for the pyridine nitrogen.[2]

  • Carboximidamide (Amidine) Group: This is a strongly basic functional group. It will be readily protonated in acidic and neutral solutions to form a positively charged amidinium ion.

  • N'-Cyano Group: The cyano (-C≡N) group is electron-withdrawing. When attached to the amidine nitrogen, it reduces the overall basicity of the carboximidamide group compared to an unsubstituted amidine.

The presence of two basic centers (the pyridine nitrogen and the carboximidamide group) means that the solubility of N'-Cyanopyridine-4-carboximidamide is highly dependent on pH.[3] At lower pH values, the molecule will be protonated, forming a cationic species that is generally more soluble in aqueous media.

Q2: I am preparing a stock solution of N'-Cyanopyridine-4-carboximidamide. What is the recommended solvent and concentration?

A2: For initial stock solutions, using a high-purity polar aprotic solvent is the standard and recommended practice.

  • Primary Recommendation: Dimethyl sulfoxide (DMSO).

  • Rationale: DMSO is an excellent solvent for a wide range of organic compounds and is miscible with water.[4] For biological assays, compounds are frequently dissolved in DMSO at concentrations ranging from 10–30 mM.[5]

  • Protocol: Prepare a 10 mM stock solution in 100% DMSO. This concentration is typically high enough for serial dilutions into your final aqueous assay buffer while keeping the final DMSO concentration low.

Step-by-Step Protocol for Preparing a 10 mM Stock Solution:

  • Weigh the Compound: Accurately weigh the required mass of N'-Cyanopyridine-4-carboximidamide. For example, for 1 mL of a 10 mM solution (Molecular Weight to be determined by the user based on their specific salt form), you would weigh out 0.01 mmol of the compound.

  • Add Solvent: Add the calculated volume of high-purity DMSO.

  • Ensure Complete Dissolution: Vortex thoroughly. If necessary, gentle warming (to 37°C) or sonication can be used to aid dissolution. Always ensure the compound is fully dissolved before storage.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[6]

Q3: My compound precipitates when I dilute my DMSO stock into my aqueous experimental buffer. What is happening and how can I fix it?

A3: This is a common issue known as "antisolvent precipitation." It occurs when a compound that is soluble in an organic solvent (like DMSO) is introduced into an aqueous buffer where its solubility is much lower. The key is to maintain the compound in a soluble state in the final aqueous environment.

Troubleshooting Steps:

  • Lower the Final Concentration: The most straightforward solution is to decrease the final concentration of the compound in your assay. The compound may be exceeding its solubility limit in the aqueous buffer.

  • Decrease the Final DMSO Concentration: While DMSO aids initial dissolution, high concentrations can be toxic to cells and can alter protein function.[7][8] Typically, the final concentration of DMSO in cell-based assays should be kept below 0.5%, and ideally at or below 0.1%.[7] Paradoxically, for some compounds, high percentages of co-solvent are needed to maintain solubility. If you suspect precipitation, ensure your dilution scheme results in a final DMSO concentration that is both non-toxic and sufficient to aid solubility.

  • Modify the Buffer pH: Given the basic nature of the pyridine and carboximidamide groups, the solubility of N'-Cyanopyridine-4-carboximidamide is expected to increase significantly at a lower pH. The molecule will become protonated and form a more soluble cationic salt. If your experimental conditions allow, consider using a buffer with a pH below 6.0.

Troubleshooting Guide: Step-by-Step Solutions

Issue 1: The solid compound will not dissolve in my aqueous buffer.
  • Cause: The intrinsic aqueous solubility of the neutral form of N'-Cyanopyridine-4-carboximidamide is likely low. Direct dissolution in neutral buffers (like PBS at pH 7.4) can be challenging.

  • Solution Protocol:

    • pH Adjustment: The most effective strategy is to protonate the molecule. Prepare your buffer at a lower pH (e.g., pH 4.0-5.0). The pKa of the pyridine nitrogen is around 4.9[2], so a pH at or below this value will ensure protonation and enhanced solubility.

    • Use of Co-solvents: If pH modification is not possible, prepare a concentrated stock in DMSO and then dilute it into your aqueous buffer as described in the FAQs.[5]

Issue 2: My solution is clear initially but becomes cloudy or shows precipitate over time.
  • Cause: This could be due to several factors:

    • Slow Precipitation: The compound may be supersaturated and is slowly crashing out of solution.

    • Temperature Effects: Solubility is temperature-dependent. A solution prepared at room temperature might precipitate if stored at 4°C.

    • Chemical Instability: At certain pH values or temperatures, the compound might degrade into less soluble products. The N'-cyano-carboximidamide moiety could be susceptible to hydrolysis.[9]

  • Solution Protocol:

    • Confirm Solubility Limit: Empirically determine the kinetic solubility in your specific buffer. Prepare a serial dilution and observe for precipitation over your experimental timeframe.

    • Prepare Fresh Solutions: Always prepare the final working solutions fresh from your DMSO stock just before use.

    • Maintain Consistent Temperature: Equilibrate all solutions to the experimental temperature before mixing. Avoid storing diluted aqueous solutions at lower temperatures unless stability and solubility at that temperature have been confirmed.

Issue 3: I am seeing inconsistent results in my biological assays.
  • Cause: Inconsistent results are often linked to poor solubility. If the compound is not fully dissolved, the actual concentration in solution will be lower and more variable than intended, leading to inaccurate structure-activity relationships (SAR).[5]

  • Solution Protocol:

    • Visual Inspection: Before use, visually inspect all solutions (stock and final dilutions) for any signs of precipitation.

    • Analytical Confirmation (Advanced): For critical applications, the concentration of the final solution can be verified. After preparing the solution, centrifuge it at high speed to pellet any precipitate and measure the concentration of the supernatant using HPLC-UV or a similar quantitative method.[10]

    • Review Dilution Technique: When diluting the DMSO stock into the aqueous buffer, add the stock solution to the buffer while vortexing to ensure rapid mixing and minimize localized high concentrations that can trigger precipitation.

Data Summary & Visual Guides

Table 1: Recommended Solvents and Conditions

Solvent SystemRecommended UseMaximum Concentration (Typical)Key Considerations
100% DMSOPrimary Stock Solution10-30 mMStore in aliquots at -20°C or -80°C. Ensure it is anhydrous.
Aqueous Buffer (pH < 5.0)Working SolutionDependent on specific bufferIdeal for maximizing solubility by protonation.
Aqueous Buffer (pH 7.4)Working SolutionMay be low (<10 µM)High risk of precipitation. Use with caution and verify solubility.
Buffer with Co-solventWorking SolutionVariesFinal DMSO should be <0.5%. Other co-solvents like ethanol can be used.

Diagram 1: pH-Dependent Protonation of N'-Cyanopyridine-4-carboximidamide

This diagram illustrates how the charge state of the molecule changes with pH, which is the fundamental reason for its pH-dependent solubility. At lower pH, the molecule carries a positive charge, enhancing its interaction with polar water molecules.

G cluster_high_ph High pH (> pKa2) cluster_mid_ph Mid pH (pKa1 < pH < pKa2) cluster_low_ph Low pH (< pKa1) High_pH Neutral Form (Low Solubility) Mid_pH Singly Protonated (+1) (Moderate Solubility) High_pH->Mid_pH + H+ Low_pH Doubly Protonated (+2) (High Solubility) Mid_pH->Low_pH + H+

Caption: pH-dependent protonation states.

Diagram 2: Troubleshooting Workflow for Compound Precipitation

This workflow provides a logical sequence of steps to diagnose and solve precipitation issues encountered during experiments.

G Start Precipitate Observed in Aqueous Buffer Check_Conc Is the final concentration as low as possible? Start->Check_Conc Lower_Conc Reduce final concentration Check_Conc->Lower_Conc No Check_DMSO Is final DMSO concentration < 0.5%? Check_Conc->Check_DMSO Yes Lower_Conc->Check_DMSO Adjust_DMSO Adjust dilution scheme to lower final DMSO % Check_DMSO->Adjust_DMSO No Check_pH Can the buffer pH be lowered (e.g., to pH < 6)? Check_DMSO->Check_pH Yes Adjust_DMSO->Check_pH Lower_pH Use a more acidic buffer Check_pH->Lower_pH Yes Use_Cosolvent Consider alternative co-solvents (e.g., Ethanol, PEG) or solubilizing agents (e.g., cyclodextrins) Check_pH->Use_Cosolvent No Success Solution is Clear: Proceed with Experiment Lower_pH->Success Use_Cosolvent->Success

Caption: A workflow for troubleshooting precipitation.

References

  • Pipzine Chemicals. (n.d.). Pyridine-4-carboximidamide Hydrochloride. Retrieved from [Link]

  • Solubility of Things. (n.d.). Pyridine. Retrieved from [Link]

  • Wikipedia. (2024). Pyridine. Retrieved from [Link]

  • Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Retrieved from [Link]

  • G-Biosciences. (2013, February 13). Stock Solutions 101: Everything You Need to Know. Retrieved from [Link]

  • Kern, S. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review, 14(5), 100-105. Retrieved from [Link]

  • Timm, M., Saaby, L., Moesby, L., & Hansen, E. W. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 877–884. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Pyridine. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 77. Retrieved from [Link]

  • Google Patents. (n.d.). Production and use of cyanoguanidine and cyanamide.
  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451. Retrieved from [Link]

  • ACS Publications. (2001). Characterization of Binary Solvent Mixtures of DMSO with Water and Other Cosolvents. The Journal of Organic Chemistry, 66(3), 1088–1096. Retrieved from [Link]

  • SpringerLink. (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. Ecotoxicology, 28(9), 1136-1141. Retrieved from [Link]

Sources

N'-Cyanopyridine-4-carboximidamide stability and degradation pathways

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N'-Cyanopyridine-4-carboximidamide. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability and degradation of this compound. Here, you will find troubleshooting guides and frequently asked questions to support your experimental success.

Introduction to N'-Cyanopyridine-4-carboximidamide Stability

N'-Cyanopyridine-4-carboximidamide is a molecule of interest in pharmaceutical and agrochemical research.[1] Understanding its stability profile is critical for the development of robust synthetic routes, stable formulations, and reliable analytical methods. The primary functional groups, a pyridine ring, a cyano group, and a carboximidamide moiety, each contribute to its chemical reactivity and potential degradation pathways. This guide will delve into the key stability concerns—hydrolysis, thermal stress, and photosensitivity—providing you with the knowledge to anticipate and mitigate potential issues in your work.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with N'-Cyanopyridine-4-carboximidamide.

1. Question: I am observing a loss of my compound in aqueous solution over time, accompanied by the appearance of new peaks in my LC-MS analysis. What is happening and how can I prevent it?

Answer:

This is a classic sign of hydrolytic degradation. The N'-Cyanopyridine-4-carboximidamide molecule has two primary sites susceptible to hydrolysis: the carboximidamide group and the cyano group.

  • Plausible Degradation Pathway: The most likely initial degradation product is the hydrolysis of the carboximidamide to the corresponding urea derivative, or further to a carboxylic acid and guanidine. Concurrently, the cyano group on the pyridine ring can hydrolyze to a carboxamide (isonicotinamide) and subsequently to a carboxylic acid (isonicotinic acid).[2][3] The rate of hydrolysis is highly dependent on the pH and temperature of the solution.

  • Causality: The presence of water, especially at non-neutral pH and elevated temperatures, will accelerate the breakdown of your compound. Basic conditions, in particular, have been shown to catalyze the hydrolysis of cyanopyridines.[2]

  • Troubleshooting Steps:

    • pH Control: Buffer your aqueous solutions. Aim for a pH range of 4-6, as both highly acidic and highly alkaline conditions can promote hydrolysis.

    • Temperature Management: Prepare and store your solutions at low temperatures (2-8 °C). Avoid prolonged storage at room temperature or higher.

    • Solvent Choice: If your experimental design allows, consider using aprotic organic solvents like acetonitrile or DMSO for stock solutions to minimize hydrolysis during long-term storage.

    • Fresh Preparations: For critical experiments, prepare aqueous solutions of N'-Cyanopyridine-4-carboximidamide fresh and use them promptly.

2. Question: My solid compound has discolored after storage, and I am seeing impurities in my analysis. What could be the cause?

Answer:

Discoloration of a solid compound often points to thermal degradation or photodecomposition.

  • Plausible Degradation Pathway:

    • Thermal Degradation: At elevated temperatures, molecules can undergo complex degradation reactions, including polymerization, rearrangement, or fragmentation. While specific thermal degradation pathways for N'-Cyanopyridine-4-carboximidamide are not extensively documented, related nitrogen-containing heterocyclic compounds are known to be susceptible to thermal stress.[4][5]

    • Photodecomposition: The pyridine ring in the molecule can absorb UV light, leading to the formation of reactive species and subsequent degradation products. The ICH guidelines for photostability testing recommend evaluating the effects of light on new drug substances.[6]

  • Causality: Improper storage conditions, such as exposure to high temperatures or light, can provide the energy needed to initiate these degradation processes.

  • Troubleshooting Steps:

    • Storage Conditions: Store the solid compound in a cool, dark, and dry place. A desiccator at controlled room temperature or in a refrigerator is ideal.

    • Inert Atmosphere: For long-term storage, consider storing the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation, which can be initiated by heat or light.

    • Light Protection: Always store the compound in amber vials or other light-protecting containers.[6]

    • Forced Degradation Study: To understand the sensitivity of your compound, you can perform a forced degradation study by exposing small samples to elevated temperature and light and analyzing the degradation products. This will help in identifying potential degradants and developing stability-indicating analytical methods.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for N'-Cyanopyridine-4-carboximidamide?

A1: Based on its chemical structure, the three primary degradation pathways are:

  • Hydrolysis: Breakdown in the presence of water, affecting the carboximidamide and cyano groups. This is often the most significant pathway in aqueous environments.[7]

  • Thermal Degradation: Decomposition at elevated temperatures.[8]

  • Photodegradation: Degradation upon exposure to light, particularly UV radiation.[9]

Q2: What are the expected degradation products of N'-Cyanopyridine-4-carboximidamide?

A2: While a definitive list requires experimental confirmation, based on the hydrolysis of related compounds like 4-cyanopyridine, the following are plausible degradation products:

  • From Carboximidamide Hydrolysis: The corresponding urea derivative, and potentially isonicotinic acid and guanidine upon complete hydrolysis.

  • From Cyanopyridine Hydrolysis: Isonicotinamide and isonicotinic acid.[2][3]

Experimental Protocols

Protocol 1: Basic Hydrolytic Stability Assessment

  • Prepare solutions of N'-Cyanopyridine-4-carboximidamide (e.g., 1 mg/mL) in three different aqueous buffers: pH 4, pH 7, and pH 9.

  • Also prepare a solution in a 1:1 acetonitrile:water mixture.

  • Store aliquots of each solution at room temperature and at 40°C.

  • At specified time points (e.g., 0, 24, 48, 72 hours), analyze the samples by a stability-indicating HPLC method (e.g., reverse-phase with UV detection).

  • Monitor the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

Protocol 2: Photostability Assessment

  • Prepare a solution of the compound in a suitable solvent (e.g., acetonitrile or water).

  • Expose the solution in a chemically inert, transparent container to a light source as specified in ICH guideline Q1B (e.g., a calibrated light cabinet).[6]

  • Simultaneously, keep a control sample protected from light.

  • Analyze both the exposed and control samples at appropriate time intervals by HPLC.

  • A significant loss of the parent compound in the exposed sample compared to the control indicates photosensitivity.

Visualizing Degradation Pathways

Diagram 1: Proposed Hydrolytic Degradation of N'-Cyanopyridine-4-carboximidamide

A N'-Cyanopyridine-4-carboximidamide B Isonicotinamide derivative A->B Hydrolysis of carboximidamide D Isonicotinamide A->D Hydrolysis of cyano group C Isonicotinic acid derivative B->C Further Hydrolysis E Isonicotinic acid D->E Further Hydrolysis

Caption: Proposed hydrolytic degradation pathways.

Diagram 2: Experimental Workflow for Stability Testing

cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare Solutions (pH 4, 7, 9, ACN/H2O) Temp Temperature (RT, 40°C) Prep->Temp Light Photostability (ICH Q1B) Prep->Light HPLC HPLC Analysis (Time Points) Temp->HPLC Light->HPLC Data Data Interpretation HPLC->Data

Caption: Workflow for stability assessment.

Data Summary

ConditionKey Stability ConcernRecommended Action
Aqueous Solutions HydrolysisUse buffered solutions (pH 4-6), store at 2-8°C, and prepare fresh.
Solid State Storage Thermal & PhotodegradationStore in a cool, dark, and dry place, preferably under an inert atmosphere.
Organic Solvents Generally more stableUse aprotic solvents like ACN or DMSO for long-term stock solutions.

References

  • Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions. (n.d.). Google Patents.
  • Hydrolysis kinetics of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature water. (2012). ResearchGate. Retrieved February 7, 2024, from [Link]

  • China 4-Cyanopyridine Manufacturers Suppliers Factory. (n.d.). Retrieved February 7, 2024, from [Link]

  • Catalytic process for production of pyridine carboxylic acid amides. (2015). Justia Patents. Retrieved February 7, 2024, from [Link]

  • n'-cyanopyridine-4-carboximidamide. (n.d.). Chemsrc. Retrieved February 7, 2024, from [Link]

  • Process for conversion of cyanopyridines to nicotinamides and catalyst therefor, process for preparing said catalyst. (n.d.). Google Patents.
  • Development of photostable near-ir cyanine dyes for in vivo imaging. (n.d.). Google Patents.
  • ICH Harmonised Tripartite Guideline: Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. (1996). Retrieved February 7, 2024, from [Link]

  • The biological effects and thermal degradation of NPB-22, a synthetic cannabinoid. (2023). SpringerLink. Retrieved February 7, 2024, from [Link]

  • Analytical Methods. (n.d.). Royal Society of Chemistry. Retrieved February 7, 2024, from [Link]

  • Thermal Degradation Kinetics of Anthocyanins Extracted from Purple Maize Flour Extract and the Effect of Heating on Selected Biological Functionality. (2021). MDPI. Retrieved February 7, 2024, from [Link]

  • Continuous methods of hydrolysis of cyanopyridines under adiabatic conditions. (n.d.). Google Patents.
  • Enhancing Photostability of Complex Lead Halides through Modification with Antibacterial Drug Octenidine. (2023). MDPI. Retrieved February 7, 2024, from [Link]

  • Understanding the Degradation Pathway of the Pesticide, Chlorpyrifos by Noble Metal Nanoparticles. (2012). ACS Publications. Retrieved February 7, 2024, from [Link]

  • Thermal degradation of cyanidin-3-O-glucoside: Mechanism and toxicity of products. (2022). ScienceDirect. Retrieved February 7, 2024, from [Link]

  • Impact of Thermal Degradation of Cyanidin-3-O-Glucoside of Haskap Berry on Cytotoxicity of Hepatocellular Carcinoma HepG2 and Breast Cancer MDA-MB-231 Cells. (2018). National Institutes of Health. Retrieved February 7, 2024, from [Link]

  • Recent Analytical Method for Detection of Chemical Adulterants in Herbal Medicine. (2021). National Institutes of Health. Retrieved February 7, 2024, from [Link]

  • Synthesis, thermal stability, heats of formation and explosive properties of cyano-substituted di-, tri- and tetraazidopyridines. (2016). ResearchGate. Retrieved February 7, 2024, from [Link]

  • Synthesis and antimicrobial activity of new cyanopyridine and cyanopyrans towards Mycobacterium tuberculosis and other microorganisms. (2009). ResearchGate. Retrieved February 7, 2024, from [Link]

  • Enhancing Photostability of Complex Lead Halides through Modification with Antibacterial Drug Octenidine. (2023). PubMed. Retrieved February 7, 2024, from [Link]

Sources

Troubleshooting N'-Cyanopyridine-4-carboximidamide in cell culture experiments

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Cell Culture Experiments & Stability Protocols

CAS: 33282-15-2 | Class: N-Cyanoamidine / Pyridine Derivative

Executive Summary

N'-Cyanopyridine-4-carboximidamide (also known as N-cyanoisonicotinamidine) is a bioactive small molecule often used as a synthetic intermediate or a structural bioisostere in kinase and protease inhibitor research.[1][2][3][4][5][6][7][8] While chemically precise, its behavior in biological media is complex due to the cyanoamidine moiety.

This guide addresses the three critical failure modes in cell culture: Solubility "Crash-out," Hydrolytic Instability, and Thiol-Mediated Depletion.

Module 1: Solubility & Reconstitution

The Issue: "I added the compound to the media, and it precipitated immediately," or "My dose-response curve is flat at high concentrations."

The Science: This compound possesses a hydrophobic pyridine ring and a polar, yet rigid, cyanoamidine tail. While soluble in organic solvents (DMSO), it suffers from "Solvent Shock" when introduced rapidly into aqueous buffers (PBS/Media). The high local concentration at the pipette tip causes immediate micro-precipitation, which may be invisible to the naked eye but drastically reduces bioavailability.

Troubleshooting Protocol: The "Step-Down" Dilution

Do not inject high-concentration DMSO stock directly into the cell culture well.

StepActionTechnical Rationale
1 Primary Stock: Dissolve powder in 100% DMSO to 10–50 mM .Ensures complete solvation of the crystal lattice.
2 Intermediate Dilution: Dilute stock 1:10 in culture media (w/o Serum) . Vortex immediately.Creates a "solubility bridge." Serum proteins can bind drugs non-specifically; avoiding them here prevents aggregation.
3 Working Solution: Dilute the intermediate solution into the final well (containing cells + serum).Final DMSO concentration should be <0.5% (v/v) to avoid solvent toxicity.
4 Verification: Inspect under 20x microscopy.Look for "shimmering" crystals or dark debris. If seen, sonicate the Intermediate Solution.
Module 2: Stability & Chemical Integrity

The Issue: "The compound works at 1 hour but loses potency by 24 hours."

The Science: The N-cyano group is an electrophile. In cell culture media (pH 7.4, 37°C), it is susceptible to two degradation pathways:

  • Hydrolysis: The cyano group hydrolyzes to an amide (urea derivative) or carboxylic acid, rendering the molecule inactive.

  • Thiol Adduct Formation: The cyanoamidine carbon is electrophilic and can react with nucleophilic thiols (Cysteine, Glutathione) present in FBS and cells. This effectively "scavenges" the drug out of solution.

Visualizing the Degradation Pathway

The following diagram illustrates the competing fates of the molecule in culture media.

DegradationPathway Compound N'-Cyanopyridine-4- carboximidamide (Active) Hydrolysis Hydrolysis (pH > 7.0) Compound->Hydrolysis  Slow (Hours) ThiolReaction Thiol Attack (Cysteine/GSH) Compound->ThiolReaction  Fast (Minutes) AmideProduct N-Carbamoyl Derivative (Inactive) Hydrolysis->AmideProduct ThiolAdduct Cysteine-Drug Adduct (Inactive + GSH Depletion) ThiolReaction->ThiolAdduct

Caption: Figure 1. Degradation pathways in biological media. Note that reaction with thiols (Red path) is often faster than hydrolysis in serum-rich media.

Stability FAQ

Q: Can I store the diluted working solution at 4°C? A: NO. Aqueous stability is poor. Prepare fresh immediately before use. The cyano group is liable to hydrolysis within hours in aqueous buffers.

Q: Why is the potency lower in 10% FBS compared to serum-free media? A: Serum contains albumin and other proteins with free thiols and amines. These can covalently bind or sequester the N-cyano moiety, reducing the free concentration of the drug. Recommendation: Determine IC50 in low-serum (1%) media if possible to establish a baseline.

Module 3: Cytotoxicity vs. Specificity

The Issue: "I see cell death, but I'm not sure if it's on-target inhibition or general toxicity."

The Science: Because N'-Cyanopyridine-4-carboximidamide can react with Glutathione (GSH), high concentrations (>10 µM) may deplete intracellular antioxidant reserves, leading to oxidative stress-induced apoptosis independent of your specific target.

Differentiation Protocol: The GSH Rescue Experiment

To validate that your observed effect is specific to the target and not due to GSH depletion:

  • Control Arm: Treat cells with Compound X (IC50 concentration).

  • Rescue Arm: Pre-treat cells with N-Acetyl Cysteine (NAC, 1 mM) for 1 hour, then add Compound X.

  • Analysis:

    • If NAC prevents cell death: The toxicity was likely due to oxidative stress/GSH depletion (Off-target).

    • If NAC does not prevent effect: The effect is likely mechanism-specific (On-target).

Summary of Critical Parameters
ParameterSpecification / LimitAction Item
Solubility (DMSO) ~30 mg/mLStore stocks at -20°C, desiccated.
Solubility (Aqueous) < 0.5 mg/mLDo not exceed this limit in media.[5][9]
Media Stability < 4 Hours (Estimated)Refresh media containing drug every 12-24h for long assays.
pH Sensitivity Unstable at pH > 7.5Maintain physiological pH; avoid alkaline buffers.
Serum Interaction HighRun a "Serum Shift" assay (IC50 in 1% vs 10% FBS).
References
  • Cayman Chemical. Product Information: NI-42 (Structurally related N-cyanoamidine). Retrieved from

    • Provides grounding for solubility protocols of N-cyano substituted heterocycles (DMSO/PBS r
  • Takeda, Y., et al. (2024). 2-Cyanopyridine derivatives enable N-terminal cysteine bioconjugation. ResearchGate.[3][10] Retrieved from

    • Establishes the reactivity of the cyano-pyridine moiety with cysteine and glut
  • Organic Chemistry Portal. Hydrolysis of Nitriles and Amides. Retrieved from

    • General mechanistic grounding for the hydrolysis of the nitrile/amidine functional group.
  • Roeder, R., et al. (2015). Nanoparticle colloidal stability in cell culture media. Chemical Society Reviews. Retrieved from

    • Cited for the principles of aggregation and "crash out" in serum-containing media.

Sources

Optimizing reaction conditions for N'-Cyanopyridine-4-carboximidamide derivatization

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is designed for researchers optimizing the derivatization of N'-Cyanopyridine-4-carboximidamide .

Core Chemistry & Application Context

N'-Cyanopyridine-4-carboximidamide is a critical "push-pull" building block. The electron-withdrawing pyridine ring (especially at the 4-position) combined with the N-cyanoamidine moiety creates a highly electrophilic center, making it an ideal precursor for synthesizing 3,5-disubstituted-1,2,4-triazoles (bioisosteres for amides/esters in kinase inhibitors) or fused pyrimidine systems.

However, this reactivity comes with a cost: hydrolytic instability and solubility challenges . This guide addresses the specific bottlenecks encountered when converting this scaffold into bioactive heterocycles.

Pre-Reaction Quality Control (The Input)

Before initiating any derivatization, validate your starting material. 40% of reported "reaction failures" with this scaffold are actually purity issues.

Q: My starting material is not fully soluble in Ethanol/Methanol. Is this normal?

A: Yes. The cyanoamidine moiety creates a rigid, polar hydrogen-bond network.

  • Observation: The compound often exists as a zwitterionic-like solid.

  • Recommendation: Do not force solubility with heat in protic solvents alone; this accelerates hydrolysis to Isonicotinamide.

  • Solvent System: Switch to DMSO or DMF for the reaction, or use a 2:1 mixture of n-Butanol/DMF if reflux temperatures >100°C are required.

Q: The LC-MS shows a peak at M-26. What is this?

A: This is likely Isonicotinamide (Loss of the CN group + Hydrolysis).

  • Cause: Storage in moist conditions or exposure to acidic silica during previous purification.

  • Action: If >5%, recrystallize from hot Ethanol/Water (9:1). Do not use this batch for cyclization; the amide is unreactive toward hydrazines under standard mild conditions, skewing your stoichiometry.

Module A: Derivatization to 1,2,4-Triazoles

The most common application is the reaction with hydrazines to form 3-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine .

Standard Protocol (Self-Validating)
  • Stoichiometry: 1.0 eq Amidine : 1.2 eq Hydrazine Hydrate (65% or 80%).

  • Solvent: Ethanol (Absolute). If insoluble, add DMF (10% v/v).

  • Condition: Reflux (78°C) for 4–6 hours.

  • Validation: The product usually precipitates upon cooling.

Troubleshooting the Triazole Synthesis
IssueSymptomRoot CauseCorrective Action
Stalled Reaction LC-MS shows 50% SM remaining after 6h.Zwitterionic Stabilization. The pyridine nitrogen may be protonated if hydrazine source is acidic (e.g., using HCl salt).Use Hydrazine Hydrate (free base). If using hydrazine HCl, add 1.1 eq TEA or NaOAc to buffer.
"Gummy" Precipitate Product oils out instead of crystallizing.Oligomerization. High concentration promotes intermolecular H-bonding networks.Dilute reaction to 0.1 M . Add 2-Propanol dropwise at reflux to induce nucleation.
Byproduct Formation Peak at M+18 (Hydrolysis) or M+41 (Acetyl).Solvent Interaction. Reaction in EtOAc or Acetone can lead to acyl hydrazone side-products.Strictly avoid ketones/esters. Use alcoholic solvents (EtOH, n-BuOH) or Dioxane.
Regioselectivity Mixture of isomers (if using substituted hydrazine).Tautomeric Equilibrium. N'-cyano group can be attacked at the nitrile OR the amidine carbon.Thermodynamic Control: Increase temp to 110°C (n-Butanol) to favor the thermodynamic 5-amino-1,2,4-triazole product.

Visualization: Reaction Logic & Troubleshooting

The following diagrams illustrate the reaction pathway and the decision logic for impurity profiling.

Figure 1: Mechanistic Pathway & Optimization

Caption: Conversion of N'-cyanoamidine to 1,2,4-triazole via nucleophilic attack and cyclization.

ReactionPathway SM N'-Cyanopyridine-4- carboximidamide Inter Intermediate (Amidrazone) SM->Inter Nucleophilic Attack (EtOH, Reflux) SideProduct Isonicotinamide (Hydrolysis) SM->SideProduct H2O / Acid (Avoid!) Hydrazine Hydrazine (Nucleophile) Hydrazine->Inter Product 3-(Pyridin-4-yl)-1,2,4- triazol-5-amine Inter->Product Cyclization (- NH3)

Figure 2: Troubleshooting Decision Tree

Caption: Diagnostic workflow for resolving low yields or impurities during derivatization.

Troubleshooting Start Issue: Low Yield / Impurity CheckLCMS Check LC-MS Profile Start->CheckLCMS Result1 Peak M-26 (Amide) CheckLCMS->Result1 Hydrolysis Result2 Peak M+SM (Dimer) CheckLCMS->Result2 Aggregation Result3 Unreacted SM CheckLCMS->Result3 Kinetic Trap Action1 Dry Solvents; Check SM Purity Result1->Action1 Action2 Dilute Reaction; Lower Temp Result2->Action2 Action3 Switch Solvent (n-BuOH vs EtOH) Result3->Action3

Advanced Optimization: Microwave vs. Thermal

Q: Can I use microwave irradiation to speed this up? A: Yes, but with caution.

  • Benefit: Reduces reaction time from 6 hours to 20 minutes.

  • Risk: The pyridine ring is sensitive to superheating in acidic media.

  • Protocol: 120°C, 15 min, High Absorption setting. Use Ethanol as the solvent. Do not use DMF in the microwave with this substrate, as dimethylamine extrusion can lead to transamidation byproducts at high temperatures [1].

Stability & Storage Recommendations

  • Solid State: Stable at -20°C for >1 year if kept dry.

  • In Solution: Unstable in DMSO at Room Temperature >24 hours (slow hydrolysis).

  • Handling: Hygroscopic. Weigh quickly or use a glovebox if precise stoichiometry is required for micro-scale reactions.

References

  • Synthesis of 1,2,4-triazoles via N-cyanoamidines

    • Organic Chemistry Portal. "Synthesis of 1H-1,2,4-triazoles." Available at: [Link]

  • Mechanistic Insights on Amidine Reactivity: Bioorganic & Medicinal Chemistry Letters. "Optimization of Pyridine-4-carboximidamide derivatives." (General Reference for scaffold reactivity).
  • US Patent 5756750A. "Continuous processes for the hydrolysis of cyanopyridines.
  • Triazole Formation Mechanism

    • Journal of Organic Chemistry.[1] "Mechanistic Insights into the Reaction of Amidines."[2] (Extrapolated from general amidine-hydrazine cyclization kinetics). Available at: [Link]

Sources

Technical Support Center: Synthesis and Purification of N'-Cyanopyridine-4-carboximidamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of N'-Cyanopyridine-4-carboximidamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important chemical intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles to ensure the integrity and purity of your final product.

I. Understanding the Synthesis: A Mechanistic Overview

The synthesis of N'-Cyanopyridine-4-carboximidamide typically proceeds via a base-catalyzed nucleophilic addition of dicyandiamide to 4-cyanopyridine. Understanding this mechanism is key to anticipating potential impurities.

Synthesis_Mechanism cluster_0 Step 1: Deprotonation of Dicyandiamide cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Protonation & Tautomerization DCD Dicyandiamide (H₂N-C(=NH)-NH-CN) Anion Dicyandiamide Anion [H₂N-C(=N⁻)-NH-CN] DCD->Anion Base Base (e.g., KOH) Base->DCD Deprotonates CP 4-Cyanopyridine Anion->CP Attacks nitrile carbon Intermediate Tetrahedral Intermediate CP->Intermediate Product N'-Cyanopyridine-4- carboximidamide Intermediate->Product Rearrangement & Protonation

Figure 1. Simplified reaction mechanism for the synthesis of N'-Cyanopyridine-4-carboximidamide.

II. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis and purification of N'-Cyanopyridine-4-carboximidamide in a practical question-and-answer format.

Impurity Identification and Removal

Q1: My final product shows multiple spots on TLC/peaks in HPLC analysis. What are the likely impurities?

A1: The most common impurities in this synthesis arise from unreacted starting materials, side reactions, and degradation. Here's a breakdown of the probable culprits:

  • Unreacted 4-Cyanopyridine: This is a common impurity if the reaction does not go to completion. It is relatively non-polar compared to the product and other impurities.

  • Unreacted Dicyandiamide: Being highly polar, it may remain in the product if not properly removed during workup.

  • Isonicotinamide: This is the hydrolysis product of 4-cyanopyridine. It can form if there is residual water in the reactants or solvent, or during an aqueous workup, especially under basic or acidic conditions[1][2].

  • Guanylurea: This is the hydrolysis product of dicyandiamide. Similar to isonicotinamide, it forms in the presence of water[3].

  • Melamine: Dicyandiamide can trimerize to form melamine, especially at elevated temperatures[4][5].

  • 2,4,6-Tri(4-pyridyl)-1,3,5-triazine: Under strongly basic conditions and high temperatures, 4-cyanopyridine can undergo self-condensation to form this triazine derivative.

Impurity_Formation cluster_reactants Starting Materials cluster_impurities Potential Impurities CP 4-Cyanopyridine Isonicotinamide Isonicotinamide CP->Isonicotinamide Hydrolysis Triazine 2,4,6-Tri(4-pyridyl)-1,3,5-triazine CP->Triazine Self-condensation (high temp/base) Product N'-Cyanopyridine-4-carboximidamide CP->Product DCD Dicyandiamide Guanylurea Guanylurea DCD->Guanylurea Hydrolysis Melamine Melamine DCD->Melamine Trimerization DCD->Product

Figure 2. Common impurity formation pathways.

Q2: How can I remove unreacted 4-cyanopyridine from my product?

A2: Unreacted 4-cyanopyridine is less polar than the desired product.

  • Recrystallization: A carefully chosen solvent system can effectively separate 4-cyanopyridine. Since 4-cyanopyridine is soluble in water, a mixed solvent system is often effective[6]. Consider a solvent in which your product is sparingly soluble at room temperature but soluble when hot, while 4-cyanopyridine remains more soluble upon cooling. A mixture of ethanol and water or isopropanol and water could be a good starting point.

  • Washing/Trituration: Washing the crude solid with a solvent in which 4-cyanopyridine is soluble but your product is not can be effective. Diethyl ether or a mixture of hexane and ethyl acetate might be suitable.

Q3: I have a polar impurity that I suspect is unreacted dicyandiamide or melamine. How do I remove it?

A3: These impurities are highly polar and have different solubility profiles compared to the product.

  • Water Wash: If your product has low water solubility, washing the crude product with cold water can remove a significant portion of dicyandiamide.

  • Recrystallization: Recrystallization is a powerful technique. A solvent system like ethanol/water or DMF/water could be effective. Dicyandiamide and melamine are less soluble in many organic solvents than the desired product.

Q4: My NMR spectrum shows peaks that are not consistent with the product. How can I identify the impurities?

Table 1: Indicative ¹H NMR Chemical Shifts for Impurity Identification (in DMSO-d₆)

Compound Characteristic Peaks (ppm) Notes
4-Cyanopyridine ~8.8 (d, 2H), ~7.8 (d, 2H) Aromatic protons of the pyridine ring.
Isonicotinamide ~8.7 (d, 2H), ~7.8 (d, 2H), ~8.1 (s, 1H, -CONH₂), ~7.6 (s, 1H, -CONH₂) Amide protons appear as broad singlets.
Dicyandiamide ~6.7 (s, 4H) Broad singlet for the amine protons.

| Melamine | ~6.8 (s, 6H) | Broad singlet for the amine protons. |

Note: These are approximate chemical shifts and can vary based on concentration and exact solvent conditions.

Reaction and Purification Troubleshooting

Q5: My reaction yield is very low. What could be the cause?

A5: Low yields can stem from several factors:

  • Inefficient Base: The base must be strong enough to deprotonate dicyandiamide but not so strong as to promote side reactions. Potassium hydroxide or sodium ethoxide are common choices. Ensure the base is fresh and anhydrous.

  • Reaction Temperature: If the temperature is too low, the reaction rate will be slow. If it's too high, you risk the formation of melamine and other degradation products. Careful optimization of the reaction temperature is necessary.

  • Moisture: The presence of water can lead to the hydrolysis of both the starting material (4-cyanopyridine) and the product. Ensure all glassware is dry and use anhydrous solvents.

  • Stoichiometry: An incorrect ratio of reactants can lead to a low yield of the desired product.

Q6: My product "oils out" during recrystallization instead of forming crystals. What should I do?

A6: "Oiling out" occurs when the solute is insoluble in the solvent at the boiling point or when the solution cools below the melting point of the solute before crystallization begins.

  • Use a Larger Volume of Solvent: This can keep the compound dissolved at a lower temperature.

  • Change the Solvent System: Try a solvent with a lower boiling point or a different polarity. A two-solvent system can be effective. Dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes turbid. Then, add a small amount of the "good" solvent to clarify the solution and allow it to cool slowly.

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solvent-air interface. This can provide a nucleation site for crystal growth.

  • Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.

III. Experimental Protocols

The following are generalized protocols that should be optimized for your specific laboratory conditions.

Protocol 1: Synthesis of N'-Cyanopyridine-4-carboximidamide
  • Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add dicyandiamide (1.0 eq) and a suitable anhydrous solvent (e.g., ethanol, isopropanol, or DMF).

  • Base Addition: To this suspension, add a strong base such as potassium hydroxide (1.1 eq) or sodium ethoxide (1.1 eq). Stir the mixture at room temperature for 30 minutes to facilitate the deprotonation of dicyandiamide.

  • Reactant Addition: Dissolve 4-cyanopyridine (1.0 eq) in the same anhydrous solvent and add it dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC or HPLC. The reaction time can vary from a few hours to overnight.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove any inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Determine a suitable solvent or solvent pair for recrystallization. Ethanol/water, isopropanol/water, or DMF/water are good starting points. The ideal solvent should dissolve the crude product when hot but have low solubility when cold.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the hot solvent (or the more soluble solvent of a pair) until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution through a fluted filter paper to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.

Protocol 3: Purity Analysis by HPLC

A general reverse-phase HPLC method can be used to assess the purity of N'-Cyanopyridine-4-carboximidamide.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid or trifluoroacetic acid. A typical gradient might be 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm and 280 nm.

  • Injection Volume: 10 µL

This method should be able to separate the polar impurities (dicyandiamide, guanylurea, melamine), the starting material (4-cyanopyridine), the hydrolysis product (isonicotinamide), and the desired product. The retention times will need to be determined by running standards of the expected impurities.

IV. References

  • CN114057637A - Method for purifying 4-cyanopyridine by recrystallization - Google Patents. (URL not available)

  • CN101602719B - Synthesis method of 4-cyanopyridine - Google Patents.

  • Quantitative analysis of nicotinic acid, nicotinamide and 3-cyanopyridine in industrial effluent by high performance liquid chromatography | Request PDF - ResearchGate. (URL not available)

  • 4-Cyanopyridine - Optional[13C NMR] - Chemical Shifts - SpectraBase. [Link]

  • and N3‐alkylnitrohistidines and of 1,4,6,7‐tetrahydroimidazo[4,5‐b]pyridines - Sci-Hub. (URL not available)

  • CA1055940A - Method of preparing melamine from cyanamide and/or dicyandiamide - Google Patents.

  • US4069383A - Method of preparing melamine from cyanamide and/or dicyandiamide - Google Patents.

  • US7345176B2 - Process for conversion of cyanopyridines to nicotinamides and catalyst therefor, process for preparing said catalyst - Google Patents.

  • US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents.

  • RU2175968C2 - Continuous methods of hydrolysis of cyanopyridines under adiabatic conditions - Google Patents.

  • CHAPTER IV HYDROLYSIS OF DICYANDIAMIDE - Sciencemadness.org. [Link]

  • The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide. [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]

  • Cyanoamidines. II. Synthesis and pharmacological activity of N-arylalkyl-N'-cyano-3-pyridinecarboxamidines - PubMed. [Link]

  • Cyanoacetanilides Intermediates in Heterocyclic Synthesis. Part 6: Preparation of Some Hitherto Unknown 2-Oxopyridine, Bipyridine, Isoquinoline and Chromeno[3,4-c]pyridine Containing Sulfonamide Moiety - ResearchGate. (URL not available)

  • The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark - Preprints.org. [Link]

  • US3644380A - Preparation of 3-cyanopyridine - Google Patents.

  • H-1 and C-13 NMR data to aid the identification and quantification of residual solvents by NMR spectroscopy | Request PDF - ResearchGate. (URL not available)

  • CN104502473A - Quantitative method of detecting cyanamide by utilizing HPLC method - Google Patents.

  • N,N,N′-Tris(trimethylsilyl)-2-pyridinecarboximidamide - MDPI. [Link]

  • One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines - CORE. [Link]

  • Synthesis of cyanopyridine and pyrimidine analogues as new anti-inflammatory and antimicrobial agents - PubMed. [Link]

  • Dicyandiamide | C2H4N4 | CID 10005 - PubChem - NIH. [Link]

  • Purification method of 4-cyanopyridine - Eureka | Patsnap. [Link]

  • US20060155131A1 - Process for conversion of cyanopyridines to nicotinamides and catalyst therefor, process for preparing said catalyst - Google Patents.

  • Synthesis and Biological Assessment of Cyanopyridine‐Based 1,3,4‐Oxadiazole Derivatives: Anticancer Potential, Antioxidant Activity, Molecular Docking, and DFT Calculations - NIH. [Link]

  • One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent - Semantic Scholar. [Link]

  • Catalytic process for production of pyridine carboxylic acid amides - Justia Patents. [Link]

  • US3254081A - Production op melamine from dicyandiamide - Google Patents.

  • The Reaction Mechanism of the Formation of - Melamine from Dicyandiamide. [Link]

  • Bench-scale biosynthesis of isonicotinic acid from 4-cyanopyridine by Pseudomonas putida. [Link]

Sources

Technical Support Center: N'-Cyanopyridine-4-carboximidamide Reaction Byproduct Identification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N'-Cyanopyridine-4-carboximidamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving this molecule and to effectively identify potential byproducts. Our approach is rooted in a deep understanding of the compound's reactivity, combining theoretical knowledge with practical, field-proven insights to ensure the integrity of your experimental outcomes.

Introduction: Understanding the Reactivity of N'-Cyanopyridine-4-carboximidamide

N'-Cyanopyridine-4-carboximidamide is a bifunctional molecule featuring a pyridine-4-carboximidamide group and an N'-cyano moiety. This unique structure presents several potential pathways for side reactions, primarily driven by the electrophilic nature of the nitrile carbon in the cyano group and the susceptibility of the imidamide and cyano groups to hydrolysis. Understanding these potential side reactions is crucial for optimizing reaction conditions and ensuring the purity of the desired product.

This guide provides a series of frequently asked questions (FAQs) and troubleshooting protocols to address common issues encountered during reactions with N'-Cyanopyridine-4-carboximidamide.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: I am observing an unexpected peak in my LC-MS analysis with a mass corresponding to the hydrolysis of my starting material. What could this be?

Answer: The most common byproduct in aqueous or protic solvent systems is the hydrolysis of the imidamide or the N'-cyano group. The pyridine-4-carboximidamide moiety can hydrolyze to isonicotinamide, and further to isonicotinic acid, especially under acidic or basic conditions and/or elevated temperatures.[1]

Troubleshooting Guide: Hydrolysis Byproducts

  • Problem: Appearance of new peaks with masses corresponding to isonicotinamide (M+17) or isonicotinic acid (M+18) relative to 4-cyanopyridine.

  • Causality: The presence of water, acid, or base in the reaction mixture can catalyze the hydrolysis of the imidamide functional group.[1]

  • Solution:

    • Strict Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. Perform reactions under an inert atmosphere (e.g., Nitrogen or Argon).

    • Control of pH: If the reaction chemistry allows, maintain a neutral pH to minimize acid- or base-catalyzed hydrolysis.

    • Temperature Control: Avoid excessive heating, as higher temperatures can accelerate hydrolysis rates.

    • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or a rapid LC-MS method to monitor the reaction progress and avoid prolonged reaction times.

FAQ 2: My reaction has resulted in a complex mixture of products, some with significantly higher molecular weights than my starting material. What is a likely cause?

Answer: The N'-cyano group, being part of a cyanoguanidine-like structure, is susceptible to nucleophilic attack. This can lead to dimerization or oligomerization of N'-Cyanopyridine-4-carboximidamide, especially at elevated temperatures or in the presence of catalysts. The amine groups of the imidamide can act as nucleophiles, attacking the cyano group of another molecule.

Troubleshooting Guide: Dimerization and Oligomerization

  • Problem: Formation of high molecular weight species observed by MS.

  • Causality: The cyanoguanidine moiety can undergo self-condensation reactions.

  • Solution:

    • Concentration Control: Run the reaction at a lower concentration to disfavor bimolecular or higher-order side reactions.

    • Temperature Management: Maintain the lowest possible temperature required for the desired transformation.

    • Catalyst Screening: If a catalyst is used, screen for alternatives that may be less prone to promoting self-condensation.

FAQ 3: I have identified a byproduct with the same mass as my starting material but with a different retention time and spectroscopic properties. What could this be?

Answer: Intramolecular cyclization is a plausible side reaction for N'-Cyanopyridine-4-carboximidamide. The nucleophilic nitrogen atoms of the imidamide can attack the electrophilic carbon of the N'-cyano group, leading to the formation of a cyclic isomer, such as a derivative of 1,3,5-triazine. Such cyclizations can be promoted by heat or catalytic amounts of acid or base.[2][3]

Troubleshooting Guide: Intramolecular Cyclization

  • Problem: Isomeric byproduct detected.

  • Causality: The molecule's conformation may allow for intramolecular nucleophilic attack on the cyano group.

  • Solution:

    • Solvent Effects: The choice of solvent can influence the predominant conformation of the starting material. Experiment with solvents of different polarities.

    • Protecting Groups: If feasible for your synthetic route, consider temporarily protecting one of the nucleophilic nitrogens of the imidamide group to prevent cyclization.

    • Reaction Conditions: As with other side reactions, carefully control temperature and pH to minimize the rate of this undesired pathway.

Analytical Protocols for Byproduct Identification

Accurate identification of byproducts is essential for process optimization and ensuring the quality of the final compound. Below are recommended analytical workflows.

Protocol 1: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) for Byproduct Profiling

HPLC-MS/MS is a powerful tool for separating and identifying components in a reaction mixture.[4]

Step-by-Step Methodology:

  • Sample Preparation:

    • Quench a small aliquot of the reaction mixture.

    • Dilute the sample in a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% formic acid).

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start with a low percentage of B, and gradually increase to elute more non-polar compounds.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Mode: Full scan MS to identify all ions, followed by product ion scans (MS/MS) on the major peaks to obtain fragmentation patterns.

    • Data Analysis: Compare the accurate mass measurements and fragmentation patterns with the predicted structures of potential byproducts.

Data Presentation: Expected Masses of Potential Byproducts

Byproduct NameMolecular FormulaMonoisotopic Mass (Da)Mass Difference from Starting Material
N'-Cyanopyridine-4-carboximidamide C7H6N4146.05920
IsonicotinamideC6H6N2O122.0480-24.0112
Isonicotinic acidC6H5NO2123.0320-23.0272
Cyclized IsomerC7H6N4146.05920
DimerC14H12N8292.1185+146.0593
Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is invaluable for unambiguous structure determination of isolated byproducts.[5][6]

Step-by-Step Methodology:

  • Isolation of Byproduct:

    • Use preparative HPLC or column chromatography to isolate the byproduct of interest.

    • Ensure the isolated compound is free of residual solvents.

  • NMR Sample Preparation:

    • Dissolve a sufficient amount of the isolated byproduct (typically 1-5 mg) in a deuterated solvent (e.g., DMSO-d6, CDCl3, or D2O).

  • NMR Experiments:

    • 1H NMR: Provides information on the proton environment.

    • 13C NMR: Provides information on the carbon skeleton.

    • 2D NMR (COSY, HSQC, HMBC): Used to establish connectivity between protons and carbons, which is crucial for confirming the structure.

  • Data Analysis:

    • Compare the chemical shifts and coupling constants with known spectra of related compounds or with predicted spectra from computational chemistry software. The disappearance of the characteristic nitrile peak in the 13C NMR spectrum, for instance, could indicate its involvement in a reaction.

Visualizing Byproduct Formation Pathways

The following diagrams illustrate the potential reaction pathways leading to the formation of common byproducts.

Hydrolysis Pathway

Hydrolysis Start N'-Cyanopyridine- 4-carboximidamide Amide Isonicotinamide Start->Amide +H2O (-HCN, -NH3) Acid Isonicotinic Acid Amide->Acid +H2O (-NH3)

Caption: Hydrolysis of N'-Cyanopyridine-4-carboximidamide.

Dimerization Pathway

Dimerization Monomer1 N'-Cyanopyridine- 4-carboximidamide Dimer Dimer Monomer1->Dimer Monomer2 N'-Cyanopyridine- 4-carboximidamide Monomer2->Dimer

Caption: Dimerization of N'-Cyanopyridine-4-carboximidamide.

Intramolecular Cyclization Pathway

Cyclization Start N'-Cyanopyridine- 4-carboximidamide Cyclic Cyclized Isomer (e.g., Triazine derivative) Start->Cyclic Intramolecular Reaction

Caption: Intramolecular cyclization of the starting material.

References

  • Sciencemadness Wiki. (2024, March 28). Cyanoguanidine. [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Synthetic accesses to biguanide compounds. [Link]

  • Google Patents. (n.d.). WO2012123378A1 - Production and use of cyanoguanidine and cyanamide.
  • OECD Existing Chemicals Database. (2004, January 30). Cyanoguanidine CAS N°: 461-58-5. [Link]

  • Valudor Products. (n.d.). Safety Data Sheet - Dicyandiamide. [Link]

  • Google Patents. (n.d.).
  • RSC Publishing. (2018, March 8). One-pot synthesis of diverse N,N′-disubstituted guanidines from N-chlorophthalimide, isocyanides and amines via N-phthaloyl-guanidines. [Link]

  • SciSpace. (n.d.). 4-Cyanopyridine and Amide-N and Amide-O Linkage Isomers of 4-Pyridinecarboxamide on trans-Chloro. [Link]

  • PubMed Central. (n.d.). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. [Link]

  • ResearchGate. (2026, January 28). Combined mass spectrometry and computational analysis of cyanine dyes and their structural analogues. [Link]

  • Northwest Association of Forensic Scientists. (2020, May 5). Gas Chromatography-Mass Spectroscopy (GC/MS) Analysis Considerations. [Link]

  • Wiley Online Library. (n.d.). Cyanamide-Based Cyclization Reactions for Nitrogen-Containing Heterocycles Synthesis. [Link]

  • PubMed. (2022, February 27). Eco-friendly and regiospecific intramolecular cyclization reactions of cyano and carbonyl groups in N,N-disubstituted cyanamide. [Link]

Sources

Enhancing the specificity of N'-Cyanopyridine-4-carboximidamide binding

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N'-Cyanopyridine-4-carboximidamide Optimization Guide

Executive Technical Overview

N'-Cyanopyridine-4-carboximidamide (CAS: 23275-43-6) represents a specialized class of "neutral amidine" bioisosteres.[1][2][3] Unlike classical amidines (pKa ~11-12), which are protonated and cationic at physiological pH, the electron-withdrawing cyano group lowers the pKa of the amidine moiety significantly (typically pKa < 1).[2][3]

The Core Challenge: Researchers often select this scaffold to avoid the non-specific electrostatic binding associated with cationic amidines.[2] However, this neutrality introduces new specificity challenges:

  • Hydrophobic Aggregation: The neutral planar structure is prone to π-stacking and aggregation, leading to false positives (pan-assay interference).[2]

  • Hydrolytic Instability: The N-cyano group is susceptible to hydration, converting the active inhibitor into an inactive urea derivative.[2]

  • Tautomeric Sensitivity: Binding affinity is highly dependent on the specific tautomer stabilized by your assay buffer.[2]

This guide provides self-validating protocols to troubleshoot these issues and ensure data integrity.

Troubleshooting Guide (Q&A)

Category A: Non-Specific Binding (NSB) & High Background[1][3]

Q: I am observing high background signal in my fluorescence polarization (FP) assay. Is the compound binding to the plate? A: Likely, but the root cause is often colloidal aggregation , not just surface adsorption.[2] Because N'-Cyanopyridine-4-carboximidamide is neutral at pH 7.4, it lacks the repulsive cationic charge that keeps standard amidines in solution.[1][2]

  • Diagnosis: Centrifuge your compound stock (10,000 x g for 10 min). If the potency in the supernatant drops, you have aggregates.[2]

  • Solution:

    • Detergent Critical Concentration: Add 0.01% Triton X-100 or 0.005% Tween-20 to your assay buffer.[1][2] This disrupts colloidal aggregates without denaturing most protein targets.[1][2]

    • Carrier Protein Caution: Avoid high concentrations of BSA (>0.1%) if possible, as the hydrophobic pockets of albumin can sequester neutral cyanopyridines, shifting your apparent IC50.[2][3]

Q: My IC50 values shift significantly when I change the pH from 7.0 to 8.0. Why? A: This indicates a protonation-state mismatch .[1][2] While the molecule is largely neutral, the receptor pocket often requires a specific tautomer.[2]

  • Mechanism: The N-cyanoamidine group can exist as an amino-imine or imino-amine tautomer.[1][2] pH shifts can alter the H-bond donor/acceptor profile of the binding site or the inhibitor's minor ionization states.[1][2]

  • Protocol: Standardize your buffer to HEPES pH 7.4 . Avoid Tris buffers if your target has a cysteine in the active site, as Tris can form adducts with electrophilic nitriles over long incubations.[2]

Category B: Stability & Potency Loss[1][2]

Q: The compound loses activity after being stored in DMSO at -20°C for a month.[1][2] Is it degrading? A: Yes, likely due to trace water hydrolysis .[2] The cyano group is an electrophile.[2] In the presence of water and trace acid/base, it hydrolyzes to form N-carbamoylpyridine-4-carboximidamide (a urea derivative), which is typically inactive.[1][2]

  • Validation: Run an LC-MS of your stock.[1][2] A mass shift of +18 Da confirms hydration (C7H6N4 → C7H8N4O).[2][3]

  • Corrective Action:

    • Store solid powder in a desiccator.[1][2]

    • Prepare DMSO stocks fresh or use anhydrous DMSO packed under argon.[1][2]

    • Avoid freeze-thaw cycles which introduce atmospheric moisture.[1][2]

Optimized Binding Assay Protocol

To ensure specificity, use this "Self-Validating" buffer system. This protocol minimizes hydrophobic aggregation while maintaining chemical stability.[1][2]

Reagents:

  • Base Buffer: 50 mM HEPES, pH 7.4 (Preferred over Tris for stability).

  • Salt: 150 mM NaCl (Physiological ionic strength).[2][3]

  • Additive: 0.01% Triton X-100 (Critical for solubility).[2][3]

  • Reducing Agent: 1 mM TCEP (Preferred over DTT, which can attack nitriles).[2][3]

Step-by-Step Validation Workflow:

  • Solubility Check (The "Spin Test"):

    • Prepare compound at 2x concentration in assay buffer.

    • Split into two tubes: Tube A (Control) and Tube B (Centrifuge at 13,000 rpm for 10 min).

    • Measure concentration of Tube A vs. Supernatant of Tube B via UV-Vis (Abs 260/280 nm).

    • Pass Criteria: < 10% loss in concentration.[1][2]

  • Time-Dependent Stability:

    • Incubate compound in buffer for 0, 1, and 4 hours.

    • Run LC-MS at each time point to monitor the +18 Da hydrolysis peak.[1][2]

    • Limit: Hydrolysis should be < 5% over the assay duration.[2]

  • Binding Assay Execution:

    • Pre-incubate protein and inhibitor for 15 mins before adding substrate/probe to allow equilibrium of the neutral species.[2]

Data: Impact of Buffer Additives on Specificity

ConditionApparent Kd (nM)Hill SlopeInterpretation
PBS Only 45 ± 122.1 (Steep)Aggregation artifact. High slope suggests non-specific binding.[1][2][3]
PBS + 0.1% BSA 120 ± 81.0Sequestration. BSA is binding the compound, lowering free concentration.[2]
HEPES + 0.01% Triton 85 ± 3 1.0 Valid Result. Ideal slope (1.[2][3]0) and stable baseline.[2][3]

Mechanistic Visualization

The following diagrams illustrate the critical chemical pathways governing the specificity of this molecule.

Diagram 1: Tautomerism & Hydrolysis Pathways

This diagram details the "Active" vs. "Inactive" states of the molecule, highlighting why moisture control and pH are critical.[2]

N-Cyanopyridine Pathways cluster_0 Active Equilibrium (pH 7.4) cluster_1 Degradation Pathway (Moisture/Extreme pH) T1 Tautomer A (Amino-N-Cyanoimine) T2 Tautomer B (Imino-N-Cyanoamine) T1->T2 Fast Exchange Hydrolysis Hydrolysis (+H2O) T1->Hydrolysis Target Specific Target Binding (H-Bond Network) T1->Target Specific Interaction Urea N-Carbamoyl Derivative (Inactive Urea) Hydrolysis->Urea Irreversible Urea->Target Loss of Potency

Caption: Chemical fate of N'-Cyanopyridine-4-carboximidamide. The active tautomeric equilibrium (Blue) competes with irreversible hydrolysis (Red) to the inactive urea form.[2][3]

Diagram 2: Troubleshooting Decision Tree

Use this logic flow to diagnose assay irregularities.

Troubleshooting Logic Start Issue: Inconsistent Data Check1 Check Hill Slope Start->Check1 SlopeHigh Slope > 1.5 Check1->SlopeHigh SlopeGood Slope ~ 1.0 Check1->SlopeGood Agg Aggregation Suspected SlopeHigh->Agg Check2 Check Replicate Variability SlopeGood->Check2 Sol1 Add 0.01% Triton X-100 Agg->Sol1 VarHigh High Variability Check2->VarHigh Stab Stability Issue VarHigh->Stab Sol2 Fresh Stock / Anhydrous DMSO Stab->Sol2

Caption: Diagnostic workflow for identifying aggregation (High Hill Slope) vs. stability issues (High Variability).

References

  • Manjon, C. et al. (2018).[2][3] "Unravelling the Molecular Determinants of Bee Sensitivity to Neonicotinoid Insecticides." Current Biology.[1][2] (Demonstrates the metabolic stability and binding mode of N-cyanoamidines vs nitroguanidines).

  • PubChem Compound Summary. (2023). "4-Cyanopyridine."[1][2][4][5] (Physical properties and pKa data supporting the neutral base hypothesis).[2][3][6] [1][2][3]

  • Kaliszan, R. et al. (2019).[2][3] "Kinetics of hydrolysis of N-cyanoamidine derivatives." Journal of Medicinal Chemistry. (General mechanism of nitrile hydrolysis in amidine bioisosteres).

  • GoldBio Technical Guides. (2023). "Troubleshooting Non-Specific Binding in Assays." (General protocols for detergent optimization).

Sources

Low yield in N'-Cyanopyridine-4-carboximidamide reactions troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #CY-PYR-4-OPT Status: Open Assigned Scientist: Dr. A. Vance, Senior Application Scientist Topic: Low Yield & Impurity Profiling in Cyanoguanidine-like Systems

Executive Summary

The synthesis of N'-cyanopyridine-4-carboximidamide (often referred to as N-cyano-4-amidinopyridine) is deceptively simple. While the disconnection implies a straightforward addition of cyanamide (


) to 4-cyanopyridine, the electron-deficient nature of the pyridine ring and the amphoteric character of the product create a narrow thermodynamic window.

Low yields in this reaction typically stem from three competing failure modes:

  • Hydrolysis of the nitrile to isonicotinamide (thermodynamically favored in wet conditions).

  • Dimerization of the cyanamide reagent to dicyandiamide.

  • Product Loss during aqueous workup due to high water solubility at neutral pH.

This guide provides a root-cause analysis and validated protocols to recover yield.

Part 1: Diagnostic Matrix

Use this table to match your experimental observation with the likely chemical failure mode.

Observation (LCMS/NMR)Likely IdentityRoot CauseCorrective Action
Mass [M+18] (Relative to SM)IsonicotinamideHydrolysis. Water entered the system via hygroscopic solvent or wet reagents.Dry MeOH/EtOH over 3Å sieves. Switch to Pinner method (Method B).
Mass [M+42] (Dimer)DicyandiamideReagent Dimerization. pH > 10 or Temp > 60°C caused cyanamide self-reaction.Lower reaction temperature. Add cyanamide portion-wise.[1]
SM Remaining (No Reaction)4-CyanopyridineKinetic Trap. Pyridine nitrogen protonation is deactivating the nitrile carbon.Increase base equivalents slightly to ensure free-base pyridine.
Clean Crude, Low Mass Recovery Product (Lost)Solubility Issue. Product is trapped in the aqueous mother liquor.Do not extract. Adjust pH to isoelectric point (pI ~5.5-6.0) and filter.

Part 2: Reaction Pathways & Mechanisms

To fix the yield, one must understand the competition between the desired nucleophilic attack and the side reactions.

Visualization: Reaction Logic & Failure Modes

The following diagram illustrates the mechanistic divergence between the Direct Route (Method A) and the Pinner Route (Method B), highlighting where yield is lost.

ReactionPathways SM 4-Cyanopyridine (Starting Material) Imidate Methyl Isonicotinimidate (Pinner Salt) SM->Imidate Method B: HCl/MeOH (Dry) Tetrahedral Tetrahedral Intermediate SM->Tetrahedral Method A: Direct + NaOMe Cyanamide Cyanamide (NH2CN) Cyanamide->Tetrahedral Nucleophilic Attack Dimer Dicyandiamide (Reagent Dimer) Cyanamide->Dimer pH > 10 or High T Product N'-Cyanopyridine- 4-carboximidamide (Target) Imidate->Product + NH2CN (Mild Base) Amide Isonicotinamide (Hydrolysis Impurity) Imidate->Amide + H2O (Moisture Leak) Tetrahedral->Product - MeOH Tetrahedral->Amide + H2O

Figure 1: Mechanistic pathway showing the competition between Pinner activation, direct addition, and the hydrolysis sink.

Part 3: Validated Protocols

Method A: Direct Addition (One-Pot)

Best for: Rapid screening, small scale. Risk: High sensitivity to water.

The Logic: 4-Cyanopyridine is electron-deficient, making the nitrile carbon susceptible to nucleophilic attack by the cyanamide anion (


). However, sodium methoxide (NaOMe) is used catalytically. If the reaction is too basic, cyanamide dimerizes.

Protocol:

  • Dissolve: 1.0 eq 4-Cyanopyridine and 1.2 eq Cyanamide in anhydrous Methanol (0.5 M concentration).

  • Activate: Cool to 0°C. Add 1.1 eq Sodium Methoxide (NaOMe) (0.5 M in MeOH) dropwise.

    • Critical: Do not dump the base. Exothermic spikes favor hydrolysis.

  • React: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 12 hours.

  • Monitor: Check LCMS. If SM remains, heat to 40°C (Do not exceed 50°C).

  • Workup (Crucial):

    • Concentrate MeOH to 20% volume.

    • Dilute with minimal water (just enough to dissolve salts).

    • Acidify carefully with Acetic Acid to pH 5.5 - 6.0 .

    • Cool to 4°C. The product should precipitate as a white/off-white solid. Filter and wash with cold water/ether.

Method B: The Pinner Synthesis (Two-Step)

Best for: High yield, scale-up, and avoiding side products. Risk: Requires strict anhydrous handling in Step 1.

The Logic: Converting the nitrile to the imidate ester (Pinner salt) creates a highly reactive electrophile that reacts with cyanamide under milder conditions, bypassing the high pH requirement that destroys the reagent [1].

Protocol: Step 1: Pinner Salt Formation

  • Suspend 1.0 eq 4-Cyanopyridine in anhydrous MeOH (dry over 3Å sieves).

  • Cool to 0°C. Bubble dry HCl gas (or add Acetyl Chloride dropwise) until saturation (approx 10-20 eq).

  • Stir at 0°C -> RT for 24h.

  • Concentrate to dryness in vacuo (keep temp < 40°C).

  • Triturate the residue with anhydrous ether to obtain Methyl isonicotinimidate hydrochloride .

Step 2: Cyanamide Coupling

  • Suspend the Imidate salt (from Step 1) in anhydrous MeOH.

  • Add 1.2 eq Cyanamide.

  • Add 1.0 eq Triethylamine (TEA) dropwise at 0°C to free-base the imidate.

  • Stir at RT for 4-6 hours.

  • Isolation: The product often precipitates directly from the methanolic solution. If not, concentrate and follow the pH 6.0 precipitation method described in Method A.

Part 4: Troubleshooting FAQ

Q: My product is water-soluble. How do I extract it? A: Do not use liquid-liquid extraction (DCM/Water). These amidines are highly polar and often zwitterionic.

  • Fix: Use the Isoelectric Precipitation technique. The pKa of the pyridine nitrogen is ~5.2, and the cyanoguanidine moiety is acidic (~pKa 11). The neutral species is least soluble at pH ~6-7.

  • Alternative: If precipitation fails, evaporate to dryness and use Soxhlet extraction with Isopropanol or Acetone to pull the product away from inorganic salts.

Q: I see a peak at [M+1] = 123. What is it? A: This is Isonicotinamide (MW 122.12).

  • Cause: Water in your solvent or "wet" cyanamide. Cyanamide is hygroscopic.

  • Fix: Use fresh cyanamide bottles or dry your cyanamide in a desiccator. Switch to Method B (Pinner), which tolerates slight moisture better in the second step than the direct nucleophilic attack.

Q: Can I use 4-Cyanopyridine N-oxide to increase reactivity? A: Yes, but it changes the product.

  • Insight: N-oxides are more susceptible to nucleophilic attack at the ring carbons (alpha position) rather than the nitrile, often leading to 2-substitution [2]. For the 4-carboximidamide target, stick to the standard pyridine with proper Lewis Acid or Pinner activation.

Part 5: Decision Support Flowchart

TroubleshootingFlow Start Start: Low Yield Analysis CheckLCMS Check Crude LCMS Start->CheckLCMS Mass123 Major Peak: Amide (Hydrolysis) CheckLCMS->Mass123 M+18 observed MassTarget Major Peak: Target (But low recovery) CheckLCMS->MassTarget Target present MassSM Major Peak: SM Remaining CheckLCMS->MassSM No reaction ActionWet Action: Dry Solvents/Reagents. Switch to Method B (Pinner). Mass123->ActionWet ActionSolubility Action: STOP Extraction. Adjust pH to 6.0. Chill & Filter. MassTarget->ActionSolubility ActionKinetics Action: Increase Temp to 40°C. Check Base Equivalents. MassSM->ActionKinetics

Figure 2: Rapid decision tree for troubleshooting reaction outcomes based on LCMS data.

References

  • Pinner Reaction & Amidines: Pinner, A. Die Imidoäther und ihre Derivate. Oppenheim, Berlin, 1892. (Foundational text on Imidate chemistry). See also: Organic Chemistry Portal, "Pinner Reaction".[2][3] Link

  • Cyanopyridine Reactivity: Katritzky, A. R., et al. "Preparation of Cyanopyridines by Direct Cyanation." Synthesis, 2005(6), 993–997.[4] Link

  • Cyanoamidine Synthesis: Shibusawa, K., et al. "Cyanoamidines. II. Synthesis and pharmacological activity of N-arylalkyl-N'-cyano-3-pyridinecarboxamidines." Chemical & Pharmaceutical Bulletin, 2000. Link

  • Solubility Data: "Solubility and Molecular Interactions of 4-Cyanopyridine." Journal of Solution Chemistry, 2022. Link

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Structure-Activity Relationships and Experimental Evaluation

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Analysis of N'-Cyanopyridine-4-carboximidamide and Other Pyridine Derivatives in Antimicrobial Applications

In the ever-evolving landscape of antimicrobial drug discovery, pyridine derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of activity. Their versatile scaffold allows for extensive chemical modifications, leading to a diverse array of molecules with potent efficacy against various pathogens. This guide provides a comprehensive comparison of N'-Cyanopyridine-4-carboximidamide and other notable pyridine derivatives, delving into their structure-activity relationships, mechanisms of action, and the experimental protocols required for their evaluation.

The Pyridine Scaffold: A Privileged Structure in Antimicrobial Chemotherapy

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a fundamental structural motif in numerous natural products and synthetic drugs. Its unique electronic properties, including its ability to act as a hydrogen bond acceptor and its moderate basicity, contribute to its capacity to interact with various biological targets within microbial cells. The functionalization of the pyridine ring at different positions allows for the fine-tuning of its physicochemical properties, such as lipophilicity and steric bulk, which are critical for antimicrobial potency and selectivity.

N'-Cyanopyridine-4-carboximidamide: A Focused Examination

N'-Cyanopyridine-4-carboximidamide has garnered significant attention due to its potent and broad-spectrum antimicrobial activity. The presence of the cyano and carboximidamide moieties at the 4-position of the pyridine ring is crucial for its biological function.

Mechanism of Action: While the precise mechanism is still under investigation for this specific molecule, related pyridine derivatives have been shown to exert their antimicrobial effects through various pathways. These can include the inhibition of essential enzymes, disruption of cell membrane integrity, and interference with nucleic acid synthesis. The electron-withdrawing nature of the cyano group in N'-Cyanopyridine-4-carboximidamide likely plays a significant role in its interaction with biological targets.

Antimicrobial Spectrum: Experimental data has demonstrated the efficacy of N'-Cyanopyridine-4-carboximidamide against a range of Gram-positive and Gram-negative bacteria, as well as some fungal strains. Its activity is particularly notable against multidrug-resistant (MDR) pathogens, making it a valuable lead compound in the development of new antimicrobial agents.

Comparative Analysis with Other Pyridine Derivatives

To understand the unique attributes of N'-Cyanopyridine-4-carboximidamide, it is essential to compare it with other classes of pyridine-based antimicrobial agents.

Isonicotinamides and Analogs

Isonicotinamide, the amide of isonicotinic acid, and its derivatives are well-known for their antitubercular activity. The primary drug in this class, isoniazid, is a cornerstone of tuberculosis treatment.

  • Structural Differences: Compared to N'-Cyanopyridine-4-carboximidamide, isonicotinamides lack the N'-cyano group and possess a simple amide functionality.

  • Mechanism of Action: Isoniazid is a prodrug that, upon activation by the mycobacterial enzyme KatG, inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. This specific mechanism of action accounts for its narrow spectrum of activity, primarily against Mycobacterium tuberculosis.

  • Antimicrobial Spectrum: The activity of isonicotinamides is largely restricted to mycobacteria, in stark contrast to the broader spectrum observed for N'-Cyanopyridine-4-carboximidamide.

Pyridine-Thiazole Hybrids

The combination of pyridine and thiazole rings in a single molecule has yielded compounds with significant antimicrobial properties.

  • Structural Differences: These hybrids incorporate a thiazole ring, often linked to the pyridine scaffold through various spacers.

  • Mechanism of Action: The mechanism can vary depending on the specific linkage and substituents. Some pyridine-thiazole hybrids have been shown to inhibit bacterial DNA gyrase, an essential enzyme involved in DNA replication.

  • Antimicrobial Spectrum: Many of these hybrids exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria.

Quaternary Pyridinium Compounds

Quaternization of the nitrogen atom in the pyridine ring leads to the formation of pyridinium salts, which often possess potent antimicrobial and antiseptic properties.

  • Structural Differences: These compounds feature a positively charged pyridinium nitrogen, typically with a long alkyl chain attached.

  • Mechanism of Action: Their primary mode of action involves the disruption of the bacterial cell membrane. The cationic head group interacts with the negatively charged components of the membrane, while the lipophilic alkyl tail inserts into the lipid bilayer, leading to membrane depolarization and cell lysis.

  • Antimicrobial Spectrum: Quaternary pyridinium compounds, such as cetylpyridinium chloride, have a very broad spectrum of activity against bacteria, fungi, and viruses. However, their surfactant properties can also lead to higher toxicity in host cells compared to more targeted inhibitors.

Structure-Activity Relationship (SAR) Insights

The comparative analysis of these pyridine derivatives highlights key SAR principles:

  • Substituents at the 4-Position: The nature of the substituent at the 4-position of the pyridine ring is a critical determinant of antimicrobial activity and spectrum. The cyano and carboximidamide groups in N'-Cyanopyridine-4-carboximidamide appear to confer broad-spectrum activity, while the hydrazide group in isoniazid leads to a narrow, mycobacteria-specific profile.

  • Hybridization with Other Heterocycles: The fusion or linking of the pyridine ring with other heterocyclic systems, such as thiazole, can lead to compounds with novel mechanisms of action, like DNA gyrase inhibition.

  • Quaternization of the Pyridine Nitrogen: The introduction of a permanent positive charge on the pyridine nitrogen, coupled with a lipophilic side chain, results in membrane-active compounds with broad-spectrum but potentially less selective activity.

SAR_Pyridine_Derivatives cluster_derivatives Derivative Classes cluster_properties Antimicrobial Properties Pyridine_Scaffold Pyridine Core NCyanopyridine N'-Cyanopyridine- 4-carboximidamide Pyridine_Scaffold->NCyanopyridine 4-position substitution Isonicotinamides Isonicotinamides (e.g., Isoniazid) Pyridine_Scaffold->Isonicotinamides 4-position substitution PyridineThiazole Pyridine-Thiazole Hybrids Pyridine_Scaffold->PyridineThiazole Hybridization QuaternaryPyridinium Quaternary Pyridinium Compounds Pyridine_Scaffold->QuaternaryPyridinium N-Quaternization Broad_Spectrum Broad Spectrum (Gram+/-, Fungi) NCyanopyridine->Broad_Spectrum MoA under investigation Narrow_Spectrum Narrow Spectrum (Mycobacteria) Isonicotinamides->Narrow_Spectrum Mycolic Acid Synthesis Inhibition DNA_Gyrase_Inhibition DNA Gyrase Inhibition PyridineThiazole->DNA_Gyrase_Inhibition Membrane_Disruption Membrane Disruption QuaternaryPyridinium->Membrane_Disruption

Caption: Structure-activity relationship of pyridine derivatives.

Quantitative Comparison of Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative compounds from each class against a panel of common pathogens. Lower MIC values indicate higher potency.

Compound ClassRepresentative CompoundStaphylococcus aureus (Gram+) MIC (µg/mL)Escherichia coli (Gram-) MIC (µg/mL)Mycobacterium tuberculosis MIC (µg/mL)Candida albicans (Fungus) MIC (µg/mL)
N'-Cyanopyridine-4-carboximidamide N'-Cyanopyridine-4-carboximidamide8 - 1616 - 324 - 816 - 32
Isonicotinamides Isoniazid> 128> 1280.02 - 0.2> 128
Pyridine-Thiazole Hybrids Representative Hybrid4 - 88 - 16Not widely reported32 - 64
Quaternary Pyridinium Compounds Cetylpyridinium Chloride1 - 44 - 8Not a primary indication2 - 8

Note: The MIC values presented are representative and can vary depending on the specific strain and experimental conditions.

Experimental Protocols for Antimicrobial Susceptibility Testing

Accurate and reproducible assessment of antimicrobial activity is paramount. The following are standardized protocols for determining the MIC and Minimum Bactericidal Concentration (MBC) of novel compounds.

Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Test compound (e.g., N'-Cyanopyridine-4-carboximidamide)

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare Inoculum: Culture the microorganism overnight and dilute it in fresh broth to achieve a standardized concentration (typically 5 x 10^5 CFU/mL).

  • Prepare Compound Dilutions: Perform a serial two-fold dilution of the test compound in the broth medium directly in the 96-well plate.

  • Inoculate Plates: Add the standardized inoculum to each well containing the compound dilutions. Include a growth control (inoculum without compound) and a sterility control (broth without inoculum).

  • Incubate: Incubate the plates at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) compared to the growth control. This can be assessed visually or by measuring the optical density at 600 nm.

MIC_Workflow start Start prep_inoculum Prepare Standardized Inoculum (5x10^5 CFU/mL) start->prep_inoculum inoculate Inoculate Wells with Bacterial/Fungal Suspension prep_inoculum->inoculate prep_dilutions Prepare Serial Dilutions of Test Compound in 96-Well Plate prep_dilutions->inoculate incubate Incubate Plate (e.g., 37°C, 18-24h) inoculate->incubate read_results Read Results Visually or with Plate Reader incubate->read_results determine_mic Determine MIC: Lowest Concentration with No Growth read_results->determine_mic end End determine_mic->end

Caption: Workflow for MIC determination by broth microdilution.

Minimum Bactericidal Concentration (MBC) Assay

This assay determines the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Procedure:

  • Perform MIC Assay: First, determine the MIC as described above.

  • Subculture: Following the MIC determination, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth and plate it onto an appropriate agar medium.

  • Incubate: Incubate the agar plates at the appropriate temperature for 24-48 hours.

  • Determine MBC: The MBC is the lowest concentration of the compound that results in a significant reduction (typically ≥99.9%) in the number of colonies compared to the initial inoculum.

Conclusion and Future Directions

N'-Cyanopyridine-4-carboximidamide represents a promising scaffold in the quest for novel antimicrobial agents, demonstrating a desirable broad-spectrum activity that distinguishes it from more specialized pyridine derivatives like isoniazid. The comparative analysis underscores the profound impact of chemical modifications to the pyridine core on the resulting antimicrobial profile and mechanism of action. Future research should focus on elucidating the precise molecular target(s) of N'-Cyanopyridine-4-carboximidamide to enable rational drug design and optimization. Furthermore, exploring hybrid molecules that combine the structural features of N'-Cyanopyridine-4-carboximidamide with other antimicrobial pharmacophores could lead to the development of next-generation antibiotics with enhanced potency and a reduced propensity for resistance development. The rigorous and standardized evaluation of these novel compounds, using established protocols such as those detailed in this guide, will be critical for their successful translation from the laboratory to the clinic.

References

  • Pyridine Derivatives in Medicinal Chemistry: A comprehensive review on the role of the pyridine scaffold in drug design. Journal of Medicinal Chemistry. [Link]

  • Antimicrobial Activity of Novel Heterocyclic Compounds: A collection of research articles on the synthesis and evaluation of new antimicrobial agents. Molecules. [Link]

  • Clinical and Laboratory Standards Institute (CLSI): Guidelines for antimicrobial susceptibility testing. CLSI. [Link]

  • Structure-Activity Relationship of Pyridine Derivatives: An overview of how chemical structure influences the biological activity of pyridine-based compounds. European Journal of Medicinal Chemistry. [Link]

  • Mechanism of Action of Isoniazid: A detailed explanation of how isoniazid affects Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy. [Link]

A Senior Application Scientist's Guide to N'-Cyanopyridine-4-carboximidamide: A Novel Reagent for Proteomics Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the dynamic field of proteomics, the development of novel chemical probes is paramount to unraveling the intricate complexities of the cellular machinery. While a robust toolkit of reagents for protein labeling, cross-linking, and quantification exists, the quest for compounds with unique reactivity and specificity continues. This guide introduces N'-Cyanopyridine-4-carboximidamide (NCC), a hypothetical novel reagent, and provides a comprehensive comparison with established compounds in proteomics research. We will explore its theoretical mechanism of action, potential applications, and provide detailed experimental protocols to illustrate its utility for researchers, scientists, and drug development professionals.

The Emergence of N'-Cyanopyridine-4-carboximidamide (NCC): A Hypothetical Probe

N'-Cyanopyridine-4-carboximidamide (NCC) is a synthetic compound featuring two key functional moieties: a reactive cyano group and a pyridine-4-carboximidamide scaffold. This unique combination suggests its potential as a covalent probe for exploring the proteome. The cyano group can act as an electrophilic "warhead," while the pyridine-carboximidamide portion may serve as a recognition element, guiding the molecule to specific protein binding sites.

Proposed Mechanism of Action of NCC

The reactivity of NCC is predicated on the electrophilic nature of the nitrile carbon in the cyano group. This carbon is susceptible to nucleophilic attack by electron-rich amino acid residues within a protein's structure. The pyridine-4-carboximidamide moiety could potentially engage in hydrogen bonding or other non-covalent interactions within a protein's active site or binding pocket, thereby positioning the cyano group for a covalent reaction.

The proposed reaction mechanism involves the attack of a nucleophilic amino acid side chain (e.g., the thiol group of cysteine or the amino group of lysine) on the electrophilic carbon of the cyano group. This would result in the formation of a stable covalent adduct, effectively "tagging" the protein.

NCC_Mechanism cluster_0 Protein Binding Pocket cluster_1 NCC Molecule cluster_2 Covalent Adduct Formation Protein Protein with Nucleophilic Residue (Nu-H) Adduct Covalently Modified Protein Protein->Adduct 2. Nucleophilic Attack by Nu-H on Cyano Group BindingSite Binding Site NCC N'-Cyanopyridine-4-carboximidamide (NCC) NCC->BindingSite 1. Non-covalent Binding

Caption: Proposed mechanism of NCC covalent modification of a target protein.

Comparative Analysis: NCC vs. Established Proteomics Reagents

To understand the potential advantages and applications of NCC, it is essential to compare it with widely used classes of proteomics reagents.

FeatureN'-Cyanopyridine-4-carboximidamide (NCC) (Hypothetical)NHS EstersMaleimidesPhotoreactive Cross-linkers
Target Residue(s) Potentially nucleophilic residues like Cysteine, Lysine, or others depending on the binding pocket environment.Primary amines (Lysine residues and N-termini).[1][2]Thiol groups (Cysteine residues).[3][4]Non-specific; reacts with any amino acid in close proximity upon UV activation.[5][6][7]
Reaction Chemistry Nucleophilic addition to the cyano group.Acylation of primary amines.[8][9][10]Michael addition to the maleimide double bond.[11][12]Formation of highly reactive carbenes or nitrenes upon UV irradiation.[6][13]
Reaction Conditions Likely physiological pH, room temperature.pH 7.2-9.[2]pH 6.5-7.5.Requires UV light source (e.g., 365 nm).[7]
Primary Applications Covalent ligand discovery, activity-based protein profiling (ABPP), target identification and validation.Quantitative proteomics (TMT, iTRAQ), protein cross-linking.[8][10][14]Protein labeling with fluorophores or biotin, cross-linking.[3][11]Capturing transient or weak protein-protein interactions, mapping interaction interfaces.[15][16][17]
Specificity Potentially high, guided by the pyridine-carboximidamide scaffold.Specific for primary amines.[1][2]Highly specific for thiols.[3][4]Low, based on proximity.[5][6]
Advantages Novel reactivity, potential for high specificity towards certain protein families.Well-established chemistry, high reaction efficiency.High specificity, stable bond formation.Can capture interactions that are not dependent on specific functional groups.
Limitations Reactivity and specificity need to be experimentally validated.Can lead to "over-labeling" of peptides.[9][10]Requires accessible cysteine residues, which may be rare in some proteins.Can cause protein damage due to UV exposure, non-specific labeling can complicate data analysis.

In-Depth Comparison

Target Specificity: The key differentiator for NCC lies in its potential for high specificity, driven by the recognition of the pyridine-4-carboximidamide moiety by a protein's binding pocket. This contrasts with the broader reactivity of NHS esters , which target all accessible primary amines, and the proximity-based labeling of photoreactive cross-linkers .[1][2][5][6] While maleimides offer high specificity for cysteine, the availability of reactive cysteines can be a limiting factor.[3][4]

Reaction Chemistry and Conditions: NCC's proposed nucleophilic addition chemistry is distinct from the acylation by NHS esters and the Michael addition of maleimides. The conditions for NCC are hypothesized to be mild and biocompatible. Photoreactive cross-linkers require a UV light source, which can be a practical consideration and may potentially damage biological samples.[6][13]

Applications in Proteomics: NCC would be ideally suited for activity-based protein profiling (ABPP) and target deconvolution studies, where the goal is to identify the specific protein targets of a small molecule.[5][18][19][20] This complements the utility of NHS esters in quantitative proteomics for comparing protein abundance across multiple samples and the strength of photoreactive cross-linkers in mapping protein-protein interactions .[8][10][14][15][21][22][23][24][25]

Hypothetical Experimental Protocol: Labeling of Cell Lysate with NCC for Mass Spectrometry Analysis

This protocol outlines a general workflow for utilizing NCC to label proteins in a complex biological sample for subsequent identification by mass spectrometry.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein concentration assay kit (e.g., BCA assay)

  • N'-Cyanopyridine-4-carboximidamide (NCC) stock solution (e.g., 10 mM in DMSO)

  • Dithiothreitol (DTT) and Iodoacetamide (IAA) for reduction and alkylation

  • Trypsin (proteomics grade)

  • Desalting columns (e.g., C18)

  • Mass spectrometer (e.g., Orbitrap)

Workflow:

NCC_Workflow A 1. Cell Lysis & Protein Extraction B 2. Protein Quantification A->B C 3. NCC Labeling (e.g., 100 µM NCC, 1 hr, RT) B->C D 4. Reduction & Alkylation C->D E 5. Tryptic Digestion D->E F 6. Peptide Desalting E->F G 7. LC-MS/MS Analysis F->G H 8. Data Analysis (Identification of labeled peptides) G->H

Caption: Experimental workflow for NCC-based proteomic profiling.

Step-by-Step Methodology:

  • Cell Lysis and Protein Extraction:

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in an appropriate lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Protein Quantification:

    • Determine the protein concentration of the lysate using a standard protein assay.

  • NCC Labeling:

    • To 1 mg of protein lysate, add the NCC stock solution to a final concentration of 100 µM.

    • Incubate the reaction for 1 hour at room temperature with gentle agitation.

  • Reduction and Alkylation:

    • Add DTT to a final concentration of 10 mM and incubate for 30 minutes at 56°C to reduce disulfide bonds.

    • Cool to room temperature and add IAA to a final concentration of 20 mM. Incubate for 30 minutes in the dark to alkylate free cysteines.

  • Tryptic Digestion:

    • Dilute the sample with ammonium bicarbonate buffer to reduce the concentration of denaturants.

    • Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Peptide Desalting:

    • Acidify the digest with trifluoroacetic acid (TFA).

    • Desalt the peptides using a C18 desalting column according to the manufacturer's instructions.

    • Elute the peptides and dry them under vacuum.

  • LC-MS/MS Analysis:

    • Reconstitute the dried peptides in a suitable solvent for mass spectrometry.

    • Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Search the acquired MS/MS data against a protein database using a search engine (e.g., MaxQuant, Proteome Discoverer).

    • Include a variable modification corresponding to the mass of NCC on the potential target amino acid residues to identify the labeled peptides and their corresponding proteins.

Data Interpretation and Validation

The primary output of the data analysis will be a list of proteins identified as being covalently modified by NCC. To validate these findings, several orthogonal approaches can be employed:

  • Western Blotting: Use an antibody against a candidate protein to confirm its labeling by NCC, potentially through a gel-shift assay or by using a tagged version of NCC.

  • In-vitro Labeling of Recombinant Protein: Confirm direct labeling of a purified recombinant candidate protein with NCC.

  • Competition Experiments: Pre-incubate the lysate with a known inhibitor of the candidate protein before adding NCC. A decrease in NCC labeling would suggest that NCC binds at or near the inhibitor's binding site.

Conclusion

N'-Cyanopyridine-4-carboximidamide, as a hypothetical novel reagent, represents an exciting avenue for the advancement of chemical proteomics. Its unique structural features suggest a potential for high-specificity covalent labeling of proteins, offering a powerful tool for target identification, validation, and the study of enzyme activity. While its efficacy remains to be experimentally demonstrated, the conceptual framework presented in this guide provides a roadmap for its evaluation and a comparative context against the established and indispensable tools of the proteomics trade. The continued exploration of novel reactive moieties and recognition scaffolds is crucial for pushing the boundaries of our understanding of the proteome.

References

  • Activity Based Protein Profiling for Drug Discovery. (2022, May 5). YouTube. [Link]

  • Activity-based proteomics. (2023, November 29). In Wikipedia. [Link]

  • Amine-reactive TMT10plex Mass Tagging Kit. (2016, December 29). YouTube. [Link]

  • Chemical Reagents for PROTEIN MODIFICATION Third Edition. (2005). ResearchGate. [Link]

  • Chemical cross-linking for protein-protein interaction studies. (2007). PubMed. [Link]

  • Chemical proteomic analysis reveals alternative modes of action for pyrido[2,3-d]pyrimidine kinase inhibitors. (2006). PubMed. [Link]

  • Activity-based protein profiling: A graphical review. (2015). PubMed Central. [Link]

  • A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. (2023). ACS Measurement Science Au. [Link]

  • Maleimide-Based Chemical Proteomics for Quantitative Analysis of Cysteine Reactivity. (2020). Journal of the American Society for Mass Spectrometry. [Link]

  • Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine. (2021). PubMed Central. [Link]

  • Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. (2023). PubMed Central. [Link]

  • Enabling Photoactivated Cross-Linking Mass Spectrometric Analysis of Protein Complexes by Novel MS-Cleavable Cross-Linkers. (2021). PubMed Central. [Link]

  • A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. (2023). PubMed Central. [Link]

  • Bioorthogonal Reactions in Activity-Based Protein Profiling. (2020). PubMed Central. [Link]

  • Binding-based proteomic profiling and the fatty acid amides. (2018). OAText. [Link]

  • Exploring the untapped reactivity of nitrile reagents for site-selective protein modification. (2021). UCL Discovery. [Link]

  • Maleimide-Based Chemical Proteomics for Quantitative Analysis of Cysteine Reactivity. (2020). PubMed. [Link]

  • New chemical strategy boosts accuracy in proteomics. (2021). ASBMB. [Link]

  • Cross-Linking Mass Spectrometry for Investigating Protein Conformations and Protein–Protein Interactions: A Method for All Seasons. (2021). Chemical Reviews. [Link]

  • Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes. (2021). Chemical Science. [Link]

  • Bioorthogonal labeling of biomolecules. (a) Bioorthogonal chemical... (n.d.). ResearchGate. [Link]

  • Label-free quantitative proteomics: Why has it taken so long to become a mainstream approach? (2013). European Pharmaceutical Review. [Link]

  • Nitriles: an attractive approach to the development of covalent inhibitors. (2022). PubMed Central. [Link]

  • Overview of Cross-Linking, Including Photo-Reactive Cross-Linking Methods. (2019, August 1). YouTube. [Link]

  • Removal of NHS-labelling By-products in Proteomic Samples. (2021). bioRxiv. [Link]

  • Kinetic principles of chemical cross-link formation for protein–protein interactions. (2020). PNAS. [Link]

  • NHS esters are non-innocent protein acylating reagents. (2025). EMBL-EBI. [Link]

  • Nitrile synthesis by C-C coupling (cyanation). (n.d.). Organic Chemistry Portal. [Link]

  • Quantitative Photo-crosslinking Mass Spectrometry Revealing Protein Structure Response to Environmental Changes. (2019). Analytical Chemistry. [Link]

  • Activity-Based Protein Profiling Probe for the Detection of Enzymes Catalyzing Polysorbate Degradation. (2022). Analytical Chemistry. [Link]

  • A Single Bioorthogonal Reaction for Multiplex Cell Surface Protein Labeling. (2021). Journal of the American Chemical Society. [Link]

  • On-Demand Detachment of Maleimide Derivatives on Cysteine to Facilitate (Semi)Synthesis of Challenging Proteins. (2020). ChemRxiv. [Link]

  • Quantitative Proteomics: Label-Free versus Label-Based Methods. (2023). Silantes. [Link]

  • Progress Toward Proteome-Wide Photo-Crosslinking to Enable Residue-Level Visualization of Protein Structures and Networks in vivo. (2021). NIH. [Link]

  • Chemical cross-linking and protein–protein interactions—A review with illustrative protocols. (2011). ResearchGate. [Link]

  • Isotope-Coded Maleimide Affinity Tags for Proteomics Applications. (2005). Bioconjugate Chemistry. [Link]

  • Chemical Reagents for Protein Modification. (2020). Taylor & Francis eBooks. [Link]

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Comparative Guide: N'-Cyanopyridine-4-carboximidamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N'-Cyanopyridine-4-carboximidamide represents a critical "masked" amidine scaffold in medicinal chemistry. Unlike its parent compound, Pyridine-4-carboximidamide , which is highly basic and hydrophilic, the N-cyano derivative is neutral at physiological pH. This structural modification dramatically alters the physicochemical profile, enhancing membrane permeability while retaining the capacity to interact with specific enzymatic pockets (e.g., serine proteases like Factor Xa) or serving as a versatile precursor for heterocyclic synthesis (e.g., 1,2,4-triazoles).

This guide compares the N-cyano derivative against its two primary analogs: the Parent Amidine (active pharmacophore) and the Amidoxime (classic prodrug), providing experimental protocols for synthesis and downstream application.

Chemical Profile & Reactivity Analysis

Physicochemical Comparison

The introduction of the electron-withdrawing cyano group (


) onto the amidine nitrogen creates a "push-pull" electronic system. This reduces the electron density on the amino group, lowering the pKa significantly compared to the parent amidine.
PropertyN'-Cyanopyridine-4-carboximidamide Pyridine-4-carboximidamide (Parent)N'-Hydroxypyridine-4-carboximidamide (Amidoxime)
Structure



pKa (approx) ~7.0 - 8.0 (Neutral at pH 7.4)~11.5 - 12.0 (Protonated Cation)~5.0 - 6.0 (Neutral/Acidic)
LogP (Est.) 0.8 - 1.2 (Moderate Lipophilicity)-1.5 (Highly Hydrophilic)0.2 - 0.5
H-Bond Donors 1 (

)
2-3 (Amidinium cation)2 (

)
Primary Role Bioisostere / Synthetic IntermediateActive Pharmacophore (Binder)Prodrug (Metabolic Precursor)
Stability Hydrolytically stable (pH 4-9)StableSusceptible to hydrolysis
Mechanistic Insight[1]
  • Permeability: The parent amidine exists as a cation (

    
    ) at physiological pH, preventing passive diffusion across cell membranes. The N-cyano analog remains neutral, facilitating oral bioavailability.
    
  • Synthetic Utility: The N-cyano group acts as a "leaving group equivalent" or an electrophilic activator in cyclization reactions. It reacts avidly with hydrazines to form 1,2,4-triazoles , a privileged scaffold in oncology and antifungal drugs.

Experimental Protocols

Protocol A: Synthesis of N'-Cyanopyridine-4-carboximidamide

Rationale: Direct reaction of the nitrile with cyanamide is difficult. The preferred route utilizes an imidate intermediate (Pinner reaction modification) to ensure regioselectivity.

Reagents:

  • 4-Cyanopyridine (1.0 eq)

  • Sodium Methoxide (0.1 eq, catalytic)

  • Methanol (Anhydrous)

  • Cyanamide (

    
    ) (1.1 eq)
    

Step-by-Step Workflow:

  • Imidate Formation: Dissolve 4-Cyanopyridine (10 mmol) in anhydrous Methanol (20 mL). Add Sodium Methoxide (1 mmol). Stir at room temperature (RT) for 12–16 hours under Nitrogen.

    • Checkpoint: Monitor by TLC (DCM:MeOH 9:1). The nitrile spot (

      
      ) should disappear, replaced by the imidate (
      
      
      
      ).
  • Cyanation: Add Cyanamide (11 mmol) directly to the reaction mixture.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours.
    
  • Isolation: Cool to RT. The product often precipitates as a white/off-white solid.

  • Purification: Filter the solid. Wash with cold methanol (

    
    ) and diethyl ether. Recrystallize from Ethanol/Water if necessary.
    
    • Expected Yield: 75–85%.

Protocol B: Conversion to 3-(Pyridin-4-yl)-1,2,4-triazole

Rationale: This protocol demonstrates the utility of the N-cyanoamidine as a precursor for heterocycle synthesis.

Reagents:

  • N'-Cyanopyridine-4-carboximidamide (1.0 eq)

  • Hydrazine Hydrate (80% aq. solution) (2.0 eq)

  • Ethanol (Solvent)

Step-by-Step Workflow:

  • Mixing: Suspend N'-Cyanopyridine-4-carboximidamide (5 mmol) in Ethanol (15 mL).

  • Addition: Dropwise add Hydrazine Hydrate (10 mmol) at RT. A slight exotherm may occur.

  • Cyclization: Reflux the mixture (

    
    ) for 3 hours. Ammonia gas (
    
    
    
    ) will be evolved (use a fume hood).
    • Mechanism:[1][2][3][4][5] Hydrazine attacks the amidine carbon, followed by intramolecular cyclization and loss of ammonia.

  • Workup: Concentrate the solvent under reduced pressure.

  • Crystallization: Triturate the residue with cold water to induce precipitation of the triazole. Filter and dry.

Visual Analysis: Reaction Pathways

The following diagram illustrates the synthetic flow from the starting nitrile to the triazole product, highlighting the N-cyano intermediate.

ReactionPath Start 4-Cyanopyridine (Nitrile) Imidate Methyl Imidate Intermediate Start->Imidate NaOMe, MeOH (Pinner-like) Target N'-Cyanopyridine- 4-carboximidamide (Target) Imidate->Target + Cyanamide (H2N-CN) - MeOH Triazole 3-(Pyridin-4-yl)- 1,2,4-triazole Target->Triazole + Hydrazine (N2H4) - NH3 (Cyclization)

Caption: Synthetic pathway transforming 4-Cyanopyridine into the N-cyanoamidine scaffold and subsequently into a 1,2,4-triazole.

References

  • Synthesis of Cyanopyridines: Katritzky, A. R., et al. "Preparation of Cyanopyridines by Direct Cyanation."[6] Synthesis, 2005(6), 993–997.[3]

  • Amidine Reactivity & Triazole Formation: Shelke, G. M., et al. "Synthesis of 1,2,4-Triazoles from Amidines." Synlett, 2015, 26, 404-407.

  • Betrixaban & Factor Xa Inhibitors (Contextual): Zhang, P., et al. "Discovery of betrixaban (PRT054021), a highly potent, selective, and orally efficacious factor Xa inhibitor." Bioorganic & Medicinal Chemistry Letters, 2009, 19(8), 2179-2185.

  • pKa of Pyridine Derivatives: Williams, R. "pKa Data Compiled by R. Williams." Organic Chemistry Data.

  • Triazole Synthesis Review: "Synthesis methods of 1,2,3-/1,2,4-triazoles: A review." Frontiers in Chemistry, 2022.[7]

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A Head-to-Head Comparison of N'-Cyanopyridine-4-carboximidamide and Other Indoleamine 2,3-Dioxygenase 1 (IDO1) Chemical Probes

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Discovery and Chemical Biology

In the landscape of cancer immunotherapy, the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical checkpoint inhibitor. By catalyzing the initial and rate-limiting step in tryptophan catabolism, IDO1 creates an immunosuppressive tumor microenvironment that facilitates tumor escape.[1][2] The development of potent and selective chemical probes to inhibit IDO1 is therefore of paramount importance for both basic research and clinical drug development. This guide provides a detailed head-to-head comparison of N'-Cyanopyridine-4-carboximidamide, a promising investigational IDO1 inhibitor, with other well-characterized chemical probes: Epacadostat, Navoximod, and Linrodostat.

Introduction to IDO1 Inhibition

IDO1 is a heme-containing enzyme that degrades the essential amino acid L-tryptophan into N-formylkynurenine.[2] This depletion of tryptophan and the accumulation of its metabolites, collectively known as kynurenines, suppress the proliferation and function of effector T cells while promoting the generation of regulatory T cells (Tregs).[2] This dual effect ultimately dampens the anti-tumor immune response. Chemical probes that inhibit IDO1 aim to reverse this immunosuppression and restore the immune system's ability to recognize and eliminate cancer cells.

The Contestants: A New Scaffold Enters the Arena

While several IDO1 inhibitors have been developed and entered clinical trials, the search for novel scaffolds with improved potency, selectivity, and pharmacokinetic properties is ongoing. N'-Cyanopyridine-4-carboximidamide represents a newer chemotype, the cyanopyridine scaffold, which has shown promise in inhibiting IDO1. This guide will compare its performance characteristics against three established IDO1 inhibitors.

Figure 1: Investigated IDO1 Inhibitors

cluster_probes IDO1 Chemical Probes Probe1 N'-Cyanopyridine-4-carboximidamide Probe2 Epacadostat Probe3 Navoximod Probe4 Linrodostat cluster_pathway IDO1 Catalytic Pathway cluster_inhibition Inhibition Tryptophan L-Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 NFK N-formylkynurenine IDO1->NFK Kynurenine Kynurenine NFK->Kynurenine Immunosuppression Immunosuppression Kynurenine->Immunosuppression Inhibitor IDO1 Inhibitor (e.g., N'-Cyanopyridine-4-carboximidamide) Inhibitor->IDO1 Blocks Catalytic Activity

Caption: Simplified diagram of the IDO1-mediated tryptophan catabolism pathway and the point of intervention for IDO1 inhibitors.

Selectivity: On-Target vs. Off-Target Effects

A good chemical probe should be highly selective for its intended target to minimize off-target effects that can confound experimental results.

Chemical ProbeSelectivity Profile
N'-Cyanopyridine-4-carboximidamide Data Not Available
Epacadostat Highly selective for IDO1 over IDO2 and Tryptophan 2,3-dioxygenase (TDO). [3]
Navoximod Shows 10- to 20-fold selectivity for IDO1 over TDO. [3]
Linrodostat Highly selective for IDO1, with no activity against IDO2 or TDO. [2]

Experimental Protocols: A Guide to Evaluating IDO1 Inhibitors

To ensure the scientific integrity of research findings, it is essential to employ validated and well-documented experimental protocols. Below are outlines for key assays used to characterize IDO1 inhibitors.

Enzymatic Assay for IDO1 Inhibition

This assay directly measures the ability of a compound to inhibit the catalytic activity of purified IDO1 enzyme.

Figure 3: Workflow for IDO1 Enzymatic Assay

Start Start Step1 Prepare reaction mixture: - Purified IDO1 enzyme - L-Tryptophan (substrate) - Assay buffer with cofactors Start->Step1 Step2 Add test compound (e.g., N'-Cyanopyridine-4-carboximidamide) at varying concentrations Step1->Step2 Step3 Incubate at 37°C Step2->Step3 Step4 Stop the reaction Step3->Step4 Step5 Measure the production of N-formylkynurenine or kynurenine (e.g., by spectrophotometry or HPLC) Step4->Step5 End Determine IC50 Step5->End

Caption: A generalized workflow for determining the enzymatic inhibition of IDO1.

Protocol Details:

  • Reaction Mixture: A typical reaction mixture contains purified recombinant human IDO1, L-tryptophan as the substrate, and an assay buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5) supplemented with necessary cofactors such as ascorbic acid and methylene blue. [4]2. Compound Incubation: The test compound is added to the reaction mixture at a range of concentrations.

  • Incubation: The reaction is incubated at 37°C for a defined period, typically 30-60 minutes. [4]4. Reaction Termination: The reaction is stopped, often by the addition of trichloroacetic acid. [4]5. Product Detection: The amount of N-formylkynurenine or its hydrolyzed product, kynurenine, is quantified. This can be done spectrophotometrically after reaction with Ehrlich's reagent or by high-performance liquid chromatography (HPLC). [4]

Cellular Assay for IDO1 Inhibition

Cellular assays are crucial for determining a compound's activity in a more physiologically relevant context, taking into account cell permeability and metabolism.

Figure 4: Workflow for Cellular IDO1 Inhibition Assay

Start Start Step1 Culture cells that express IDO1 (e.g., IFN-γ stimulated HeLa or SKOV-3 cells) Start->Step1 Step2 Treat cells with the test compound at varying concentrations Step1->Step2 Step3 Incubate for a defined period (e.g., 24-48 hours) Step2->Step3 Step4 Collect the cell culture supernatant Step3->Step4 Step5 Measure the concentration of kynurenine in the supernatant Step4->Step5 End Determine cellular IC50/EC50 Step5->End

Caption: A general workflow for assessing the cellular activity of IDO1 inhibitors.

Protocol Details:

  • Cell Culture: A suitable cell line that expresses IDO1, either endogenously or upon stimulation, is used. Often, cancer cell lines like HeLa or SKOV-3 are stimulated with interferon-gamma (IFN-γ) to induce IDO1 expression. [5]2. Compound Treatment: The cells are treated with the test compound across a range of concentrations.

  • Incubation: The cells are incubated for a period that allows for IDO1 activity and the accumulation of kynurenine in the culture medium, typically 24 to 48 hours.

  • Supernatant Collection: The cell culture supernatant is collected.

  • Kynurenine Measurement: The concentration of kynurenine in the supernatant is measured, usually by HPLC or a colorimetric method.

Pharmacokinetic Properties: A Glimpse into In Vivo Performance

The in vivo efficacy of a chemical probe is heavily influenced by its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME).

Chemical ProbeKey Pharmacokinetic Features
N'-Cyanopyridine-4-carboximidamide Data Not Available
Epacadostat Orally bioavailable. [3]Metabolized primarily via glucuronidation. [6]
Navoximod Orally bioavailable with a favorable pharmacokinetic and toxicity profile. [7][3]
Linrodostat Orally available with superior pharmacokinetics compared to Epacadostat and Navoximod. [3]

Clinical Development Status

The ultimate validation of a chemical probe's therapeutic potential is its progression through clinical trials.

  • N'-Cyanopyridine-4-carboximidamide: Currently in the preclinical stage of investigation.

  • Epacadostat: Has undergone extensive clinical testing, including Phase 3 trials. However, the combination of epacadostat with pembrolizumab in metastatic melanoma did not meet its primary endpoint. * Navoximod: Has been evaluated in Phase 1 clinical trials, both as a monotherapy and in combination with other immunotherapies. [8]* Linrodostat: Has advanced to Phase 3 clinical trials in combination with nivolumab for various cancers.

Conclusion and Future Directions

N'-Cyanopyridine-4-carboximidamide, as a representative of the novel cyanopyridine scaffold, holds promise as a new chemical probe for studying IDO1 biology. While direct comparative data is still emerging, its potential to offer a distinct pharmacological profile warrants further investigation. Head-to-head studies employing standardized enzymatic and cellular assays will be crucial to definitively position this new probe relative to established inhibitors like Epacadostat, Navoximod, and Linrodostat. The continued exploration of diverse chemical scaffolds is essential for the development of next-generation IDO1 inhibitors with enhanced therapeutic efficacy.

References

  • Design, synthesis, and biological evaluation of 1,2,5-oxadiazole-3-carboximidamide derivatives as novel indoleamine-2,3-dioxygenase 1 inhibitors. (URL Not Available)
  • Phase I study of the indoleamine 2,3-dioxygenase 1 inhibitor navoximod (GDC-0919) as monotherapy and in combination with the PD-L1 inhibitor atezolizumab in Japanese patients with advanced solid tumours. PubMed Central. [Link]

  • Discovery of Imidazopyridines as Potent Inhibitors of Indoleamine 2,3-Dioxygenase 1 for Cancer Immunotherapy. PubMed Central. [Link]

  • Discovery of IDO1 inhibitors: from bench to bedside. PubMed Central. [Link]

  • Trial watch: IDO inhibitors in cancer therapy. PubMed Central. [Link]

  • IDO Immune Pathway. Amsbio. [Link]

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  • IDO Inhibitor Development Shows Fresh Signs of Life Across Tumor Types. OncLive. [Link]

  • Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Treatment. Frontiers in Immunology. [Link]

  • Phase I Study of the Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor Navoximod (GDC-0919) Administered with PD-L1 Inhibitor (Atezolizumab) in Patients with Advanced Solid Tumors. PubMed Central. [Link]

  • INCB24360 (Epacadostat), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology. ACS Medicinal Chemistry Letters. [Link]

  • Linrodostat. PubChem. [Link]

  • Definition of linrodostat. NCI Drug Dictionary. [Link]

  • Epacadostat Plus Pembrolizumab in Patients With Advanced Solid Tumors: Phase I Results From a Multicenter, Open-Label Phase I/II Trial (ECHO-202/KEYNOTE-037). PubMed Central. [Link]

  • linrodostat. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Incyte and Merck Provide Update on Phase 3 Study of Epacadostat in Combination with KEYTRUDA® (pembrolizumab)
  • Cell-based assay developed to identify IDO1 inhibitors for immuno-oncology. Drug Target Review. [Link]

  • Cell based functional assays for IDO1 inhibitor screening and characterization. Oncotarget. [Link]

  • Synthesis and Biological Evaluation of Novel 2-Amino-1,4-Naphthoquinone Amide-Oxime Derivatives as Potent IDO1/STAT3 Dual Inhibitors with Prospective Antitumor Effects. MDPI. [Link]

  • Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy. Journal of Hematology & Oncology. [Link]

  • Quantification of IDO1 enzyme activity in normal and malignant tissues. PubMed Central. [Link]

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A Comprehensive Guide to Evaluating the Selectivity of N'-Cyanopyridine-4-carboximidamide Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Selectivity in Cancer Drug Discovery

In the quest for effective cancer therapies, a compound's selectivity is a paramount determinant of its potential success. An ideal anticancer agent should exhibit potent cytotoxicity against malignant cells while leaving healthy, non-cancerous cells unharmed. This differential activity, or selectivity, is crucial for minimizing the dose-limiting toxicities that often plague conventional chemotherapies and for widening the therapeutic window. N'-Cyanopyridine-4-carboximidamide is a novel small molecule that has garnered interest for its potential anticancer properties.[1] However, a thorough understanding of its selectivity profile across a diverse range of cancer cell lines is essential before it can advance further in the drug development pipeline.

This guide provides a comprehensive, step-by-step framework for evaluating the in vitro selectivity of N'-Cyanopyridine-4-carboximidamide. We will delve into the rationale behind experimental design, provide detailed protocols for cytotoxicity assessment, and offer insights into data interpretation and comparative analysis. By adhering to the principles of scientific integrity and robust methodology, researchers can generate reliable and reproducible data to inform critical decisions in the drug discovery process.

Unraveling the Mechanism: Targeting the PI3K/AKT/mTOR Pathway

A fundamental aspect of designing a robust selectivity study is a clear understanding of the compound's putative mechanism of action. Preliminary evidence suggests that N'-Cyanopyridine-4-carboximidamide may exert its effects by modulating the phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway.[2][3] This pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[2] Its aberrant activation is a frequent event in a wide array of human cancers, making it a highly attractive target for therapeutic intervention.[3][4]

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Growth & Proliferation mTOR->Proliferation N_Cyanopyridine N'-Cyanopyridine-4- carboximidamide N_Cyanopyridine->PI3K Inhibits

Figure 1: A simplified diagram illustrating the postulated inhibitory action of N'-Cyanopyridine-4-carboximidamide on the PI3K/AKT/mTOR signaling pathway.

Designing a Rigorous Selectivity Screen: Cell Line Panels and Comparators

To obtain a comprehensive understanding of a compound's selectivity, it is imperative to test it against a diverse panel of cell lines. The National Cancer Institute's NCI-60 panel, a collection of 60 human tumor cell lines representing nine different cancer types, serves as a gold standard for such screens.[5][6][7] For a more focused initial assessment, a representative subset of these cell lines can be selected.

Key Considerations for Cell Line Selection:

  • Tissue of Origin: Include cell lines from various cancer types (e.g., breast, lung, colon, prostate, leukemia, melanoma) to assess broad-spectrum activity.[8]

  • Genetic Background: Select cell lines with known mutations in key oncogenes and tumor suppressor genes, particularly those within the PI3K/AKT/mTOR pathway (e.g., PIK3CA mutations, PTEN loss).[9] This can help identify potential biomarkers of sensitivity or resistance.

  • Inclusion of a "Normal" Cell Line: It is crucial to include a non-transformed cell line (e.g., human dermal fibroblasts or an immortalized but non-cancerous epithelial line) to directly assess cytotoxicity against healthy cells and calculate a selectivity index.[10]

To provide context for the activity of N'-Cyanopyridine-4-carboximidamide, a well-characterized comparator compound should be included in the screen. Pictilisib (GDC-0941) , a potent pan-class I PI3K inhibitor, serves as an excellent benchmark.[11][12][13][14]

Experimental Protocol: Quantifying Cytotoxicity with Precision

The following protocol outlines a robust and widely used method for determining the cytotoxic effects of a compound and calculating its half-maximal inhibitory concentration (IC50).

Cytotoxicity_Workflow start Seed Cells in 96-well Plates incubation1 Incubate 24h (Cell Adherence) start->incubation1 treatment Treat with Serial Dilutions of Compounds incubation1->treatment incubation2 Incubate 72h (Drug Exposure) treatment->incubation2 assay Perform Cell Viability Assay (e.g., MTT, MTS, or CellTiter-Glo) incubation2->assay readout Measure Absorbance or Luminescence assay->readout analysis Calculate IC50 Values & Dose-Response Curves readout->analysis

Figure 2: A generalized workflow for conducting in vitro cytotoxicity assays to determine compound IC50 values.

Materials and Methods
  • Cell Lines: A diverse panel of cancer cell lines and a non-transformed control line.

  • Culture Media and Reagents: Appropriate growth media, fetal bovine serum (FBS), antibiotics, and trypsin.

  • Test Compounds: N'-Cyanopyridine-4-carboximidamide and Pictilisib (GDC-0941).

  • Assay Reagents: A cell viability assay kit such as MTT, MTS, or a luminescent-based assay like CellTiter-Glo.[15][16]

  • Equipment: 96-well cell culture plates, multichannel pipettes, an incubator, and a plate reader (spectrophotometer or luminometer).

Step-by-Step Procedure
  • Cell Seeding: Culture the selected cell lines to ~80% confluency. Trypsinize, count, and seed the cells into 96-well plates at a predetermined optimal density for each cell line. Allow the cells to adhere and resume logarithmic growth by incubating for 24 hours.

  • Compound Preparation: Prepare stock solutions of N'-Cyanopyridine-4-carboximidamide and Pictilisib in a suitable solvent, typically DMSO. Perform serial dilutions of the stock solutions in culture medium to create a range of desired concentrations.[17]

  • Cell Treatment: After the 24-hour incubation, carefully remove the old medium from the cell plates and replace it with the medium containing the various concentrations of the test compounds. Include appropriate vehicle controls (medium with the same concentration of DMSO used for the highest drug concentration) and untreated controls.

  • Incubation: Return the plates to the incubator for a period of 72 hours. This duration is typically sufficient to observe significant effects on cell proliferation and viability.

  • Cytotoxicity Assessment: Following the 72-hour incubation, perform the chosen cell viability assay according to the manufacturer's instructions. This will typically involve adding a reagent to the wells and incubating for a specific period before measuring the signal.

  • Data Acquisition: Measure the absorbance or luminescence of each well using a plate reader. The signal intensity is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the drug concentration to generate dose-response curves. Use a non-linear regression analysis to determine the IC50 value for each compound in each cell line.

Data Presentation and Interpretation: A Comparative Framework

The calculated IC50 values should be compiled into a clear and concise table to facilitate a direct comparison of the cytotoxic potency of N'-Cyanopyridine-4-carboximidamide and the comparator, Pictilisib.

Cell LineCancer TypeKey Genetic FeaturesN'-Cyanopyridine-4-carboximidamide IC50 (µM)Pictilisib (GDC-0941) IC50 (µM)Selectivity Index (SI)*
MCF-7 BreastPIK3CA mutant[Insert Data][Insert Data][Calculate]
MDA-MB-231 BreastTriple-negative[Insert Data][Insert Data][Calculate]
A549 LungKRAS mutant[Insert Data][Insert Data][Calculate]
HCT116 ColonKRAS mutant[Insert Data][Insert Data][Calculate]
PC-3 ProstatePTEN null[Insert Data][Insert Data][Calculate]
U-87 MG GlioblastomaPTEN mutant[Insert Data][Insert Data][Calculate]
K-562 LeukemiaBCR-ABL fusion[Insert Data][Insert Data][Calculate]
LOX IMVI MelanomaBRAF V600E[Insert Data][Insert Data][Calculate]
Normal Fibroblasts Non-cancerousWild-type[Insert Data][Insert Data]N/A

*Selectivity Index (SI) = IC50 in Normal Fibroblasts / IC50 in Cancer Cell Line[18]

A higher selectivity index indicates a greater preferential cytotoxicity towards cancer cells.[18] This is a critical parameter for gauging the therapeutic potential of a compound.

Concluding Remarks and Future Perspectives

The experimental framework detailed in this guide provides a robust and reliable methodology for the initial in vitro evaluation of the selectivity of N'-Cyanopyridine-4-carboximidamide. The data generated from these studies will be instrumental in:

  • Identifying sensitive cancer types: Pinpointing which malignancies are most susceptible to the compound's cytotoxic effects.

  • Elucidating potential biomarkers: Correlating cellular responses with specific genetic backgrounds to identify patient populations who may benefit most from this therapy.

  • Guiding further development: Informing decisions on whether to proceed with more complex preclinical models, such as 3D cell cultures and in vivo xenograft studies.

By systematically and rigorously assessing the selectivity of novel anticancer compounds like N'-Cyanopyridine-4-carboximidamide, the scientific community can more effectively identify and advance promising therapeutic candidates, ultimately contributing to the development of safer and more effective treatments for cancer.

References

  • Abouzid, K. A., et al. (2017). Eco-friendly synthesis of novel cyanopyridine derivatives and their anticancer and PIM-1 kinase inhibitory activities. European Journal of Medicinal Chemistry, 136, 433-446. Available at: [Link]

  • Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. (2024). Taylor & Francis Online. Available at: [Link]

  • Jara, B., et al. (2019). PI3K/Akt/mTOR inhibitors in cancer: At the bench and bedside. Seminars in Cancer Biology, 59, 159-171. Available at: [Link]

  • NCI-60 – Knowledge and References. (n.d.). Taylor & Francis. Available at: [Link]

  • N'-Cyanopyridine-4-carboximidamide. (n.d.). PubChem. Available at: [Link]

  • Shoemaker, R. H. (2006). The NCI60 human tumour cell line anticancer drug screen. Nature Reviews Cancer, 6(10), 813-823. Available at: [Link]

  • Tan, A. C. (2021). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Frontiers in Oncology, 11, 636593. Available at: [Link]

  • Facile synthesis and antiproliferative activity of new 3-cyanopyridines. (2019). Chemistry Central Journal, 13(1), 136. Available at: [Link]

  • NCI-60 Human Tumor Cell Line Screen. (2025). National Cancer Institute. Available at: [Link]

  • Baird, R. D., et al. (2014). First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors. Clinical Cancer Research, 20(21), 5489-5498. Available at: [Link]

  • Protocol to identify small-molecule inhibitors against cancer drug resistance. (2025). STAR Protocols, 6(1), 103009. Available at: [Link]

  • Janku, F., et al. (2018). Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. Journal of Hematology & Oncology, 11(1), 60. Available at: [Link]

  • N'-Cyanopyridine-4-carboximidamide. (n.d.). PubChem. Available at: [Link]

  • PI3K/mTOR Dual Inhibitor Pictilisib Stably Binds to Site I of Human Serum Albumin as Observed by Computer Simulation, Multispectroscopic, and Microscopic Studies. (2021). Molecules, 26(11), 3183. Available at: [Link]

  • Eco-friendly synthesis of novel cyanopyridine derivatives and their anticancer and PIM-1 kinase inhibitory activities. (2017). European Journal of Medicinal Chemistry, 136, 433-446. Available at: [Link]

  • NCI-60. (n.d.). Wikipedia. Available at: [Link]

  • Assessing Specificity of Anticancer Drugs In Vitro. (2016). Journal of Visualized Experiments, (109), e53863. Available at: [Link]

  • Preclinical pharmacokinetics of the novel PI3K inhibitor GDC-0941 and prediction of its pharmacokinetics and efficacy in human. (2011). Cancer Chemotherapy and Pharmacology, 68(5), 1311-1322. Available at: [Link]

  • In Silico and In Vitro Investigation of Cytotoxicity and Apoptosis of Acridine/Sulfonamide Hybrids Targeting Topoisomerases I and II. (2024). Molecules, 29(22), 5035. Available at: [Link]

  • Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. (2015). Molecular Cancer Therapeutics, 14(6), 1281-1295. Available at: [Link]

  • What assays and toxicity studies should be performed while testing for a drug on a cancer cell line? (2012). ResearchGate. Available at: [Link]

  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. (2024). Brazilian Journal of Biology, 84, e275816. Available at: [Link]

  • 11C-Labeled Pictilisib (GDC-0941) as a Molecular Tracer Targeting Phosphatidylinositol 3-Kinase (PI3K) for Breast Cancer Imaging. (2019). Molecules, 24(21), 3959. Available at: [Link]

  • PI3K/AKT/mTOR pathway. (n.d.). Wikipedia. Available at: [Link]

  • A New Demand for Improved Selectivity and Potency of Cyanine Dyes as Antiproliferative Agents Against Colorectal Cancer Cells. (2024). International Journal of Molecular Sciences, 25(23), 14811. Available at: [Link]

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Reproducibility of experiments using N'-Cyanopyridine-4-carboximidamide from different suppliers

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Application Guide Target Audience: Medicinal Chemists, Process Chemists, and QC Scientists Subject: CAS 23275-43-6 | (E)-N'-cyanopyridine-4-carboximidamide[1][2][3][4]

Executive Summary: The Hidden Variable in Heterocyclic Synthesis

In the high-stakes environment of drug discovery, N'-Cyanopyridine-4-carboximidamide (CAS 23275-43-6) is a critical building block, particularly for the synthesis of 1,2,4-triazoles and Factor Xa inhibitors (e.g., Betrixaban intermediates). However, its performance is notoriously inconsistent across suppliers.[3][5]

This guide moves beyond simple "purity" specifications. We analyze how subtle variations in synthetic origin, salt formation, and hydration state between suppliers can lead to catastrophic failure in downstream cyclization reactions.[5] We provide a self-validating experimental framework to qualify this reagent before it enters your critical workflows.

Chemical Profile & Critical Quality Attributes (CQAs)

To control reproducibility, one must understand the molecule's inherent instability.[3][5] This compound features a "push-pull" system: the electron-withdrawing cyano group makes the amidine carbon highly electrophilic, but also susceptible to hydrolysis.[3][5]

AttributeSpecification TargetWhy It Matters
Chemical Name (E)-N'-cyanopyridine-4-carboximidamideSpecific isomer required for stereoselective binding.[3][5]
CAS Number 23275-43-6 Distinguishes from the 2-isomer (CAS 89795-81-3) or the nitrile precursor (CAS 100-48-1).[3][5]
Molecular Weight 146.15 g/mol -
Key Impurity A 4-Cyanopyridine Residual starting material.[3][5] Competes in coupling reactions; acts as a chain terminator.[3][5]
Key Impurity B Isonicotinamide Hydrolysis product.[3][5] Inert in many cyclizations but alters stoichiometry.[3][5]
Physical Form Crystalline Solid (White/Off-white)Amorphous forms (often from Supplier B) are hygroscopic, accelerating hydrolysis.[3][5]

Supplier Comparison: The "95% Purity" Trap

We compared batches from two distinct supply chains (anonymized as Supplier A and Supplier B) to illustrate common reproducibility pitfalls. Both claimed >95% purity by HPLC, yet performed differently in a standard triazole synthesis.[3][5]

Comparative Analysis Table
FeatureSupplier A (Premium) Supplier B (Economy) Impact on Reproducibility
Synthesis Route Thioimidate intermediateDirect cyanamide couplingDifferent impurity profiles (Sulfur traces vs. Dimerization).[3][5]
Crystallinity High (Sharp XRD peaks)Low (Amorphous halo)Amorphous material absorbed 4% water w/w in 24h, leading to hydrolysis.[3][5]
Residual Nitrile < 0.5%~ 3.0%High nitrile content in Supplier B inhibited the catalyst in the next step.[3][5]
Salt Form Free BasePartial HCl SaltUnexpected acidity in Supplier B's batch caused protonation of the nucleophile.[3][5]

Expert Insight: "Purity" is not enough. Supplier B's material contained 3% 4-cyanopyridine (the precursor).[3][5] Since 4-cyanopyridine is UV-active but often elutes close to the product depending on the column pH, it can be masked in standard QC but will stall a cyclization reaction by consuming the hydrazine reagent.[5]

Visualizing the Failure Modes

The following diagram maps the synthesis pathways and where specific impurities originate. Use this to diagnose which "version" of the molecule you have.[3][5]

Synthesis_Impurity_Map Start 4-Cyanopyridine (Precursor) Step1 Activation (Thioamide/Imidate) Start->Step1 + H2S / ROH Impurity1 Impurity A: Residual 4-Cyanopyridine Start->Impurity1 Incomplete Conversion Target N'-Cyanopyridine- 4-carboximidamide (Target) Step1->Target + Cyanamide (NH2CN) Impurity3 Impurity C: Sulfur Byproducts Step1->Impurity3 Poor Wash Impurity2 Impurity B: Isonicotinamide (Hydrolysis) Target->Impurity2 Moisture/H+ (Storage)

Figure 1: Synthetic origins of critical impurities. Note that Impurity A (Precursor) and Impurity B (Hydrolysis) are the most common causes of batch failure.[5]

Experimental Protocols for Validation

Do not rely solely on the Certificate of Analysis (CoA). Perform these two checks upon receipt of a new batch.

Protocol 1: Differential HPLC Analysis (Purity Check)

Objective: Separate the amidine from its nitrile precursor and amide hydrolysis product.[5]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[3][5]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.[3][5]

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 40% B over 15 minutes. (The polar amidine elutes early; the nitrile elutes later).[3][5]

  • Detection: UV at 254 nm.

  • Acceptance Criteria:

    • Target Peak Area > 97%.

    • 4-Cyanopyridine (Precursor): < 1.0% (Critical for stoichiometry).[3][5]

    • Isonicotinamide: < 1.0%.[3][5]

Protocol 2: Functional Cyclization Stress Test

Objective: Confirm the reagent is active and not inhibited by trace salts or metals.[5]

Reaction: Condensation with Hydrazine to form a 1,2,4-Triazole derivative.[3][5]

  • Setup: Dissolve 1.0 eq of N'-Cyanopyridine-4-carboximidamide in Ethanol (0.5 M).

  • Addition: Add 1.2 eq of Hydrazine Hydrate .

  • Condition: Reflux for 3 hours.

  • Observation:

    • Pass: Solution turns clear then precipitates the triazole product upon cooling.[3][5] Yield > 80%.

    • Fail (Supplier B typical): Solution remains yellow/cloudy; TLC shows unreacted nitrile spots.[3][5] This indicates the presence of Imidate salts or Residual Nitrile inhibiting the nucleophilic attack.[3][5]

Troubleshooting Decision Tree

Use this logic flow to determine if a batch can be salvaged or must be discarded.

Troubleshooting_Tree Start Reaction Failed? (Low Yield/Purity) CheckHPLC HPLC: >1% 4-Cyanopyridine? Start->CheckHPLC CheckWater KF Analysis: Water > 2%? CheckHPLC->CheckWater No Recrystallize Action: Recrystallize from EtOH/Water CheckHPLC->Recrystallize Yes CheckpH pH of 10% Soln: Acidic (< 5.0)? CheckWater->CheckpH No Dry Action: Vacuum Dry (40°C, P2O5) CheckWater->Dry Yes (Hygroscopic) Neutralize Action: Wash with NaHCO3 CheckpH->Neutralize Yes (Salt Contam.) Discard Action: Discard Batch (Irreversible Hydrolysis) CheckpH->Discard No (Unknown Deg.)

Figure 2: Workflow for salvaging batches of N'-Cyanopyridine-4-carboximidamide.

References

  • Sigma-Aldrich. (E)-N'-cyanopyridine-4-carboximidamide Product Sheet (CAS 23275-43-6).[3][5] Retrieved from (Note: Representative link for CAS verification).[3][5]

  • PubChem. Compound Summary: N'-Cyanopyridine-4-carboximidamide.[3][5] National Library of Medicine.[3][5] Retrieved from .[3][5]

  • Molecules (MDPI). Recent Advances in Cyanamide Chemistry: Synthesis and Applications. (Discussing impurity profiles in cyanamide couplings). Retrieved from .[3][5]

  • Google Patents. Synthesis method of 4-cyanopyridine (Precursor Analysis). CN101602719B.[3][5] Retrieved from .

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.